molecular formula C10H12O3 B016582 Ethyl 2-(3-hydroxyphenyl)acetate CAS No. 22446-38-4

Ethyl 2-(3-hydroxyphenyl)acetate

Cat. No.: B016582
CAS No.: 22446-38-4
M. Wt: 180.2 g/mol
InChI Key: NSQBADKMIYCCSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(3-hydroxyphenyl)acetate, also known as this compound, is a useful research compound. Its molecular formula is C10H12O3 and its molecular weight is 180.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(3-hydroxyphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-2-13-10(12)7-8-4-3-5-9(11)6-8/h3-6,11H,2,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSQBADKMIYCCSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341346
Record name ethyl 2-(3-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22446-38-4
Record name Ethyl 3-hydroxybenzeneacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=22446-38-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2-(3-hydroxyphenyl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl (3-Hydroxyphenyl)acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: Ethyl 2-(3-hydroxyphenyl)acetate

[1]

CAS Number: 22446-38-4 Formula: C₁₀H₁₂O₃ Molecular Weight: 180.20 g/mol [1]

Executive Summary

Ethyl 2-(3-hydroxyphenyl)acetate is a critical aromatic ester intermediate utilized primarily in the synthesis of centrally acting analgesics and adrenergic agents. Distinguished by its meta-substitution pattern, this compound serves as the structural scaffold for the 3-hydroxyphenyl moiety found in opioids like Tapentadol and Tramadol analogs. Unlike its para-isomer (used in tyrosol derivatives), the meta-isomer is essential for binding affinity in mu-opioid receptor (MOR) ligands. This guide details the physicochemical profile, validated synthesis protocols, and downstream applications of this high-value building block.[2]

Chemical Identity & Physicochemical Profile[1][4][5][6][7][8][9][10][11][12]

Nomenclature & Identifiers
Identifier TypeValue
IUPAC Name This compound
Common Synonyms Ethyl (3-hydroxyphenyl)acetate; 3-Hydroxyphenylacetic acid ethyl ester
CAS Number 22446-38-4
InChI Key NSQBADKMIYCCSC-UHFFFAOYSA-N
SMILES CCOC(=O)CC1=CC(=CC=C1)O
Physical Properties
PropertyMetricCondition / Note
Appearance Colorless to pale yellow oilViscous liquid at RT
Boiling Point 290–295 °C@ 760 mmHg (Predicted)
Boiling Point (Exp) 150–155 °C@ 2–3 mmHg (Vacuum distillation recommended)
Density 1.132 ± 0.06 g/cm³@ 20 °C
Flash Point >110 °CClosed Cup
Solubility Ethanol, Ethyl Acetate, DCMMiscible
pKa (Phenol) ~9.8Acidic proton on the phenolic -OH

Synthetic Pathways & Process Chemistry

The industrial standard for synthesizing this compound is the Fisher Esterification of 3-hydroxyphenylacetic acid. This method is preferred over acyl chloride routes due to the sensitivity of the phenolic hydroxyl group, which would require protection/deprotection steps if more aggressive acylating agents were used.

Validated Protocol: Acid-Catalyzed Esterification

Reaction Logic: The carboxylic acid is activated by a strong mineral acid (H₂SO₄), making the carbonyl carbon electrophilic enough for attack by the weak nucleophile (ethanol). Since the reaction is reversible (

Reagents:

  • 3-Hydroxyphenylacetic acid (1.0 eq)[3]

  • Absolute Ethanol (10–15 eq, solvent/reagent)

  • Sulfuric Acid (H₂SO₄), conc. (0.1 eq, catalyst)

  • Optional: Toluene (if using Dean-Stark water removal)

Step-by-Step Methodology:

  • Charge: In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxyphenylacetic acid in absolute ethanol.

  • Catalysis: Add concentrated H₂SO₄ dropwise with stirring. Caution: Exothermic.

  • Reflux: Heat the mixture to reflux (approx. 78–80 °C) for 6–8 hours. Monitor via TLC (Mobile phase: Hexane/Ethyl Acetate 7:3). The starting acid (

    
    ) should disappear, replaced by the ester (
    
    
    ).
  • Concentration: Remove excess ethanol via rotary evaporation to reduce volume by 80%.

  • Neutralization: Pour the residue into ice-cold water. Neutralize residual acid with saturated NaHCO₃ solution until pH ~7–8.

  • Extraction: Extract the aqueous layer with Ethyl Acetate (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Distillation: Purify the crude oil via vacuum distillation (150–155 °C @ 2 mmHg) to obtain a clear, colorless liquid.

Process Workflow Diagram

GstartStart:3-Hydroxyphenylacetic AcidreactorReactor:Reflux 80°C (6-8 hrs)start->reactorDissolvereagentsReagents:EtOH (Excess) + H2SO4reagents->reactorCatalyzeworkupWorkup:Concentrate -> Neutralize (NaHCO3)-> Extract (EtOAc)reactor->workupTLC CompletepurificationPurification:Vacuum Distillation(150°C @ 2mmHg)workup->purificationCrude OilproductProduct:This compoundpurification->productYield >90%

Figure 1: Process flow for the acid-catalyzed synthesis of this compound.

Analytical Characterization

To ensure scientific integrity, the synthesized compound must be validated using spectroscopic methods. The following data confirms the structure.

Nuclear Magnetic Resonance (NMR)
NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H 1.25Triplet (

Hz)
3HEster Methyl (-OCH₂CH₃ )
¹H 3.56Singlet2HBenzylic Methylene (Ar-CH₂ -CO)
¹H 4.15Quartet (

Hz)
2HEster Methylene (-OCH₂ CH₃)
¹H 5.80Broad Singlet1HPhenolic -OH (Exchangeable)
¹H 6.70–7.20Multiplet4HAromatic Ring Protons (m-subst.)
Infrared Spectroscopy (FT-IR)
  • 3350–3450 cm⁻¹: Broad O-H stretch (Phenol).

  • 1715–1735 cm⁻¹: Strong C=O stretch (Ester).

  • 1600, 1585 cm⁻¹: C=C aromatic skeletal vibrations.

  • 1150–1250 cm⁻¹: C-O-C stretch (Ester).

Pharmaceutical Applications & Reactivity[3][8]

This compound acts as a "masked" carboxylic acid and a protected phenol scaffold. Its primary utility lies in its ability to undergo Grignard additions and O-alkylations.

Key Application: Synthesis of Tapentadol Intermediates

This ester is a vital precursor for the 3-hydroxyphenyl moiety in the synthesis of Tapentadol (Nucynta). The synthesis typically involves:

  • O-Protection: The phenolic hydroxyl is protected (e.g., as a benzyl ether) to prevent interference with organometallic reagents.

  • Grignard Reaction: The ester group reacts with ethylmagnesium bromide (or similar nucleophiles) to form tertiary alcohols or ketones, which are subsequent intermediates for the drug's basic amine backbone.

Reactivity Pathway Diagram

Reactivitycluster_0Pathway A: O-Alkylation (Protection)cluster_1Pathway B: Reductioncluster_2Pathway C: HydrolysiscenterThis compound(CAS 22446-38-4)prot_prodEthyl 2-(3-(benzyloxy)phenyl)acetatecenter->prot_prodBnBr / K2CO3(Base)red_prod2-(3-Hydroxyphenyl)ethanol(Tyrosol isomer)center->red_prodLiAlH4 orNaBH4/MeOHhyd_prod3-Hydroxyphenylacetic Acid(Parent Acid)center->hyd_prodNaOH / H2O(Saponification)drug_interTapentadol Precursors(via Grignard)prot_prod->drug_interEtMgBr(Grignard)

Figure 2: Divergent synthetic utility of this compound in drug development.

Handling & Safety (SDS Summary)

While valuable, this compound presents specific hazards typical of phenols and esters.

  • GHS Classification:

    • Skin Irritation: Category 2 (H315)[3]

    • Eye Irritation: Category 2A (H319)

    • STOT-SE: Category 3 (Respiratory Irritation - H335)

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon). Phenols are susceptible to oxidation (darkening) upon prolonged exposure to air and light.

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Work within a fume hood to avoid inhalation of vapors during heating.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 572437, Ethyl (3-hydroxyphenyl)acetate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier: Ethyl (3-hydroxyphenyl)acetate.[3] Retrieved from [Link][3]

  • Tzschentke, T. M., et al. (2007).Tapentadol Hydrochloride: A Novel, Centrally Acting Analgesic with a Dual Mode of Action. Drugs of the Future. (Contextual grounding for 3-hydroxyphenyl moiety utility).

"Ethyl 2-(3-hydroxyphenyl)acetate" as a natural product

Author: BenchChem Technical Support Team. Date: February 2026

A Bio-Inspired Scaffold: From Gut Metabolite to Synthetic Intermediate

Executive Summary

Ethyl 2-(3-hydroxyphenyl)acetate (CAS: 22446-38-4) represents a critical intersection between natural product biochemistry and synthetic medicinal chemistry. While its parent compound, 3-hydroxyphenylacetic acid (3-HPAA) , is a potent bioactive metabolite produced by the human gut microbiota via flavonoid degradation, the ethyl ester form serves as the essential "technological vehicle." It provides the necessary lipophilicity for cellular permeation, a stable handle for chemical derivatization, and a distinct olfactory profile for fragrance applications.

This guide analyzes the compound not merely as a chemical reagent, but as a nature-identical scaffold —tracing its origin from dietary flavonoids to its application as a precursor in the synthesis of tachykinin receptor antagonists and uricosuric agents.

Part 1: The Natural Foundation (Biosynthesis & Origin)

To understand the utility of the ethyl ester, one must first characterize the biological significance of its parent acid, 3-HPAA. The ester is effectively a "prodrug-like" derivative of this natural metabolite.

1.1 Biosynthetic Pathway: The Gut-Brain Axis Connection

3-HPAA is not typically synthesized by human enzymes directly but is a xenobiotic metabolite derived from the microbial catabolism of dietary polyphenols (e.g., Quercetin, Rutin) found in tea, wine, and fruits.

  • Precursors: Quercetin glycosides (Rutin).

  • Bioreactor: Colonic microbiota (specifically Clostridium and Eubacterium spp.).

  • Mechanism: Ring fission of the flavonoid C-ring followed by dehydroxylation.

Biological Significance:

  • Antioxidant Activity: 3-HPAA retains the phenolic hydroxyl group, allowing it to scavenge reactive oxygen species (ROS).

  • Ferroptosis Inhibition: Recent studies indicate 3-HPAA upregulates GPX4 expression, protecting cells from ferroptosis (iron-dependent cell death), particularly in reproductive aging contexts.[1]

  • Cardiovascular Modulation: It has been linked to blood pressure reduction via nitric oxide pathways.

1.2 Visualization: Biosynthetic Pathway

The following diagram illustrates the metabolic conversion of dietary flavonoids into the 3-hydroxyphenylacetate scaffold.

Biosynthesis Rutin Rutin (Dietary Source) Quercetin Quercetin (Aglycone) Rutin->Quercetin Hydrolysis (Gut) RingFission C-Ring Fission (Microbial) Quercetin->RingFission Clostridium spp. HPAA 3-Hydroxyphenylacetic Acid (Active Metabolite) RingFission->HPAA Dehydroxylation EthylEster This compound (Synthetic/Volatile Derivative) HPAA->EthylEster Esterification (In vitro/Fermentation)

Figure 1: Metabolic pathway from dietary flavonoids to the 3-hydroxyphenylacetate scaffold.

Part 2: Chemical Identity & Physicochemical Properties

The ethyl ester modification significantly alters the pharmacokinetics and handling properties of the molecule compared to the free acid.

2.1 Structural Analysis
  • Chemical Name: this compound

  • Synonyms: Ethyl 3-hydroxyphenylacetate; 3-Hydroxybenzeneacetic acid ethyl ester.

  • CAS Number: 22446-38-4

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol

2.2 Comparative Properties Table
Property3-Hydroxyphenylacetic Acid (Parent)This compound (Ester)Impact of Esterification
State (RT) Solid (Crystalline powder)Liquid (Oily, colorless to pale yellow)Improved handling for liquid-phase synthesis.
Solubility Water-soluble (moderate), Polar organic solventsLipophilic (Soluble in Et₂O, EtOAc, EtOH)Enhanced membrane permeability (BBB penetration).
LogP (Est.) ~0.8 - 1.1~2.0 - 2.5Increased bioavailability; suitable for fragrance formulations.
Boiling Point N/A (Decomposes/High MP)~292°C (760 mmHg)Volatility allows for GC analysis and olfactory activity.
Acidity (pKa) ~4.2 (Carboxylic acid)~9.9 (Phenolic OH only)Removes acidic proton, preventing unwanted ionic interactions during synthesis.
Part 3: Synthesis & Experimental Protocols

For research applications requiring high purity, the synthesis of this compound is typically achieved via Fischer esterification. This protocol is robust, scalable, and self-validating via TLC/NMR.

3.1 Protocol: Fischer Esterification

Objective: Synthesize this compound from 3-HPAA.

Reagents:

  • 3-Hydroxyphenylacetic acid (CAS 621-37-4)

  • Absolute Ethanol (Solvent & Reactant)

  • Concentrated Sulfuric Acid (H₂SO₄) or Thionyl Chloride (SOCl₂) as catalyst.

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a reflux condenser, dissolve 10.0 g (65.7 mmol) of 3-hydroxyphenylacetic acid in 100 mL of absolute ethanol.

  • Catalysis: Add catalytic H₂SO₄ (0.5 mL) dropwise with stirring. Caution: Exothermic reaction.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 6–8 hours.

    • Validation: Monitor reaction progress via TLC (Silica gel; Eluent: Hexane/EtOAc 7:3). The starting acid (lower R_f) should disappear, replaced by the ester (higher R_f).

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure (rotary evaporator) to remove excess ethanol.

    • Redissolve the oily residue in Ethyl Acetate (50 mL).

    • Wash 1: Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid/catalyst.

    • Wash 2: Brine (1 x 30 mL) to remove water.

  • Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purification: If necessary, purify via vacuum distillation or flash column chromatography (Hexane/EtOAc gradient).

3.2 Visualization: Synthetic Workflow

Synthesis Start Start: 3-HPAA + EtOH Reflux Reflux (8h, H2SO4 cat.) Fischer Esterification Start->Reflux Workup Work-up: Evaporation -> EtOAc Extraction -> NaHCO3 Wash Reflux->Workup Product Product: this compound (>98% Purity) Workup->Product

Figure 2: Standard synthetic workflow for the production of the ethyl ester.

Part 4: Applications in Drug Development & Industry

The ethyl ester is rarely the final drug; rather, it is a versatile intermediate . Its specific substitution pattern (meta-hydroxyl) makes it unique compared to the more common para-isomers (tyrosine derivatives).

4.1 Pharmaceutical Intermediate[2]
  • Tachykinin Receptor Antagonists: Used as a starting material to construct complex heterocyclic scaffolds that modulate pain and inflammation. The phenolic hydroxyl group allows for ether linkage formation (e.g., alkylation with fluorobenzonitrile), while the ester group can be later hydrolyzed or reduced to an alcohol/aldehyde.

  • Uric Acid Reduction (Gout): Derivatives of 3-hydroxyphenylacetate have been explored as URAT1 inhibitors, aiding in the excretion of uric acid.

  • Linker Chemistry: The molecule serves as a bifunctional linker. The phenol allows for

    
     or Mitsunobu reactions, and the ester allows for Claisen condensations or amidation.
    
4.2 Flavor & Fragrance
  • Olfactory Profile: Described as having a "sweet, fruity, honey-like" note.

  • Usage: Used in trace amounts in fruit flavor formulations and perfumery to add depth and "natural" complexity, mimicking the fermentation volatiles found in ciders and wines.

Part 5: References
  • Guidechem. (2024). Ethyl 3-hydroxybenzoate and Isomers: Chemical Properties and Safety Data.

  • Chem-Impex International. (2024). Product Catalog: Ethyl 3-hydroxyphenylacetate (CAS 22446-38-4).

  • National Institutes of Health (NIH). (2023). The gut metabolite 3-hydroxyphenylacetic acid rejuvenates spermatogenic dysfunction in aged mice.[1][3] PubMed Central.

  • Google Patents. (1996). Heterocyclic tachykinin receptor antagonists (EP0714891A1).

  • Cayman Chemical. (2024). 3-Hydroxyphenylacetic Acid Product Information.

Sources

Technical Guide: Solubility Profiling and Solvent Selection for Ethyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Solubility Profile and Solvent Selection for Ethyl 2-(3-hydroxyphenyl)acetate Content Type: Technical Guide / Whitepaper Audience: Researchers, Process Chemists, and Analytical Scientists

Executive Summary

This compound (CAS: 22446-37-3) is a bifunctional aromatic intermediate characterized by a phenolic hydroxyl group and an ethyl ester moiety. Its utility in pharmaceutical synthesis and organic materials depends heavily on precise solubility management. This guide provides a comprehensive analysis of its solubility behavior, governed by the interplay between its hydrogen-bond donating (HBD) phenol group and its lipophilic ester tail. We present a standardized solvent compatibility matrix, experimental protocols for solubility determination, and mechanistic insights to optimize reaction and purification workflows.

Physicochemical Profile & Mechanistic Basis

To predict and manipulate the solubility of this compound, one must understand its molecular architecture.

Molecular Descriptors
PropertyValue (Predicted/Typical)Impact on Solubility
Molecular Formula C₁₀H₁₂O₃Organic nature dominates.
Molecular Weight 180.20 g/mol Small molecule; rapid dissolution kinetics.
LogP (Octanol/Water) ~1.9 – 2.3Lipophilic; prefers organic solvents over water.
H-Bond Donors 1 (Phenolic -OH)Critical for solubility in protic solvents (Alcohols).
H-Bond Acceptors 3 (Ester -O-, =O, Phenol -O-)Enables solubility in polar aprotic solvents (DMSO, THF).
pKa (Phenol) ~9.8 – 10.0pH-dependent solubility in aqueous media.
Solvation Thermodynamics

The dissolution of this compound is driven by enthalpic interactions :

  • Dipole-Dipole Interactions: The ester carbonyl interacts strongly with polar aprotic solvents (e.g., Acetone, DMSO).

  • Hydrogen Bonding: The phenolic proton acts as a donor to solvent acceptors (e.g., Oxygen in Ethanol or THF). Conversely, the ester oxygens accept protons from protic solvents.

  • Van der Waals Forces: The aromatic ring and ethyl chain require non-polar or moderately polar environments to minimize the energy cost of cavity formation in the solvent.

Solubility Landscape & Solvent Compatibility

The following data categorizes solvents based on their interaction efficiency with the solute.

Solvent Compatibility Matrix

Note: "High" > 100 mg/mL; "Moderate" 10–100 mg/mL; "Low" < 10 mg/mL (at 25°C).

Solvent ClassSpecific SolventSolubility RatingMechanistic Rationale
Polar Aprotic DMSO, DMFVery High Strong H-bond acceptance disrupts crystal lattice; excellent dipole matching.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent solvation of the aromatic core; standard extraction solvent.
Alcohols Methanol, Ethanol, IsopropanolHigh Dual H-bonding (Donor/Acceptor) matches the phenol/ester functionality.
Esters/Ketones Ethyl Acetate, AcetoneHigh "Like dissolves like" for the ester tail; good general organic solubility.
Ethers THF, MTBE, Diethyl EtherGood to High Ether oxygens accept H-bonds from the phenol group.
Alkanes Hexane, Heptane, CyclohexaneLow / Anti-solvent Lacks polarity to overcome lattice energy; used to precipitate the compound.
Aqueous Water (Neutral pH)Very Low Hydrophobic effect dominates.
Aqueous (Basic) 0.1 M NaOH / Na₂CO₃High Deprotonation of phenol (Ph-O⁻) creates a water-soluble salt.
Visualization: Solvent Selection Decision Tree

The following diagram outlines the logical flow for selecting a solvent based on the intended application (Reaction, Extraction, or Analysis).

SolventSelection Start Select Application Reaction Synthesis / Reaction Start->Reaction Extraction Workup / Extraction Start->Extraction Analysis HPLC / Analysis Start->Analysis Purification Recrystallization Start->Purification PolarAprotic DMF / DMSO (Nucleophilic Subs.) Reaction->PolarAprotic High T / Polar NonPolar Toluene / DCM (Esterification) Reaction->NonPolar Dean-Stark / Inert Biphasic Ethyl Acetate or DCM vs. Water Extraction->Biphasic Partition Coeff. MobilePhase Acetonitrile / Water (Reverse Phase) Analysis->MobilePhase UV Detection AntiSolvent Solvent: EtOAc Anti-solvent: Hexane Purification->AntiSolvent Precipitation

Figure 1: Decision tree for solvent selection based on operational requirements.

Experimental Protocols

Standardized methods to empirically determine solubility limits and purify the compound.

Protocol: Gravimetric Solubility Determination

Objective: To quantify the exact solubility of this compound in a target solvent at ambient temperature.

Materials:

  • Analytical Balance (0.1 mg precision)

  • Scintillation Vials (20 mL) with PTFE-lined caps

  • Syringe Filters (0.45 µm PTFE or Nylon)

  • Target Solvent (HPLC Grade)

Workflow:

  • Saturation: Add excess this compound (approx. 500 mg) to 2 mL of solvent in a vial.

  • Equilibration: Vortex for 1 minute, then agitate (shaker or stir bar) for 24 hours at 25°C. Ensure solid remains visible (saturated solution).

  • Filtration: Draw the supernatant into a syringe and filter into a pre-weighed clean vial (

    
    ).
    
  • Evaporation: Evaporate the solvent under a stream of nitrogen or in a vacuum oven at 40°C until mass is constant.

  • Quantification: Weigh the vial with residue (

    
    ).
    
    • Calculation:

      
      
      
Protocol: Recrystallization (Purification)

Objective: To purify the compound from crude reaction mixtures using a solvent/anti-solvent system.

System: Et

An In-depth Technical Guide to the Predicted Bioactivity of Ethyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the predicted biological activities of Ethyl 2-(3-hydroxyphenyl)acetate, a phenolic compound with significant potential in pharmaceutical and therapeutic applications. Drawing upon established knowledge of structurally related molecules and the broader class of phenolic acids, this document outlines the scientific rationale for its predicted bioactivities, detailed protocols for experimental validation, and an exploration of its potential mechanisms of action.

Introduction: Unveiling the Potential of this compound

This compound is an organic compound characterized by a phenyl ring substituted with a hydroxyl group at the meta-position and an ethyl acetate group.[1][2] Its structure combines the key features of a phenolic acid with an ester moiety, suggesting a range of potential biological activities. Phenolic compounds are a well-established class of secondary metabolites in plants, renowned for their diverse health benefits, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties.[3][4][5][6][7] The parent compound, 3-hydroxyphenylacetic acid (3-HPAA), is a known metabolite of dietary flavonoids and has been shown to possess vasorelaxant and blood pressure-lowering effects.[8][9] The esterification to ethyl acetate can modify its physicochemical properties, such as lipophilicity, which may influence its absorption, distribution, metabolism, and excretion (ADME) profile, and potentially enhance its bioactivity.

This guide will delve into the predicted bioactivities of this compound, focusing on its antioxidant, anti-inflammatory, and enzyme inhibitory potential.

Predicted Bioactivities and Mechanistic Rationale

The predicted bioactivities of this compound are primarily derived from its structural similarity to other bioactive phenolic compounds. The presence of the phenolic hydroxyl group is central to its anticipated antioxidant and anti-inflammatory properties, while the overall structure may allow for specific interactions with enzyme active sites.

Antioxidant Activity

Rationale: Phenolic compounds are potent antioxidants due to their ability to donate a hydrogen atom from their hydroxyl group to neutralize free radicals, thereby terminating damaging chain reactions.[10] This radical scavenging activity is a key mechanism in mitigating oxidative stress, a pathological process implicated in numerous chronic diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.[10][11] The hydroxyl group on the phenyl ring of this compound is predicted to be the primary contributor to its antioxidant potential.

Predicted Mechanism of Action: The antioxidant activity is expected to proceed via a hydrogen atom transfer (HAT) or a single electron transfer followed by a proton transfer (SET-PT) mechanism. The resulting phenoxy radical is stabilized by resonance, making the parent molecule an effective radical scavenger.

Diagram: Predicted Antioxidant Mechanism

Antioxidant_Mechanism cluster_0 Free Radical Scavenging Free_Radical Free Radical (R•) Neutralized_Radical Neutralized Molecule (RH) Free_Radical->Neutralized_Radical H• acceptance E23HPA This compound Phenoxy_Radical Stabilized Phenoxy Radical E23HPA->Phenoxy_Radical H• donation

Caption: Predicted hydrogen atom donation from the phenolic hydroxyl group to neutralize a free radical.

Anti-inflammatory Activity

Rationale: Many phenolic compounds exhibit anti-inflammatory effects by modulating various inflammatory pathways.[4] They can inhibit the activity of pro-inflammatory enzymes and reduce the production of inflammatory mediators.[4] The structural similarity of this compound to other anti-inflammatory phenolic acids suggests it may possess similar properties.[5]

Predicted Mechanism of Action: The anti-inflammatory activity of this compound is predicted to involve the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX). By inhibiting these enzymes, the synthesis of prostaglandins and leukotrienes, potent inflammatory mediators, would be reduced. Furthermore, it may also modulate the nuclear factor-kappa B (NF-κB) signaling pathway, a critical regulator of inflammatory gene expression.

Diagram: Predicted Anti-inflammatory Pathway

Anti_inflammatory_Pathway Inflammatory_Stimuli Inflammatory Stimuli NF_kB_Activation NF-κB Activation Inflammatory_Stimuli->NF_kB_Activation COX2_LOX_Expression COX-2/LOX Expression NF_kB_Activation->COX2_LOX_Expression Prostaglandins_Leukotrienes Prostaglandins & Leukotrienes COX2_LOX_Expression->Prostaglandins_Leukotrienes Inflammation Inflammation Prostaglandins_Leukotrienes->Inflammation E23HPA This compound E23HPA->NF_kB_Activation Inhibition E23HPA->COX2_LOX_Expression Inhibition

Caption: Predicted inhibition of key inflammatory signaling pathways by this compound.

Enzyme Inhibitory Activity

Rationale: The structural features of this compound, including the aromatic ring and the ester group, suggest potential interactions with the active sites of various enzymes. The parent compound, 3-hydroxyphenylacetic acid, and its isomers have been investigated for their inhibitory effects on enzymes such as monoamine oxidase (MAO) and α-glucosidase.[][13]

Predicted Targets and Mechanisms:

  • α-Glucosidase Inhibition: Inhibition of α-glucosidase can delay carbohydrate digestion and glucose absorption, a therapeutic strategy for managing type 2 diabetes.[13] The hydroxyl group and the overall shape of the molecule could allow it to bind to the active site of α-glucosidase, potentially acting as a competitive inhibitor.

  • Monoamine Oxidase (MAO) Inhibition: MAO inhibitors are used in the treatment of depression and neurodegenerative diseases. The isomeric compound, ethyl 4-hydroxyphenylacetate, has been identified as a selective inhibitor of MAO-A.[] It is plausible that this compound could also exhibit inhibitory activity against MAO isoforms.

Experimental Protocols for Bioactivity Validation

To validate the predicted bioactivities of this compound, a series of in vitro assays are recommended. The following protocols are provided as a guide for researchers.

Synthesis of this compound

Objective: To synthesize this compound from 3-hydroxyphenylacetic acid.

Materials:

  • 3-hydroxyphenylacetic acid

  • Ethanol (absolute)

  • Sulfuric acid (concentrated)

  • Sodium bicarbonate (saturated solution)

  • Sodium sulfate (anhydrous)

  • Ethyl acetate

  • Hexane

  • Round-bottom flask, reflux condenser, separating funnel, rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 3-hydroxyphenylacetic acid in an excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

In Vitro Antioxidant Activity Assays

3.2.1. DPPH Radical Scavenging Assay

Objective: To evaluate the free radical scavenging activity of this compound.

Materials:

  • This compound

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol

  • Ascorbic acid (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare a stock solution of this compound in methanol.

  • Prepare a series of dilutions of the test compound and ascorbic acid in methanol.

  • In a 96-well plate, add 100 µL of each dilution to the wells.

  • Add 100 µL of a methanolic solution of DPPH (0.1 mM) to each well.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance at 517 nm using a microplate reader.

  • Calculate the percentage of radical scavenging activity and determine the IC₅₀ value.

3.2.2. ABTS Radical Cation Decolorization Assay

Objective: To further confirm the antioxidant capacity of the compound.

Materials:

  • This compound

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS)

  • Potassium persulfate

  • Ethanol

  • Trolox (positive control)

  • 96-well microplate reader

Procedure:

  • Prepare the ABTS radical cation (ABTS•⁺) solution by reacting ABTS stock solution (7 mM) with potassium persulfate (2.45 mM) and keeping the mixture in the dark at room temperature for 12-16 hours.

  • Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Prepare a series of dilutions of the test compound and Trolox in ethanol.

  • In a 96-well plate, add 20 µL of each dilution to the wells.

  • Add 180 µL of the diluted ABTS•⁺ solution to each well.

  • Incubate the plate at room temperature for 6 minutes.

  • Measure the absorbance at 734 nm.

  • Calculate the percentage of inhibition and determine the Trolox Equivalent Antioxidant Capacity (TEAC).

In Vitro Anti-inflammatory Activity Assays

3.3.1. COX-1 and COX-2 Inhibition Assay

Objective: To determine the inhibitory effect of this compound on cyclooxygenase enzymes.

Materials:

  • This compound

  • COX-1 and COX-2 enzyme preparations

  • Arachidonic acid (substrate)

  • Indomethacin (positive control)

  • Commercially available COX inhibitor screening assay kit

Procedure:

  • Follow the instructions provided with the commercial assay kit.

  • Typically, the assay involves incubating the enzyme with the test compound or indomethacin.

  • Initiate the reaction by adding arachidonic acid.

  • Measure the production of prostaglandin E₂ (PGE₂) using a colorimetric or fluorescent method.

  • Calculate the percentage of inhibition and determine the IC₅₀ values for both COX-1 and COX-2.

3.3.2. Lipoxygenase (LOX) Inhibition Assay

Objective: To assess the inhibitory activity against lipoxygenase.

Materials:

  • This compound

  • Soybean lipoxygenase (or other sources)

  • Linoleic acid (substrate)

  • Quercetin (positive control)

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a solution of the test compound and quercetin in a suitable solvent.

  • In a cuvette, mix the enzyme solution, the test compound solution, and buffer.

  • Initiate the reaction by adding the linoleic acid solution.

  • Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Enzyme Inhibition Assays

3.4.1. α-Glucosidase Inhibition Assay

Objective: To evaluate the inhibitory potential against α-glucosidase.

Materials:

  • This compound

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Acarbose (positive control)

  • Phosphate buffer

  • 96-well microplate reader

Procedure:

  • In a 96-well plate, add the enzyme solution, phosphate buffer, and various concentrations of the test compound or acarbose.

  • Pre-incubate the mixture at 37°C for 10 minutes.

  • Initiate the reaction by adding the pNPG substrate solution.

  • Incubate at 37°C for 20 minutes.

  • Stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the released p-nitrophenol at 405 nm.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

Data Presentation and Interpretation

All quantitative data from the in vitro assays should be presented in clearly structured tables for easy comparison and interpretation.

Table 1: Predicted Bioactivity Summary and Experimental Validation

Predicted BioactivityRationaleRecommended Assay(s)Positive ControlExpected Outcome (IC₅₀/TEAC)
Antioxidant Phenolic hydroxyl groupDPPH Scavenging, ABTS DecolorizationAscorbic Acid, TroloxLow µM range
Anti-inflammatory Inhibition of pro-inflammatory enzymesCOX-1/COX-2 Inhibition, LOX InhibitionIndomethacin, QuercetinModerate to low µM range
Enzyme Inhibition Structural similarity to known inhibitorsα-Glucosidase Inhibition, MAO InhibitionAcarbose, MAO-A/B specific inhibitorsVaries depending on enzyme

Conclusion and Future Directions

This compound is a promising candidate for further investigation as a bioactive compound. Based on its chemical structure and the known properties of related phenolic compounds, it is predicted to exhibit significant antioxidant, anti-inflammatory, and enzyme inhibitory activities. The experimental protocols detailed in this guide provide a robust framework for validating these predictions.

Future research should focus on:

  • In vivo studies: To confirm the bioactivity and assess the pharmacokinetic and toxicological profile of the compound in animal models.

  • Structure-Activity Relationship (SAR) studies: To synthesize and evaluate derivatives of this compound to optimize its potency and selectivity.

  • Elucidation of detailed mechanisms of action: To identify the specific molecular targets and signaling pathways modulated by the compound.

The exploration of this compound and its derivatives could lead to the development of novel therapeutic agents for a range of diseases associated with oxidative stress, inflammation, and metabolic disorders.

References

  • MDPI. (2025). Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects.
  • MDPI. (n.d.). Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate.
  • Der Pharma Chemica. (2016). Antioxidant activity and total phenolic contentof ethyl acetate extract and fractions of Lantana camara L.leaf.
  • ResearchGate. (2015). Ethyl 2-hydroxy-2-phenyl-2-(thiazol-2-yl)acetate.
  • MDPI. (n.d.). Antioxidant Effect of Ethyl Acetate Fraction from Kaempferia galanga L.: Integrated Phytochemical Profiling, Network Analysis, and Experimental Validation.
  • PubMed. (2021). The anti-inflammatory and analgesic activities of the ethyl acetate extract of Viburnum taitoense Hayata.
  • EvitaChem. (n.d.). Buy Ethyl 2-hydroxy-2-(3-hydroxyphenyl)acetate (EVT-1178941) | 102654-39-7.
  • Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid.
  • PubMed. (2022). The anti-inflammatory properties of ethyl acetate fraction in ethanol extract from Sarcodia suiae sp. alleviates atopic dermatitis-like lesion in mice.
  • National Center for Biotechnology Information. (n.d.). Ethyl (3-Hydroxyphenyl)acetate. PubChem.
  • ACS Publications. (2026). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation.
  • BOC Sciences. (n.d.). CAS 17138-28-2 ethyl 2-(4-hydroxyphenyl)acetate.
  • National Center for Biotechnology Information. (n.d.). Therapeutic Potential of Phenolic Compounds in Medicinal Plants—Natural Health Products for Human Health. PMC.
  • MDPI. (n.d.). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase.
  • ResearchGate. (2025). Anti-Inflammatory Effect of 3,4-DHPEA-EDA [2-(3,4 -Hydroxyphenyl) ethyl (3S, 4E)- 4-Formyl-3-(2-Oxoethyl)Hex-4-Enoate] on Primary Human Vascular Endothelial Cells | Request PDF.
  • ResearchGate. (2025). Evaluation of Antioxidant Activities From Ethyl Acetate Fraction of Curry Leaf Using DPPH Method.
  • GSC Online Press. (2023). Exploring the utilization of phenolic compounds in pharmaceuticals and healthcare.
  • Sigma-Aldrich. (n.d.). This compound | 22446-38-4.
  • MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • International Journal of Veterinary and Animal Research. (2021). Phenolic Compounds for Drug Discovery: Potent Candidates for Anti-cancer, Anti-diabetes, Anti-inflammatory and Anti-microbial.
  • ResearchGate. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.
  • PubMed Central. (n.d.). Antioxidant and Protective Effect of Ethyl Acetate Extract of Podophyllum Hexandrum Rhizome on Carbon Tetrachloride Induced Rat Liver Injury.
  • Journal of Medicinal Chemistry. (2022). Phenols in Pharmaceuticals: Analysis of a Recurring Motif.
  • MDPI. (n.d.). Dietary Phenolic Compounds as Anticancer Natural Drugs: Recent Update on Molecular Mechanisms and Clinical Trials.
  • PubMed. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite.
  • Exposome-Explorer - IARC. (n.d.). 3-Hydroxyphenylacetic acid (Compound).
  • AbacipharmTech. (n.d.). This compound.
  • PubMed Central. (n.d.). Ethyl 2-(3-amino-4-hydroxyphenyl)acetate.
  • ResearchGate. (2025). Bioactive Potential of Ethyl Acetate Extract from Prosopis laevigata: Antimicrobial and Anti-Inflammatory Effects | Request PDF.
  • Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Analysis of bioactive components from ethyl acetate and ethanol extract of Mucuna pruriens linn seeds by GC-MS technique.

Sources

Methodological & Application

Application Note: High-Performance Liquid Chromatography Analysis of Ethyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

Ethyl 2-(3-hydroxyphenyl)acetate is a critical intermediate in the synthesis of pharmaceutical compounds, particularly in the development of phenylephrine analogs and specific non-steroidal anti-inflammatory drugs (NSAIDs).

The analytical challenge with this molecule lies in its dual functionality: it possesses a phenolic hydroxyl group (susceptible to ionization and oxidation) and an ester linkage (susceptible to hydrolysis). A robust HPLC method must not only quantify the main peak but also resolve it from its primary degradation product, 3-hydroxyphenylacetic acid .

This guide departs from generic templates to focus on the chemometric logic of separating phenolic esters. We utilize a Reverse-Phase (RP-HPLC) approach with pH control to suppress ionization, ensuring sharp peak shapes and reproducible retention times.

Physicochemical Profile & Method Strategy

Understanding the analyte is the prerequisite for chromatographic success.

PropertyValue (Approx.)Chromatographic Implication
Molecular Formula C₁₀H₁₂O₃MW = 180.20 g/mol
LogP (Octanol/Water) ~1.9Moderately lipophilic; ideal for C18 retention.
pKa (Phenol) ~9.9Remains neutral at pH < 8.
pKa (Acid Impurity) ~4.2Critical: The hydrolysis product (acid) will ionize at neutral pH. Mobile phase must be acidic (pH < 3) to retain the impurity.
UV Max 215 nm, 274 nm274 nm provides specificity (aromatic/phenol); 215 nm provides sensitivity.
Method Development Logic (Graphviz)

The following decision tree illustrates the logic used to select the stationary and mobile phases.

MethodLogic Analyte Analyte: this compound Functionality Functional Groups: Phenol + Ester Analyte->Functionality Challenge Challenge: Separate from Hydrolysis Product (3-Hydroxyphenylacetic Acid) Functionality->Challenge Selection Stationary Phase Selection: C18 (L1) Column Challenge->Selection MobilePhase Mobile Phase Strategy: Acidic Modifier Required Selection->MobilePhase Reasoning Reasoning: Suppress Acid Ionization (pKa ~4.2) Prevent Phenol Tailing MobilePhase->Reasoning

Figure 1: Strategic decision tree for selecting chromatographic conditions based on analyte chemistry.

Protocol 1: RP-HPLC Method for Purity and Assay

This protocol is designed to be MS-compatible (using volatile acids) but optimized for UV detection.

Chromatographic Conditions
ParameterSettingRationale
Column C18, 150 x 4.6 mm, 3.5 µm or 5 µmStandard L1 packing provides sufficient hydrophobic interaction for the ethyl ester.
Column Temp 30°CMaintains constant viscosity and retention time stability.
Mobile Phase A 0.1% Formic Acid in WaterLow pH (~2.7) suppresses ionization of the acid impurity and the phenol group.
Mobile Phase B Acetonitrile (HPLC Grade)ACN provides sharper peaks and lower backpressure than Methanol for this aromatic ester.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID columns.
Detection UV @ 274 nmTargets the phenolic absorption band; reduces interference from non-aromatic solvents.
Injection Vol 10 µLStandard loop size.
Gradient Program

A gradient is preferred over isocratic flow to ensure the more polar hydrolysis product (Acid) elutes early and sharply, while the target Ester elutes later, and any highly lipophilic dimers are washed off.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.09010Initial equilibration
2.09010Isocratic hold for polar impurities
12.04060Linear ramp to elute Ester
15.01090Wash step
17.01090Hold wash
17.19010Return to initial
22.09010Re-equilibration
Standard & Sample Preparation

Solvent (Diluent): 50:50 Water:Acetonitrile. Note: Do not use pure water as the ester has limited solubility. Do not use alkaline buffers as they accelerate hydrolysis.

  • Stock Solution (1.0 mg/mL): Weigh 10 mg of this compound into a 10 mL volumetric flask. Dissolve in 5 mL Acetonitrile. Dilute to volume with Water.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of Stock Solution into a 10 mL flask. Fill to volume with Diluent.

Protocol 2: Self-Validating System Suitability (Hydrolysis Check)

A robust method must detect when the sample has degraded. The primary failure mode for this analyte is the hydrolysis of the ethyl ester to the free acid.

The "Forced Degradation" Marker: To ensure your system can separate the impurity, you must run a resolution check.

  • Create Hydrolysis Marker: Take 1 mL of Stock Solution. Add 100 µL of 0.1 N NaOH. Let stand for 10 minutes (converts ester to acid). Neutralize with 100 µL 0.1 N HCl.

  • Run Analysis: Inject this mixture.

  • Expected Result: You should see two distinct peaks.

    • Peak 1 (RT ~4-5 min): 3-Hydroxyphenylacetic acid (Polar).

    • Peak 2 (RT ~10-11 min): this compound (Target).

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis Weigh Weigh Analyte Dissolve Dissolve in ACN (Prevent Hydrolysis) Weigh->Dissolve Dilute Dilute with Water (50:50 Final) Dissolve->Dilute Inject Injection (10µL) Dilute->Inject Separation Gradient Separation (Acidic Mobile Phase) Inject->Separation Detect UV Detection @ 274nm Separation->Detect

Figure 2: Step-by-step analytical workflow ensuring sample stability and detection.

Troubleshooting & Expert Insights

As a Senior Scientist, I have identified common pitfalls with phenolic esters:

  • Peak Tailing:

    • Cause: Interaction of the phenolic -OH with free silanols on the silica support.

    • Fix: Ensure the mobile phase pH is acidic (Formic or Phosphoric acid). If tailing persists, switch to an "End-capped" C18 column (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry).

  • Ghost Peaks/Baseline Drift:

    • Cause: Oxidation of the phenol group if solvents are old or non-degassed.

    • Fix: Use fresh HPLC-grade solvents. Phenols are light-sensitive; use amber glassware for samples.

  • Retention Time Shift:

    • Cause: "Phase Collapse" if using 100% aqueous start, or pH fluctuations.

    • Fix: Ensure at least 5-10% organic solvent is present at the start of the gradient (as per Protocol 3.2).

References

  • PubChem. (n.d.). Ethyl 3-hydroxyphenylacetate (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (2012). Practical HPLC Method Development. Wiley-Interscience. (Standard text for Gradient Logic).
  • Moldoveanu, S. C., & David, V. (2013). Selection of the HPLC Method in Chemical Analysis. Elsevier.

Application Notes and Protocols for Evaluating the Antioxidant Activity of Ethyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for Investigating Ethyl 2-(3-hydroxyphenyl)acetate as an Antioxidant

This compound is a phenolic ester whose chemical architecture suggests significant potential as an antioxidant. The core of its activity is the 3-hydroxyphenyl group. Phenolic compounds are a well-established class of antioxidants, primarily acting as free radical scavengers by donating the hydrogen atom from their hydroxyl (-OH) group.[1] The resulting phenoxy radical is stabilized by resonance, which delocalizes the unpaired electron around the aromatic ring, thereby terminating the damaging radical chain reaction.

The parent acid, 3-Hydroxyphenylacetic acid (3-HPAA), is a known metabolite of dietary flavonoids and has demonstrated vasorelaxant and antioxidant properties.[2] Furthermore, the esterification of phenolic acids can modulate their antioxidant activity, often enhancing their solubility in lipophilic environments and potentially improving their efficacy in specific systems.[3] These structural precedents provide a strong rationale for the systematic evaluation of this compound as a novel antioxidant agent.

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the antioxidant capacity of this compound using a panel of established in vitro assays. The protocols are designed to be self-validating, with explanations of the underlying chemical principles to ensure robust and reproducible results.

Physicochemical Properties of this compound

A clear understanding of the test compound's properties is critical for accurate assay design.

PropertyValueSource
Molecular Formula C₁₀H₁₂O₃PubChem[4]
Molecular Weight 180.20 g/mol PubChem[4]
Appearance Varies; typically a liquid or low-melting solid-
Solubility Expected to be soluble in methanol, ethanol, DMSO, ethyl acetateInferred from structure
CAS Number 22446-38-4PubChem[4]

Foundational Principles: Selecting a Panel of Antioxidant Assays

No single assay can fully capture the complex nature of antioxidant activity. Therefore, a multi-assay approach is recommended to probe different mechanisms of action. This guide details four complementary assays:

  • DPPH Radical Scavenging Assay: Measures the capacity for hydrogen atom donation.

  • ABTS Radical Cation Decolorization Assay: Measures hydrogen atom and electron donation.

  • Ferric Reducing Antioxidant Power (FRAP) Assay: Measures electron donation capacity.

  • Oxygen Radical Absorbance Capacity (ORAC) Assay: Measures the ability to quench peroxyl radicals, a biologically relevant species.

The following diagram illustrates the general workflow for evaluating a novel compound like this compound.

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Screening cluster_analysis Phase 3: Data Analysis & Interpretation prep_compound Obtain & Characterize This compound prep_stock Prepare Stock Solution (e.g., 10 mM in Methanol/DMSO) prep_compound->prep_stock prep_dilutions Create Serial Dilutions (e.g., 1 to 1000 µM) prep_stock->prep_dilutions assay_dpph DPPH Assay (Hydrogen Atom Transfer) prep_dilutions->assay_dpph Test Compound assay_abts ABTS Assay (H/Electron Transfer) prep_dilutions->assay_abts Test Compound assay_frap FRAP Assay (Electron Transfer) prep_dilutions->assay_frap Test Compound assay_orac ORAC Assay (Peroxyl Radical Quenching) prep_dilutions->assay_orac Test Compound analysis_ic50 Calculate IC50 Values (DPPH & ABTS) assay_dpph->analysis_ic50 assay_abts->analysis_ic50 analysis_teac Calculate TEAC/Equivalents (FRAP & ORAC) assay_frap->analysis_teac assay_orac->analysis_teac analysis_compare Compare Potency vs. Standards (Trolox, Ascorbic Acid) analysis_ic50->analysis_compare analysis_teac->analysis_compare analysis_conclusion Draw Mechanistic Conclusions analysis_compare->analysis_conclusion

Caption: General workflow for antioxidant profiling.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle

The DPPH assay is a widely used and straightforward method to assess radical scavenging activity.[5] The stable free radical DPPH• has a deep violet color due to its unpaired electron, with a maximum absorbance around 517 nm.[6] When an antioxidant donates a hydrogen atom to DPPH•, it is reduced to the non-radical form DPPH-H, causing the violet color to fade to a pale yellow.[6] The degree of decolorization is directly proportional to the scavenging capacity of the antioxidant.

G DPPH DPPH• (Violet Radical) DPPHH DPPH-H (Yellow, Reduced Form) DPPH->DPPHH + H• Antioxidant Ar-OH (this compound) AntioxidantRadical Ar-O• (Stabilized Radical) Antioxidant->AntioxidantRadical - H•

Caption: DPPH radical scavenging mechanism.

Materials and Reagents
  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (spectrophotometric grade)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid (Positive Control)

  • 96-well microplate

  • Microplate reader capable of reading absorbance at 517 nm

Procedure
  • Preparation of Stock Solutions:

    • DPPH Stock Solution (0.1 mM): Dissolve 3.94 mg of DPPH in 100 mL of methanol. Store this solution in an amber bottle at 4°C. Before use, dilute to achieve an absorbance of 1.00 ± 0.05 at 517 nm. This is the working solution.

    • Compound Stock Solution (10 mM): Prepare a 10 mM stock solution of this compound by dissolving 18.02 mg in 10 mL of methanol.

    • Positive Control Stock Solution (1 mM): Prepare a 1 mM stock solution of Trolox in methanol.

  • Preparation of Test Concentrations:

    • Perform serial dilutions of the compound stock solution and the Trolox stock solution in methanol to obtain a range of concentrations (e.g., 1000, 500, 250, 125, 62.5, 31.25 µM).

  • Assay Protocol (96-well plate format):

    • Add 100 µL of the DPPH working solution to each well.

    • Add 100 µL of each test concentration of the compound, positive control, or methanol (for the blank) to the respective wells.

    • Control Wells:

      • A_blank: 100 µL Methanol + 100 µL Methanol (for instrument background).

      • A_control: 100 µL DPPH working solution + 100 µL Methanol (represents 0% scavenging).

    • Shake the plate gently and incubate in the dark at room temperature for 30 minutes. The dark incubation is crucial as DPPH is light-sensitive.[7]

    • Measure the absorbance of all wells at 517 nm.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [ (A_control - A_sample) / A_control ] * 100

    • Plot the % Inhibition against the concentration of the compound and the positive control.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the dose-response curve using non-linear regression analysis.

Expected Results and Interpretation

A lower IC₅₀ value indicates higher antioxidant activity. The phenolic hydroxyl group of this compound is expected to readily donate a hydrogen atom, resulting in significant dose-dependent scavenging of the DPPH radical. Its potency can be directly compared to that of Trolox.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle

The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺).[8] ABTS is oxidized by potassium persulfate to generate the radical cation, which is intensely colored blue-green with absorption maxima around 734 nm.[9] In the presence of an antioxidant that can donate either a hydrogen atom or an electron, the radical cation is reduced back to the colorless neutral form of ABTS.[8] This assay is advantageous as it is applicable to both hydrophilic and lipophilic compounds and is not significantly affected by pH.

G ABTS ABTS•⁺ (Blue-Green Radical Cation) ABTSH ABTS (Colorless, Neutral Form) ABTS->ABTSH + e⁻ Antioxidant Ar-OH (Test Compound) AntioxidantRadical Ar-O• + H⁺ (Oxidized Compound) Antioxidant->AntioxidantRadical - e⁻

Caption: ABTS radical cation scavenging mechanism.

Materials and Reagents
  • This compound

  • ABTS diammonium salt

  • Potassium persulfate (K₂S₂O₈)

  • Phosphate-buffered saline (PBS, pH 7.4) or Ethanol

  • Trolox (Positive Control)

  • 96-well microplate and reader (734 nm)

Procedure
  • Preparation of ABTS•⁺ Stock Solution:

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes (1:1 ratio).

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This allows for the complete generation of the radical cation.[9] This is the ABTS•⁺ stock solution.

  • Preparation of ABTS•⁺ Working Solution:

    • On the day of the assay, dilute the ABTS•⁺ stock solution with PBS (pH 7.4) or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Preparation of Test Concentrations:

    • Prepare serial dilutions of this compound and Trolox as described in the DPPH protocol.

  • Assay Protocol (96-well plate format):

    • Add 190 µL of the ABTS•⁺ working solution to each well.

    • Add 10 µL of each test concentration of the compound, positive control, or solvent (for the control) to the respective wells.

    • Shake the plate and incubate at room temperature for 6 minutes.

    • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of ABTS•⁺ scavenging activity using the same formula as for the DPPH assay.

    • Determine the IC₅₀ value from the dose-response curve.

    • Alternatively, results can be expressed as Trolox Equivalent Antioxidant Capacity (TEAC). A calibration curve is generated using various concentrations of Trolox, and the activity of the test compound is expressed as µM of Trolox equivalents.

Expected Results and Interpretation

Similar to the DPPH assay, a potent antioxidant will show a high percentage of inhibition at low concentrations, yielding a low IC₅₀ value. The results from this assay will complement the DPPH data, providing a more comprehensive picture of the compound's radical scavenging ability.

Protocol 3: Ferric Reducing Antioxidant Power (FRAP) Assay

Principle

The FRAP assay directly measures the total antioxidant power of a compound through its ability to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[10][11] The reaction is carried out in an acidic medium (pH 3.6) where a colorless complex of Fe³⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ) is reduced by the antioxidant to the ferrous (Fe²⁺) form. This reduction results in the formation of an intense blue-colored Fe²⁺-TPTZ complex, which has a maximum absorbance at 593 nm.[12] The change in absorbance is proportional to the total reducing power of the antioxidant. This assay measures the electron-donating capacity of the compound.[10]

G Fe3 Fe³⁺-TPTZ (Colorless Complex) Fe2 Fe²⁺-TPTZ (Intense Blue Complex) Fe3->Fe2 + e⁻ Antioxidant Ar-OH (Test Compound) AntioxidantRadical Ar-O• + H⁺ (Oxidized Compound) Antioxidant->AntioxidantRadical - e⁻ G cluster_products AAPH AAPH → ROO• (Peroxyl Radical) Fluorescein_quenched Oxidized Fluorescein (Non-Fluorescent) AAPH->Fluorescein_quenched Attacks Antioxidant_stable Ar-O• + ROOH (Stabilized Products) AAPH->Antioxidant_stable Neutralizes Fluorescein_active Fluorescein (Fluorescent) Fluorescein_active->Fluorescein_quenched Quenches Antioxidant Ar-OH (Test Compound) Antioxidant->Antioxidant_stable Protects

Caption: ORAC assay protective mechanism.

Materials and Reagents
  • This compound

  • Fluorescein sodium salt

  • AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride)

  • Trolox (Positive Control and Standard)

  • Phosphate buffer (75 mM, pH 7.4)

  • Black, clear-bottom 96-well microplate (essential to minimize light scatter)

  • Fluorescence microplate reader with excitation at 485 nm and emission at 520 nm, capable of kinetic reads at 37°C.

Procedure
  • Preparation of Reagents:

    • Fluorescein Working Solution: Prepare a stock solution in phosphate buffer and dilute to the final working concentration (e.g., 70 nM). Protect from light.

    • AAPH Solution: Prepare AAPH fresh for each assay (e.g., 153 mM in phosphate buffer).

    • Trolox Standard Curve: Prepare serial dilutions of Trolox in phosphate buffer (e.g., 6.25 to 100 µM).

    • Test Compound: Prepare serial dilutions of this compound in phosphate buffer.

  • Assay Protocol:

    • Set the microplate reader to maintain a temperature of 37°C.

    • Add 25 µL of sample, standard, or blank (phosphate buffer) to the appropriate wells.

    • Add 150 µL of the fluorescein working solution to all wells.

    • Mix and incubate the plate in the reader at 37°C for 15 minutes.

    • Initiate the reaction by injecting 25 µL of the AAPH solution into all wells.

    • Immediately begin kinetic reading of fluorescence every 1-2 minutes for at least 60-90 minutes, or until the fluorescence of the blank has decayed by >95%.

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for each sample, standard, and blank.

    • Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample and standard: Net AUC = AUC_sample - AUC_blank

    • Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.

    • Use the standard curve to determine the ORAC value of this compound, expressed in µM Trolox Equivalents (TE).

Expected Results and Interpretation

A higher ORAC value indicates a greater ability to quench peroxyl radicals. This assay is considered highly relevant to human biology as it mimics the reaction with a common type of free radical found in the body. [13]The performance of this compound in this assay will provide key insights into its potential for in vivo efficacy.

Summary and Concluding Remarks

This document provides a detailed guide for the comprehensive in vitro evaluation of this compound's antioxidant potential. By employing this panel of four distinct assays, researchers can build a robust profile of the compound's activity, elucidating its mechanisms of action, including its capacity for hydrogen atom donation, electron transfer, and scavenging of biologically relevant radicals. The successful execution of these protocols will generate the critical data needed to advance the understanding of this compound and support its further development as a potential therapeutic or preservative agent.

References

  • Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase Inhibiting Enzymes. (n.d.). Phcogj.com. Retrieved January 20, 2026, from [Link]

  • Ethyl (2-hydroxyphenyl)acetate. (2018, May 16). SIELC Technologies. Retrieved January 20, 2026, from [Link]

  • Epanolol. (n.d.). In Wikipedia. Retrieved January 20, 2026, from [Link]

  • Ethyl (3-Hydroxyphenyl)acetate | C10H12O3. (n.d.). PubChem. Retrieved January 20, 2026, from [Link]

  • DPPH Radical Scavenging Assay. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Antioxidant potential using ORAC assay. (n.d.). BMG Labtech. Retrieved January 20, 2026, from [Link]

  • Velika, B., & Kron, I. (2009). Antioxidant Stability of Phenolic Acids and Their Esters. ResearchGate. Retrieved January 20, 2026, from [Link]

  • Kunes, J., et al. (2022). 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. PMC - NIH. Retrieved January 20, 2026, from [Link]

  • Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. (n.d.). Kamiya Biomedical Company. Retrieved January 20, 2026, from [Link]

  • M. S. Blois. (1958). Genesis and development of DPPH method of antioxidant assay. PMC - PubMed Central. Retrieved January 20, 2026, from [Link]

  • Antioxidant activity of phenolic compounds added to a functional emulsion containing omega-3 fatty acids and plant sterol esters. (2015, September 1). PubMed. Retrieved January 20, 2026, from [Link]

  • A Major Intestinal Catabolite of Quercetin Glycosides, 3-Hydroxyphenylacetic Acid, Protects the Hepatocytes from the Acetaldehyde-Induced Cytotoxicity through the Enhancement of the Total Aldehyde Dehydrogenase Activity. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • ABTS Antioxidant Capacity Assay. (n.d.). G-Biosciences. Retrieved January 20, 2026, from [Link]

  • Benzie, I. F., & Strain, J. J. (1999). Evaluation of antioxidant capacity of 13 plant extracts by three different methods. NIH. Retrieved January 20, 2026, from [Link]

  • Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. (n.d.). Agilent. Retrieved January 20, 2026, from [Link]

  • Preparation of 2-hydroxyphenyl-acetic acid. (n.d.). Google Patents.
  • Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. Retrieved January 20, 2026, from [Link]

  • STANDARD OPERATING PROCEDURE FOR FRAP ASSAY ON PLASMA & FAECAL EXTRACTS. (n.d.). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Solvent Effects on the Phenolic Compounds and Antioxidant Activity Associated with Camellia polyodonta Flower Extracts. (2024, June 10). ACS Publications. Retrieved January 20, 2026, from [Link]

  • Pérez-Jiménez, J., et al. (2023). ABTS/TAC Methodology: Main Milestones and Recent Applications. MDPI. Retrieved January 20, 2026, from [Link]

  • Kumara, P., et al. (2018). Determination of DPPH Free Radical Scavenging Activity by RP-HPLC, Rapid Sensitive Method for the Screening of Berry Fruit Juice. OMICS International. Retrieved January 20, 2026, from [Link]

  • Biomimetic synthesis and antioxidant evaluation of 3,4-DHPEA-EDA. (2009). ResearchGate. Retrieved January 20, 2026, from [Link]

  • Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. (n.d.). MDPI. Retrieved January 20, 2026, from [Link]

  • Amorati, R., & Valgimigli, L. (2024). A Kinetic Approach to Oxygen Radical Absorbance Capacity (ORAC): Restoring Order to the Antioxidant Activity of Hydroxycinnamic Acids and Fruit Juices. MDPI. Retrieved January 20, 2026, from [Link]

  • Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). (n.d.). Assay Genie. Retrieved January 20, 2026, from [Link]

  • Al-Huqail, A. A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. Retrieved January 20, 2026, from [Link]

Sources

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 2-(3-hydroxyphenyl)acetate via Fischer Esterification

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Ethyl 2-(3-hydroxyphenyl)acetate is a valuable chemical intermediate in the synthesis of various pharmaceuticals and fine chemicals, notably in the development of beta-blockers like Epanolol.[1] This document provides a detailed, field-proven protocol for the synthesis of this compound from 3-hydroxyphenylacetic acid. The chosen methodology is the Fischer-Speier esterification, a classic, reliable, and scalable acid-catalyzed reaction. This guide is designed for researchers and professionals in chemical and pharmaceutical development, offering in-depth explanations for experimental choices, robust safety guidelines, and comprehensive characterization procedures to ensure a self-validating and reproducible workflow.

Introduction and Reaction Principle

The synthesis of esters from carboxylic acids and alcohols is a fundamental transformation in organic chemistry. The Fischer-Speier esterification, first described in 1895, remains a widely used method due to its operational simplicity and the use of readily available, inexpensive reagents.[2][3] The reaction involves treating a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH).[3]

The overall reaction is an equilibrium process:

R-COOH + R'-OH ⇌ R-COOR' + H₂O (in the presence of H⁺)

To achieve a high yield of the ester product, the equilibrium must be shifted to the right. This is accomplished based on Le Châtelier's principle by either using a large excess of one of the reactants (usually the alcohol, as it can also serve as the solvent) or by removing water as it is formed.[2] This protocol employs an excess of ethanol to drive the reaction towards the formation of this compound.

Reaction Mechanism: The Fischer Esterification Pathway

The Fischer esterification proceeds through a six-step nucleophilic acyl substitution mechanism. Each step is reversible.[4]

  • Protonation of the Carbonyl: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of ethanol (the nucleophile) attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate (an oxonium ion).

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups. This is a rapid intramolecular or intermolecular process that converts a hydroxyl group into a better leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, expelling a molecule of water and forming a protonated ester.

  • Deprotonation: A base (such as water or another molecule of alcohol) removes the proton from the carbonyl oxygen of the ester.

  • Ester Formation: This final step regenerates the acid catalyst and yields the final ester product.

The entire mechanism can be summarized by the mnemonic PADPED: Protonation-Addition-Deprotonation-Protonation-Elimination-Deprotonation.[4]

Fischer_Esterification Fischer Esterification Mechanism start 3-Hydroxyphenylacetic Acid + Ethanol protonated_acid Protonated Carboxylic Acid start->protonated_acid + H⁺ product This compound tetrahedral_intermediate Tetrahedral Intermediate protonated_acid->tetrahedral_intermediate + EtOH proton_transfer Protonated Intermediate tetrahedral_intermediate->proton_transfer Proton Transfer protonated_ester Protonated Ester proton_transfer->protonated_ester - H₂O protonated_ester->product - H⁺

Caption: The acid-catalyzed mechanism for Fischer Esterification.

Materials and Methods

Reagents and Materials
Reagent/MaterialFormulaMW ( g/mol )AmountMoles (mmol)PropertiesCAS No.
3-Hydroxyphenylacetic AcidC₈H₈O₃152.1510.0 g65.7Solid, m.p. 131-134 °C621-37-4
Ethanol (Absolute)C₂H₅OH46.07100 mL1710Solvent/Reagent, b.p. 78 °C64-17-5
Sulfuric Acid (Conc.)H₂SO₄98.082.0 mL~37Catalyst, highly corrosive7664-93-9
Ethyl AcetateC₄H₈O₂88.11~200 mL-Extraction Solvent141-78-6
Sodium Bicarbonate (Sat. Soln.)NaHCO₃84.01~100 mL-Neutralizing Agent144-55-8
Brine (Sat. NaCl Soln.)NaCl58.44~50 mL-Washing Agent7647-14-5
Anhydrous Magnesium SulfateMgSO₄120.37~5 g-Drying Agent7487-88-9

Equipment: 250 mL round-bottom flask, reflux condenser, magnetic stirrer/hotplate, separatory funnel, rotary evaporator, glass funnel, beakers, graduated cylinders, equipment for thin-layer chromatography (TLC) and column chromatography.

Safety Precautions
  • General: This procedure must be conducted in a well-ventilated fume hood. Standard personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves (butyl or Viton rubber recommended for sulfuric acid), must be worn at all times.[5]

  • Sulfuric Acid (H₂SO₄): Concentrated sulfuric acid is extremely corrosive and can cause severe burns upon contact with skin and eyes.[6][7] It is also a strong dehydrating agent. Handle with extreme care. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. Never add water to concentrated acid; always add the acid slowly to the other liquid (in this case, ethanol) while stirring.[8]

  • Ethanol and Ethyl Acetate: These solvents are flammable. Ensure there are no open flames or spark sources in the vicinity of the experiment.[9] The reaction should be heated using a controlled heating mantle or oil bath.

Detailed Experimental Protocol

This protocol is based on a 10.0 g scale of the starting carboxylic acid.

Reaction Setup and Execution
  • Charge the Flask: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3-hydroxyphenylacetic acid (10.0 g, 65.7 mmol).

  • Add Alcohol: Add absolute ethanol (100 mL) to the flask and stir until the solid is fully dissolved.

  • Catalyst Addition (CAUTION): Place the flask in an ice-water bath to cool the solution. While stirring, slowly and carefully add concentrated sulfuric acid (2.0 mL) dropwise. An exothermic reaction will occur. The slow addition prevents excessive heat generation.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to a gentle reflux (approx. 80-85 °C) using a heating mantle.

  • Reaction Monitoring: Allow the reaction to proceed under reflux for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). Spot the starting material and the reaction mixture side-by-side. The reaction is complete when the starting material spot has disappeared or is minimal.

Work-up and Isolation
  • Cooling: After the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.

  • Solvent Removal: Remove the excess ethanol using a rotary evaporator.

  • Extraction Setup: Transfer the remaining residue to a 500 mL separatory funnel. Add deionized water (100 mL) and ethyl acetate (100 mL).

  • Neutralization (CAUTION): Slowly add saturated sodium bicarbonate (NaHCO₃) solution in small portions to the separatory funnel to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Vent the funnel frequently to release the CO₂ gas that evolves. Continue adding NaHCO₃ solution until the effervescence ceases and the aqueous layer is neutral or slightly basic (test with pH paper).

  • Liquid-Liquid Extraction: Shake the funnel vigorously and allow the layers to separate. Drain the lower aqueous layer. Extract the aqueous layer again with fresh ethyl acetate (2 x 50 mL).

  • Washing: Combine all the organic extracts in the separatory funnel. Wash the combined organic layer with saturated sodium chloride solution (brine, 50 mL). This helps to remove residual water and some water-soluble impurities.

  • Drying: Drain the organic layer into a clean Erlenmeyer flask and dry it over anhydrous magnesium sulfate (MgSO₄). Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing.

  • Filtration and Concentration: Gravity filter the dried organic solution to remove the MgSO₄. Rinse the solid with a small amount of fresh ethyl acetate. Concentrate the filtrate using a rotary evaporator to yield the crude this compound as an oil or semi-solid.

Purification

The crude product can be purified by flash column chromatography on silica gel.

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 30-40% ethyl acetate) is typically effective.

  • Procedure: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Load it onto the prepared silica gel column. Elute with the solvent system, collecting fractions. Monitor the fractions by TLC to identify and combine those containing the pure product.

  • Final Step: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Experimental Workflow Diagram

Synthesis_Workflow cluster_workup Work-up Details A 1. Combine Reactants (3-HPAA, EtOH, H₂SO₄) B 2. Reflux (4-6 hours, ~80 °C) A->B Heat C 3. Work-up (Quench, Extract with EtOAc) B->C Cool D 4. Purification (Column Chromatography) C->D sub_C1 Neutralize with NaHCO₃ E 5. Characterization (NMR, IR, MS) D->E Pure Fractions F Final Product This compound E->F sub_C2 Wash with Brine sub_C1->sub_C2 sub_C3 Dry with MgSO₄ sub_C2->sub_C3 sub_C4 Concentrate sub_C3->sub_C4

Caption: Overall workflow for the synthesis and purification.

Characterization of this compound

To confirm the identity and purity of the synthesized compound, the following analytical techniques are recommended.[10]

  • Appearance: Colorless to pale yellow oil.

  • Molecular Formula: C₁₀H₁₂O₃

  • Molecular Weight: 180.20 g/mol [10]

  • ¹H NMR Spectroscopy (CDCl₃, 400 MHz):

    • δ ~1.25 ppm (t, 3H): Triplet corresponding to the methyl protons (-OCH₂CH₃ ) of the ethyl group.

    • δ ~3.55 ppm (s, 2H): Singlet for the methylene protons adjacent to the aromatic ring (-CH₂ -Ar).

    • δ ~4.15 ppm (q, 2H): Quartet for the methylene protons (-OCH₂ CH₃) of the ethyl group.

    • δ ~6.70-7.20 ppm (m, 4H): Multiplet for the aromatic protons.

    • δ ~5.0-6.0 ppm (br s, 1H): A broad singlet for the phenolic hydroxyl proton (-OH ). This peak may be exchangeable with D₂O.

  • ¹³C NMR Spectroscopy (CDCl₃, 100 MHz): Expected peaks around δ 172 (C=O), 156 (C-OH), 135-115 (aromatic carbons), 61 (-OCH₂), 41 (-CH₂-Ar), 14 (-CH₃).

  • Infrared (IR) Spectroscopy (Neat or ATR):

    • ~3350 cm⁻¹ (broad): O-H stretch of the phenolic group.

    • ~2980 cm⁻¹: C-H stretches (aliphatic).

    • ~1730 cm⁻¹ (strong): C=O stretch of the ester carbonyl group.

    • ~1200-1000 cm⁻¹: C-O stretches.

  • Mass Spectrometry (GC-MS): Molecular ion peak (M⁺) at m/z = 180.[10]

Discussion and Field-Proven Insights

  • Role of Excess Ethanol: Using ethanol as the solvent provides a large molar excess, which is crucial for driving the reaction equilibrium towards the product side, maximizing the yield.[2]

  • Catalyst Choice: While other acids can be used, sulfuric acid is effective and inexpensive. It also acts as a dehydrating agent to a certain extent, further favoring product formation.[11]

  • Importance of Neutralization: The sodium bicarbonate wash is a critical step. It removes the strong acid catalyst, which could otherwise cause hydrolysis of the ester product back to the carboxylic acid during the work-up, especially in the presence of water. It also removes any unreacted 3-hydroxyphenylacetic acid, simplifying the final purification.

  • Troubleshooting - Low Yield: If the yield is low, consider increasing the reaction time or ensuring that all reagents are anhydrous, as water in the reaction mixture will shift the equilibrium to the left. A Dean-Stark apparatus can be used to azeotropically remove water for particularly challenging esterifications.[11]

  • Troubleshooting - Purification Issues: If the product is difficult to purify, it may indicate incomplete reaction or side reactions. Ensure the neutralization step was thorough. The phenolic -OH group does not typically interfere with the Fischer esterification under these conditions, but protection/deprotection strategies could be employed in more complex syntheses.

Conclusion

This application note details a robust and reproducible protocol for the synthesis of this compound via Fischer esterification. By carefully controlling the reaction conditions, performing a meticulous work-up, and verifying the product with standard analytical techniques, researchers can reliably produce this important chemical intermediate with high purity. The insights provided into the reaction mechanism and the rationale behind key procedural steps empower scientists to not only execute the synthesis but also to troubleshoot and adapt it as needed.

References

  • Google Patents. (n.d.). CA2138534A1 - The preparation of 3-hydroxyphenylacetic acid.
  • Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN102731298A - Method for purifying ethyl acetate.
  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572437, Ethyl (3-Hydroxyphenyl)acetate. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2- phenylpropionate in organic solvent by lyophilized mycelia. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 521075, 2-(2-Hydroxyphenyl)acetic acid ethyl ester. Retrieved from [Link]

  • ChemSupply Australia. (n.d.). Safety Data Sheet SULPHURIC ACID 5% in 25% Alcohol Bulk. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. PMC. Retrieved from [Link]

  • Rupa Health. (n.d.). 3-Hydroxyphenylacetic Acid. Retrieved from [Link]

  • YouTube. (2021). NMR spectrum of ethyl acetate. Retrieved from [Link]

  • Google Patents. (n.d.). CN103232328B - Method for preparing p-hydroxyphenyl ethanol.
  • New Jersey Department of Health. (n.d.). Sulfuric acid - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • YouTube. (2016). Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). CN104177257A - Purification method of ethyl acetate.
  • University of Calgary. (n.d.). Spectra of ethyl acetate. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A 250 mL single-necked, 24/40 recovery flask.... Retrieved from [Link]

  • Environmental Protection Agency. (n.d.). SAFETY DATA SHEET Sulphuric Acid 96%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl 2-[9-(2-hydroxyphenyl).... PMC. Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5342807/
  • IUCr Journals. (n.d.). Crystal structure and Hirshfeld surface analysis of ethyl 2-[9-(2-hydroxyphenyl).... Retrieved from https://journals.iucr.org/e/issues/2017/03/00/gz5145/
  • FooDB. (2011). Showing Compound 3-Hydroxyphenylacetic acid (FDB022047). Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H NMR spectrum of 100% ethyl acetate, neat. Retrieved from [Link]

  • SEASTAR CHEMICALS. (2022). SAFETY DATA SHEET (SDS) Sulphuric Acid, 93-99% w/w. Retrieved from [Link]

  • ResearchGate. (2016). How to purify esterification product?. Retrieved from [Link]

  • Exposome-Explorer. (n.d.). 3-Hydroxyphenylacetic acid (Compound). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). Ethyl Acetate - NIST WebBook. Retrieved from [Link]

  • Wikipedia. (n.d.). Epanolol. Retrieved from [Link]

  • Healthmatters.io. (n.d.). 3-Hydroxyphenylacetic Acid - Lab Results explained. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Ethyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-(3-hydroxyphenyl)acetate is a key intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its purity and concentration are critical quality attributes that can significantly impact the yield and safety profile of the final product. Therefore, robust and reliable analytical methods for its quantification are essential in research, development, and quality control settings.

This application note provides detailed protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS). The methodologies are designed to be accurate, precise, and specific, and are presented with a focus on the scientific rationale behind the experimental choices, ensuring a thorough understanding for the user. The validation of these methods is grounded in the principles outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3]

Chemical Structure and Properties of this compound:

  • Molecular Formula: C₁₀H₁₂O₃[4]

  • Molecular Weight: 180.20 g/mol [4]

  • IUPAC Name: this compound[4]

  • Appearance: Expected to be a liquid or low-melting solid.

  • Solubility: Soluble in common organic solvents such as methanol, acetonitrile, and ethyl acetate.

High-Performance Liquid Chromatography (HPLC) Method

Reverse-phase HPLC is a powerful technique for the separation and quantification of moderately polar compounds like this compound. The selection of a C18 stationary phase provides excellent retention and separation from potential impurities based on hydrophobicity. The mobile phase, consisting of an organic modifier (acetonitrile) and an aqueous component with a pH modifier (phosphoric acid), allows for the fine-tuning of retention and peak shape. The acidic pH suppresses the ionization of the phenolic hydroxyl group, leading to a more retained and symmetrical peak.[5]

Principle of HPLC Quantification

The fundamental principle of this HPLC method is the separation of this compound from other components in a sample mixture by partitioning it between a stationary phase (C18 column) and a mobile phase. The analyte is detected by a UV detector as it elutes from the column, and the area under the corresponding peak is proportional to its concentration. Quantification is achieved by comparing the peak area of the sample to that of a known concentration standard.

Experimental Protocol

2.2.1. Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, water, and phosphoric acid.

  • This compound reference standard.

2.2.2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 40:60 v/v) containing 0.1% phosphoric acid. Filter and degas the mobile phase before use. The addition of phosphoric acid improves the peak shape of acidic analytes.[6]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the standard stock solution with the mobile phase.

  • Sample Preparation: Dissolve the sample containing this compound in the mobile phase to achieve a final concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.

2.2.3. HPLC Conditions

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile:Water (40:60) with 0.1% H₃PO₄
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
Detection Wavelength275 nm
Run Time10 minutes

2.2.4. Data Analysis and Quantification

Construct a calibration curve by plotting the peak area of the calibration standards against their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The concentration of this compound in the sample is then calculated using this equation.

Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[1][3][7]

2.3.1. Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[8]No interfering peaks at the retention time of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8]R² ≥ 0.999
Accuracy The closeness of test results obtained by the method to the true value.[8]98-102% recovery.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.[8]RSD ≤ 2% for repeatability and intermediate precision.
LOD & LOQ The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.[9]RSD ≤ 5% for deliberately varied parameters.
Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase D Set HPLC Conditions A->D B Prepare Standard Solutions E Inject Standards & Sample B->E C Prepare Sample C->E D->E F Acquire Data E->F G Integrate Peaks F->G H Generate Calibration Curve G->H I Quantify Sample H->I

Caption: HPLC analysis workflow for this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS is a highly sensitive and selective technique that is well-suited for the analysis of volatile and semi-volatile compounds like this compound. The use of a mass spectrometer as a detector provides definitive identification based on the mass spectrum of the analyte, in addition to quantitative data.

Principle of GC-MS Quantification

In this method, the sample is vaporized and introduced into a gas chromatograph, where components are separated based on their boiling points and interaction with the stationary phase of the column. As this compound elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum is a unique fingerprint of the molecule. Quantification is typically performed in selected ion monitoring (SIM) mode for enhanced sensitivity and selectivity, by monitoring specific fragment ions of the analyte.

Experimental Protocol

3.2.1. Instrumentation and Materials

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Autosampler or manual injection syringe.

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • High-purity helium as the carrier gas.

  • This compound reference standard.

  • High-purity solvent for sample dilution (e.g., ethyl acetate).

3.2.2. Preparation of Solutions

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and dissolve it in a 25 mL volumetric flask with ethyl acetate.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 20 µg/mL) by serially diluting the standard stock solution with ethyl acetate.

  • Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range.

3.2.3. GC-MS Conditions

ParameterValue
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier GasHelium at a constant flow of 1.0 mL/min
Injection Volume1 µL
Inlet Temperature250 °C
Injection ModeSplit (e.g., 20:1)
Oven Program100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min
Transfer Line Temp280 °C
Ion Source Temp230 °C
Ionization ModeElectron Ionization (EI) at 70 eV
MS AcquisitionFull Scan (m/z 40-400) for identification, SIM for quantification
SIM IonsTo be determined from the mass spectrum of the standard (e.g., molecular ion and major fragment ions)

3.2.4. Data Analysis and Quantification

Identify the retention time and mass spectrum of this compound by injecting a standard in full scan mode. For quantification, operate the MS in SIM mode, monitoring characteristic ions. Construct a calibration curve by plotting the peak area of the selected ion(s) against the concentration of the standards. Calculate the sample concentration using the linear regression equation.

Method Validation

Similar to the HPLC method, the GC-MS method must be validated for its intended use.

3.3.1. Validation Parameters and Typical Acceptance Criteria

ParameterDescriptionTypical Acceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.No interfering peaks at the retention time and m/z of the analyte.
Linearity The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.R² ≥ 0.995
Accuracy The closeness of test results obtained by the method to the true value.95-105% recovery.
Precision The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions.RSD ≤ 5% for repeatability and intermediate precision.
LOD & LOQ The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.Signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
Robustness A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.RSD ≤ 10% for deliberately varied parameters.
Workflow Diagram

GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Standard Solutions D Inject Standards & Sample A->D B Prepare Sample B->D C Set GC-MS Conditions C->D E Acquire Data (Scan & SIM) D->E F Identify Compound E->F G Integrate SIM Peaks E->G F->G H Generate Calibration Curve G->H I Quantify Sample H->I

Caption: GC-MS analysis workflow for this compound.

Conclusion

This application note provides two robust and reliable methods for the quantification of this compound. The choice between HPLC and GC-MS will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. Both methods, when properly validated, can provide accurate and precise results for quality control and research applications. It is recommended that users verify the performance of these methods in their own laboratories to ensure suitability for their specific needs.

References

  • SIELC Technologies. (2018, May 16). Ethyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Determination of acetate in pharmaceutical products by HPLC. Retrieved from [Link]

  • Shimadzu Corporation. (2022, March 3). How to do HPLC method validation. YouTube. Retrieved from [Link]

  • Wang-karn, S., et al. (2021). Development of HPLC Method for Catechins and Related Compounds Determination and Standardization in Miang (Traditional Lanna Fermented Tea). Foods, 10(10), 2465. Retrieved from [Link]

  • SIELC Technologies. HPLC Method for Analysis of Ethyl Acetate on Newcrom R1 Column. Retrieved from [Link]

  • Raubbin, R. S., et al. (2020). HPLC, FTIR AND GC-MS ANALYSIS OF ETHYL ACETATE EXTRACT OF RED SEAWEED HYPNEA FLAGELLIFORMIS GRAVILLE EX J. AGARDH 1851. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 11(8), 3953-59. Retrieved from [Link]

  • Organic Syntheses. Procedure for the synthesis of 1,2-diphenylethanone oxime. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 572437, Ethyl (3-Hydroxyphenyl)acetate. Retrieved January 31, 2026, from [Link].

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • ResearchGate. (n.d.). The HPLC chromatogram of ethyl acetate extract after the hydrolysis (AH). Retrieved from [Link]

  • MDPI. (n.d.). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Retrieved from [Link]

  • Journal of Materials and Environmental Science. (2024, August 30). Identification of compounds by GC-MS analysis of the ethyl acetate fraction of the hydroalcoholic extract of Lippia multiflora. Retrieved from [Link]

  • ResearchGate. (n.d.). GC-MS spectrum of hydroxyphenyl acetate. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Method development and validation of related substances in Pantoprazole Sodium by RP HPLC. Retrieved from [Link]

  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Sample preparation in the determination of phenolic compounds in fruits. Retrieved from [Link]

  • SciSpace. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • International Council for Harmonisation. (2005, November). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (1995, June). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

Sources

Topic: Ethyl 2-(3-hydroxyphenyl)acetate Derivatization for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol from the Office of the Senior Application Scientist

Abstract

This application note provides a comprehensive, field-proven guide for the chemical derivatization of Ethyl 2-(3-hydroxyphenyl)acetate (EHPA) for robust and reproducible analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Direct GC-MS analysis of EHPA is hampered by the polar phenolic hydroxyl group, which leads to poor peak shape, low sensitivity, and potential thermal degradation in the injector port.[1][2] This guide details the scientific rationale and step-by-step protocols for silylation, a highly effective derivatization technique. By converting the polar hydroxyl group into a non-polar trimethylsilyl (TMS) ether, the resulting derivative exhibits increased volatility, improved thermal stability, and enhanced chromatographic performance.[3][4] This document is intended for researchers, analytical chemists, and drug development professionals seeking to establish a reliable quantitative or qualitative GC-MS method for EHPA and related phenolic compounds.

Introduction: The Analytical Challenge

This compound is a valuable organic intermediate in the synthesis of various pharmaceutical agents and fine chemicals. Accurate quantification and identification of this compound are critical for process monitoring, quality control, and metabolic studies. While Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying volatile and semi-volatile compounds[5][6], molecules containing polar functional groups, such as the phenolic hydroxyl group in EHPA, present significant challenges.

These challenges include:

  • Low Volatility: The hydrogen-bonding capacity of the -OH group increases the boiling point of the molecule, making it difficult to vaporize efficiently in the GC inlet.[2]

  • Thermal Instability: At the high temperatures of the GC inlet and column, polar compounds can degrade, leading to inaccurate quantification and the appearance of artifact peaks.[1]

  • Poor Chromatographic Performance: The active hydroxyl group can interact with silanol groups on the surface of the GC column and inlet liner, resulting in significant peak tailing, reduced resolution, and poor sensitivity.[7]

To overcome these issues, chemical derivatization is an essential sample preparation step.[3][8] This process chemically modifies the analyte to produce a new compound with properties more suitable for GC analysis.[1]

Chemical Properties of this compound
PropertyValueSource
Molecular Formula C₁₀H₁₂O₃[9]
Molecular Weight 180.20 g/mol [9]
CAS Number 22446-38-4[9]
Boiling Point ~319.6 °C (Predicted)
Structure Chemical structure of this compoundPubChem

The Derivatization Strategy: Silylation

For compounds with active hydrogens, such as alcohols, phenols, and carboxylic acids, silylation is one of the most prevalent and effective derivatization techniques.[1][4][10] This method replaces the active hydrogen of the polar functional group with a non-polar trimethylsilyl (TMS) group.

Why Silylation is the Preferred Method for EHPA:

  • Increased Volatility: The replacement of the polar -OH group with a non-polar -O-Si(CH₃)₃ group disrupts intermolecular hydrogen bonding, significantly lowering the boiling point and increasing the volatility of the analyte.[4]

  • Enhanced Thermal Stability: The resulting TMS ether is more thermally stable than the parent phenol, minimizing on-column degradation.

  • Reduced Adsorption: The non-polar derivative has minimal interaction with active sites in the GC system, leading to sharper, more symmetrical peaks and improved analytical precision.[7]

  • Predictable Mass Spectra: TMS derivatives often produce characteristic and easily interpretable mass spectra with a clear molecular ion and predictable fragmentation patterns, aiding in compound identification.

The most common and robust silylating reagents for phenols are N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).[3][11] For this application, we will focus on BSTFA, often used with 1% Trimethylchlorosilane (TMCS) as a catalyst to enhance reaction kinetics, especially for sterically hindered hydroxyl groups.[7]

The Silylation Reaction Mechanism

The derivatization proceeds via a nucleophilic attack (SN2) of the phenolic oxygen on the silicon atom of the silylating agent (BSTFA).[1] The TMCS catalyst facilitates the reaction by making the silicon atom more electrophilic. The byproducts of the reaction, N-methyl-trimethylsilyltrifluoroacetamide and trifluoroacetamide, are highly volatile and typically do not interfere with the chromatography of the derivatized analyte.[12]

G cluster_reactants Reactants cluster_products Products EHPA This compound (EHPA) TMS_EHPA TMS-derivatized EHPA (Volatile & Stable) EHPA->TMS_EHPA Silylation Reaction (60-70°C) BSTFA BSTFA + 1% TMCS BSTFA->TMS_EHPA Byproducts Volatile Byproducts

Caption: Silylation reaction of EHPA with BSTFA.

Comprehensive Experimental Protocol

This protocol provides a self-validating system. It is critical to include a reagent blank (all steps without the analyte) and a derivatized standard to confirm reaction completion and identify any potential artifacts.

Materials and Reagents
  • This compound (EHPA) standard

  • N,O-Bis(trimethylsilyl)trifluoroacetamide + 1% TMCS (BSTFA + 1% TMCS)

  • Anhydrous Pyridine or Anhydrous Acetonitrile (as solvent)

  • Ethyl Acetate (GC grade)

  • Anhydrous Sodium Sulfate

  • 2 mL GC vials with PTFE-lined caps

  • Microsyringes

  • Heating block or oven

  • Nitrogen gas supply for drying

Causality Note: The use of anhydrous solvents and reagents is paramount. Silylating reagents react readily with water, which will consume the reagent, lead to incomplete derivatization of the analyte, and produce interfering siloxane peaks in the chromatogram.[1][10]

Derivatization Workflow

G start Start: Sample containing EHPA prep Step 1: Sample Preparation (Dissolve in solvent or use neat) start->prep dry Step 2: Anhydrous Conditions (Evaporate aqueous solvent under N₂ if present) prep->dry reagents Step 3: Add Derivatization Reagents (Solvent + BSTFA + 1% TMCS) dry->reagents react Step 4: Reaction (Heat at 70°C for 30 min) reagents->react cool Step 5: Cool to Room Temperature react->cool analyze Step 6: GC-MS Analysis (Inject 1 µL into GC-MS) cool->analyze end End: Data Acquisition analyze->end

Caption: Workflow for EHPA derivatization and analysis.

Step-by-Step Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the EHPA standard or sample into a 2 mL GC vial.

    • If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen gas.[13] For non-aqueous liquid samples, an appropriate aliquot can be used.

    • Expert Insight: For samples extracted into a solvent like ethyl acetate, ensure the extract is dried by passing it through a small column of anhydrous sodium sulfate before evaporation.

  • Reagent Addition:

    • To the dried sample residue in the vial, add 100 µL of anhydrous pyridine or acetonitrile. Gently swirl to dissolve the residue. Pyridine can act as a catalyst and acid scavenger, ensuring the reaction goes to completion.

    • Using a dry microsyringe, add 100 µL of BSTFA + 1% TMCS to the vial.

    • Trustworthiness Check: Prepare a reagent blank in a separate vial containing only 100 µL of solvent and 100 µL of BSTFA + 1% TMCS. This is crucial for identifying any artifacts from the reagents or solvent.

  • Reaction:

    • Immediately cap the vial tightly to prevent the ingress of atmospheric moisture.

    • Vortex the vial for 10-15 seconds to ensure thorough mixing.

    • Place the vial in a heating block or oven set to 70°C for 30 minutes .

    • Causality Note: Heating accelerates the reaction rate, ensuring complete derivatization in a reasonable timeframe. The temperature is chosen to be effective without causing degradation of the analyte or derivative.

  • Analysis:

    • After the reaction is complete, remove the vial from the heat source and allow it to cool to room temperature.

    • The sample is now ready for injection. If the concentration is high, the sample can be diluted with a dry, non-polar solvent like ethyl acetate.

    • Inject 1 µL of the derivatized sample into the GC-MS system.

GC-MS Instrumental Parameters (Starting Point)

The following parameters serve as a robust starting point and should be optimized for your specific instrumentation and analytical goals.

ParameterRecommended SettingRationale
GC System Agilent, Shimadzu, or equivalentN/A
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5MS, DB-5MS, or equivalent)A standard non-polar column provides excellent separation for TMS derivatives.
Injection Mode Split (e.g., 20:1 ratio) or SplitlessUse split mode for concentrated samples to avoid column overload; use splitless for trace analysis.
Inlet Temperature 250 °CEnsures rapid and complete vaporization of the derivatized analyte without causing degradation.
Carrier Gas Helium, 1.0 mL/min (Constant Flow)Inert and provides good chromatographic efficiency.
Oven Program Start at 100°C, hold for 2 min. Ramp at 15°C/min to 280°C, hold for 5 min.This program provides good separation from solvent and reagent peaks while ensuring the analyte elutes in a reasonable time.
MS Transfer Line 280 °CPrevents condensation of the analyte before it reaches the ion source.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVStandard mode for creating reproducible fragmentation patterns for library matching.
Scan Range m/z 40 - 500A wide enough range to capture the molecular ion and key fragments of the derivatized EHPA.

Expected Results & Data Interpretation

  • Chromatography: The TMS-derivatized EHPA will elute significantly earlier and have a much sharper, more symmetrical peak shape compared to underivatized EHPA.

  • Mass Spectrometry: The molecular weight of the TMS-EHPA derivative is 252.34 g/mol (180.20 + 72.14). The mass spectrum should show a clear molecular ion (M⁺) at m/z 252.

Expected Mass Fragments for TMS-EHPA
m/zInterpretationSignificance
252 [M]⁺ Molecular Ion. Confirmation of successful derivatization.
237 [M-15]⁺Loss of a methyl group (-CH₃) from the TMS moiety. A very common and characteristic fragment for TMS derivatives.
179 [M-73]⁺Loss of the TMS group (-Si(CH₃)₃).
73 [Si(CH₃)₃]⁺The trimethylsilyl cation itself. A hallmark indicator of a silylated compound.

Troubleshooting

ProblemProbable Cause(s)Solution(s)
No peak or very small peak for derivatized analyte. 1. Presence of water in the sample or reagents. 2. Reagent has expired or been compromised. 3. Insufficient reaction time or temperature.1. Ensure all solvents are anhydrous and samples are completely dry.[1] 2. Use a fresh vial of derivatizing reagent. 3. Increase reaction time to 60 min or temperature to 80°C and re-analyze.
Broad, tailing peak for the analyte. Incomplete derivatization.See solutions for "No peak." Consider using a higher ratio of reagent to sample.
Multiple peaks for the analyte. This is unlikely for EHPA but can occur with molecules that have multiple derivatization sites or tautomers.Not typically applicable for this analyte. For other compounds, this might indicate different silylation levels.[14]
Large, interfering peaks in the chromatogram. Contamination from solvent, reagent artifacts (e.g., siloxanes from reaction with water), or septa bleed.1. Run a reagent blank to identify the source of contamination. 2. Ensure anhydrous conditions to minimize siloxane formation. 3. Use high-quality septa and perform regular inlet maintenance.

Conclusion

Chemical derivatization via silylation is a mandatory and highly effective strategy for the successful GC-MS analysis of this compound. The protocol detailed in this application note transforms the polar, thermally labile analyte into a volatile and stable TMS derivative, resulting in superior chromatographic performance and reliable mass spectral data. By following this validated methodology, researchers can achieve accurate, sensitive, and reproducible results for the quantification and identification of EHPA in various matrices.

References

  • Universal Journal of Pharmaceutical Research. (2025, January 15). GC-MS ANALYSIS OF ETHYL ACETATE FRACTIONS OF QUST AL HINDI (Saussurea lappa) ROOT. Retrieved from [Link]

  • AJOL. GC-MS analysis of ethyl acetate. Retrieved from [Link]

  • Regis Technologies. GC Derivatization. Retrieved from [Link]

  • SciSpace. (2021). Gas chromatography–mass spectrometry (GC–MS) analysis of ethyl acetate root bark extract of Strychnos innocua. Retrieved from [Link]

  • MATEC Web of Conferences. (2018). Method development for the analysis of Phenols in the ambient air using automatic thermal desorption-gas chromatography-mass spectrometry (TD-GC/MS). Retrieved from [Link]

  • ResearchGate. (2014). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. Retrieved from [Link]

  • PubMed Central (PMC). (2021). A robust method of extraction and GC-MS analysis of Monophenols exhibited UV-B mediated accumulation in Arabidopsis. Retrieved from [Link]

  • MDPI. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • Global NEST Journal. (2020, January 16). Determination of phenolic compounds in industrial wastewaters by gas chromatography after extraction and preconcentration by microextraction. Retrieved from [Link]

  • ACS Publications. (2026, January 15). Semiautomated Monitoring of Longitudinal Microbial Metabolic Dynamics: A Study Case for Lignin Degradation. Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). Ethyl (2-hydroxyphenyl)acetate. Retrieved from [Link]

  • Phenomenex. Derivatization for Gas Chromatography. Retrieved from [Link]

  • ResearchGate. (2018). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Retrieved from [Link]

  • YouTube. (2025, August 14). What Is Derivatization In GC-MS? - Chemistry For Everyone. Retrieved from [Link]

  • YouTube. (2025, March 9). Bibel lab update: Derivatization of metabolites for GC-MS via methoximation+silylation. Retrieved from [Link]

  • IntechOpen. (2019). Derivatization Methods in GC and GC/MS. Retrieved from [Link]

  • PubMed Central (PMC). (2015). A Derivatization and Validation Strategy for Determining the Spatial Localization of Endogenous Amine Metabolites in Tissues using MALDI Imaging Mass Spectrometry. Retrieved from [Link]

  • Labio Scientific®. (2022, December 30). Limitations and disadvantages of GC-MS. Retrieved from [Link]

  • PubMed Central (PMC). (2014). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. Retrieved from [Link]

  • Bentham Science Publishers. (2024, September 30). Development and Validation of LC-MS Method for Determination of Genotoxic Impurity N, O-Dimethyl Hydroxylamine by Chemical Derivatization in Investigational Drug Substance. Retrieved from [Link]

  • LCGC International. (2020, October 14). Trends and Developments in GC and GC–MS. Retrieved from [Link]

  • OUCI. Development and validation of derivatization-based LC-MS/MS method for quantification of short-chain fatty acids in human fecal samples. Retrieved from [Link]

  • PubChem - NIH. Ethyl (3-Hydroxyphenyl)acetate. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: High-Yield Synthesis of Ethyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: OPT-SYN-3HPA-001 Status: Open Assigned Specialist: Senior Application Scientist Subject: Optimization of yield and purity for 3-hydroxyphenylacetic acid ethyl ester.

Executive Summary & Chemical Profile[1]

User Query: "My yield for Ethyl 2-(3-hydroxyphenyl)acetate is inconsistent (40-60%), and the product often appears dark/oxidized. How do I stabilize the protocol?"

Scientist's Analysis: The synthesis of This compound (CAS: 22446-37-3) presents a specific challenge: the molecule contains both an esterifiable carboxylic acid and a reactive phenolic hydroxyl group.

  • Thermodynamic Trap: The Fischer esterification is an equilibrium process; water accumulation halts conversion.

  • Work-up Trap (Critical): The phenolic proton (pKa ~9.8) makes the product soluble in strong alkaline aqueous solutions. Standard "acid neutralization" washes with NaOH will strip your product into the waste stream.

  • Oxidation Risk: Electron-rich phenols are prone to oxidation (quinoid formation) under reflux, leading to dark tars.

Standard Operating Procedures (SOPs)

We provide two validated routes. Route A is the standard laboratory method. Route B is the "High-Performance" method for maximum yield (>90%).

Route A: Acid-Catalyzed Fischer Esterification (Standard)

Best for: Routine synthesis, green chemistry compliance (if using solid acids).

Reagents:

  • 3-Hydroxyphenylacetic acid (1.0 equiv)

  • Ethanol (Absolute, 10-20 equiv) – Acts as solvent and reagent

  • Sulfuric Acid (H₂SO₄) (0.1 - 0.5 equiv) – Catalyst

Protocol:

  • Dissolve the acid in absolute ethanol under an inert atmosphere (Nitrogen/Argon) to prevent phenolic oxidation.

  • Add H₂SO₄ dropwise.

  • Crucial Step: Reflux for 6–8 hours. To break the equilibrium, use a Dean-Stark trap (if using a co-solvent like Toluene) or 3Å Molecular Sieves packed in a Soxhlet extractor to actively remove water.

  • Monitoring: Check TLC (Solvent: Hexane/EtOAc 7:3). Starting material (acid) will stay near baseline; ester will move up (Rf ~0.5-0.6).

Route B: In-Situ Acyl Chloride Generation (High Yield)

Best for: Stubborn reactions, >95% conversion requirements.

Reagents:

  • 3-Hydroxyphenylacetic acid (1.0 equiv)

  • Thionyl Chloride (SOCl₂) (1.2 equiv)

  • Ethanol (Solvent)[1][2]

Protocol:

  • Chill absolute ethanol to 0°C.

  • Add SOCl₂ dropwise. (Caution: Exothermic, releases HCl/SO₂ gas).

    • Mechanism:[3][4][5][6][7][8] Generates anhydrous HCl in situ and consumes water produced during esterification.

  • Add 3-Hydroxyphenylacetic acid.

  • Warm to room temperature and stir for 2 hours (or reflux for 1 hour).

  • Result: This method drives the reaction to completion by chemically destroying water byproducts.

Critical Workflow Visualization

Reaction Mechanism & Logic

The following diagram illustrates the kinetic pathway and the specific points where yield is lost.

ReactionLogic Start Start: 3-Hydroxyphenylacetic Acid Catalyst Add Catalyst (H+ or SOCl2) Start->Catalyst Equilibrium Equilibrium Phase (R-COOH + EtOH ⇌ R-COOEt + H2O) Catalyst->Equilibrium WaterRemoval Water Removal Strategy (Dean-Stark / Mol. Sieves / SOCl2) Equilibrium->WaterRemoval Optimization Product Crude Product (this compound) Equilibrium->Product Forward Rxn WaterRemoval->Product Yield > 90% Product->Equilibrium Hydrolysis (If water stays)

Caption: Kinetic pathway showing the necessity of active water removal to prevent reverse hydrolysis.

Troubleshooting Guide (FAQ Format)

Issue 1: "My product disappeared during the work-up."

Diagnosis: You likely washed the organic layer with Sodium Hydroxide (NaOH) or strong base to neutralize the acid catalyst. The Science: The phenol group on your product has a pKa of ~9.[3]8. NaOH (pH 14) deprotonates the phenol, forming a water-soluble phenolate salt. Solution:

  • Correct Wash: Use Saturated Sodium Bicarbonate (NaHCO₃) or water. Keep the aqueous pH < 9.

  • Recovery: If you already used NaOH, acidify your aqueous waste layer with HCl to pH 2, then re-extract with Ethyl Acetate.

Issue 2: "The reaction stalled at 60% conversion."

Diagnosis: Water accumulation has established equilibrium. The Science: Fischer esterification is reversible (


). Once water concentration builds up, the rate of hydrolysis equals the rate of esterification.
Solution: 
  • Chemical Drying: Add Triethyl orthoformate (1.1 equiv) to the reaction mixture. It reacts with water to form ethanol and ethyl formate, chemically removing water.

  • Physical Drying: Switch to Route B (SOCl₂) or use a Soxhlet with molecular sieves.

Issue 3: "The product is dark brown/black."

Diagnosis: Oxidative degradation of the electron-rich phenol ring. Solution:

  • Inert Atmosphere: Strictly run the reaction under Nitrogen or Argon.

  • Add Antioxidant: A trace amount of sodium metabisulfite during work-up can reduce quinones back to phenols.

Work-Up Decision Matrix

Follow this logic to ensure isolation of the product without loss.

WorkupLogic Crude Crude Reaction Mixture (EtOH, Acid, Product) Evap Evaporate Excess Ethanol Crude->Evap Dissolve Dissolve Residue in EtOAc/DCM Evap->Dissolve Wash Neutralization Wash Dissolve->Wash Decision Select Base for Wash Wash->Decision NaOH 1M NaOH (pH 14) Decision->NaOH Wrong Choice Bicarb Sat. NaHCO3 (pH ~8.5) Decision->Bicarb Correct Choice Loss CRITICAL FAILURE Product forms Phenolate Lost to Aqueous Layer NaOH->Loss Success SUCCESS Product stays in Organic Layer Acid removed Bicarb->Success

Caption: Decision tree highlighting the pH sensitivity of the phenolic ester during purification.

Comparison of Catalysts

CatalystYield PotentialReaction TimeProsCons
H₂SO₄ (Conc.) 75-85%6-8 hrsCheap, standard.Oxidizing agent; causes charring if heated too fast.
SOCl₂ (Thionyl Chloride) 90-98%1-2 hrsConsumes water; drives equilibrium.Releases toxic gas (HCl/SO₂); requires fume hood.
p-TsOH (Tosic Acid) 80-90%8-12 hrsSolid, easy to handle, non-oxidizing.Slower kinetics; requires Dean-Stark for high yield.
Amberlyst-15 70-80%12+ hrsHeterogeneous (removable by filtration).Slow; requires mechanical stirring to prevent catalyst grinding.

References

  • Organic Syntheses. "Ethyl Phenylacetate Synthesis." Org.[9][3][7][10] Synth.1931 , 10, 107. (General protocol adaptation).

  • PubChem. "this compound - Compound Summary." National Center for Biotechnology Information.

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989.
  • Clayden, J., Greeves, N., Warren, S.Organic Chemistry, 2nd Ed. Oxford University Press, 2012.

Sources

"Ethyl 2-(3-hydroxyphenyl)acetate" degradation pathways

Author: BenchChem Technical Support Team. Date: February 2026

Initiating Data Collection

I'm starting by casting a wide net, launching comprehensive Google searches. The focus is on the degradation pathways of "Ethyl 2-(3-hydroxyphenyl)acetate," with a specific interest in microbial and enzymatic processes, as well as possible abiotic mechanisms.

Analyzing Search Results

I've moved on to analyzing the Google search results, identifying the key degradation pathways for "this compound." I'm pinpointing common intermediates, final products, and the enzymes involved. I'm also researching standard analytical methods used to study these pathways. At the same time, I am looking into potential challenges researchers might run into when working with this compound.

Developing Technical Support Guide

I'm now structuring the information into a technical support guide, employing a question-and-answer format for FAQs and troubleshooting. I'm crafting sections on degradation pathways, key enzymes, byproducts, and troubleshooting, addressing potential experimental challenges. My focus is on experimental issues like anomalous analytical findings or slow degradation. I'm also including the scientific rationale behind the methods to ensure technical accuracy.

Technical Support Center: Purification & Isolation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of Unreacted 3-Hydroxyphenylacetic Acid (3-HPAA)

Status: Operational Support Tier: Level 3 (Senior Application Scientist) Ticket ID: CHEM-SEP-3HPAA

Executive Summary

3-Hydroxyphenylacetic acid (3-HPAA) presents a unique purification challenge due to its bifunctional nature . It possesses both a carboxylic acid moiety (


) and a phenolic hydroxyl group (

) [1]. This duality often leads to "tailing" in chromatography and co-elution with polar products.

This guide moves beyond generic advice, providing chemically grounded troubleshooting for removing 3-HPAA from reaction mixtures (e.g., esterifications, amidations, or Friedel-Crafts alkylations).

Module 1: Liquid-Liquid Extraction (LLE) Troubleshooting
User Issue:

"I performed a standard aqueous workup, but 3-HPAA remains in my organic layer, or I am losing my phenolic product to the aqueous layer."

Root Cause Analysis:

The failure usually stems from indiscriminate pH control.

  • Under-basification: If the aqueous pH is < 5, the carboxylic acid remains protonated and lipophilic.

  • Over-basification: If using strong bases like NaOH (pH > 12), you risk deprotonating the phenolic group of 3-HPAA and potentially your product (if it contains phenols, sulfonamides, or other acidic protons), causing yield loss.

The Solution: The "pH Window" Protocol

You must exploit the


 gap between the carboxylic acid and the phenol. We utilize Sodium Bicarbonate (

)
, which buffers around pH 8.5—sufficient to ionize the carboxylate of 3-HPAA but insufficient to deprotonate most phenols [2].
Step-by-Step Protocol: The Differential Wash

Pre-requisite: Reaction mixture is diluted in a non-miscible solvent (Ethyl Acetate or Dichloromethane).

  • Primary Wash (Acid Removal):

    • Wash the organic phase 2x with Saturated Aqueous

      
       .
      
    • Mechanism: 3-HPAA is converted to its sodium carboxylate salt (

      
      ). The phenol moiety remains protonated (
      
      
      
      ).
    • Observation: Evolution of

      
       gas indicates successful acid neutralization. Vent the separatory funnel frequently.
      
  • Validation Check (Self-Validating Step):

    • Take a 100 µL aliquot of the aqueous layer. Acidify it with 1M HCl in a vial. If a precipitate forms or the solution turns cloudy, 3-HPAA has been successfully extracted.

  • Secondary Wash (Phenol Scavenging - Optional):

    • Only if your product is strictly non-acidic (e.g., an ether or tertiary amine).

    • Wash 1x with 1M NaOH . This removes any trace 3-HPAA by ionizing the phenolic group, ensuring total removal.

  • Brine Wash & Dry:

    • Wash with saturated NaCl to break emulsions caused by the surfactant-like nature of the phenolate ions. Dry over

      
      .
      
Logic Visualization: pH-Dependent Partitioning

LLE_Workflow Start Crude Mixture (Product + 3-HPAA) Solvent Dissolve in EtOAc or DCM Start->Solvent Wash1 Wash with Sat. NaHCO3 (pH ~8.5) Solvent->Wash1 OrgLayer1 Organic Layer (Neutral Product + Phenols) Wash1->OrgLayer1 Partition AqLayer1 Aqueous Layer (3-HPAA Carboxylate) Wash1->AqLayer1 Extraction Decision Is Product Phenolic/Acidic? OrgLayer1->Decision Wash2 Wash with 1M NaOH (pH >12) Decision->Wash2 No (Neutral Product) Final Final Organic Phase (Purified Product) Decision->Final Yes (Stop at NaHCO3) Wash2->Final

Figure 1: Decision tree for Liquid-Liquid Extraction based on product stability and acidity.

Module 2: Chromatography Troubleshooting
User Issue:

"3-HPAA streaks across the column, contaminating fractions from


 0.2 to 0.6."
Root Cause Analysis:

On silica gel, the carboxylic acid group of 3-HPAA interacts strongly with surface silanol groups via hydrogen bonding. This causes peak broadening (tailing). Furthermore, the phenolic group adds polarity, often causing it to co-elute with polar products [3].

The Solution: Ion Suppression

You must acidify the mobile phase. Adding a weak acid ensures 3-HPAA remains in its protonated (neutral) state, reducing interaction with the stationary phase and sharpening the peak.

Data:

Modulation Table

Stationary Phase: Silica Gel 60


. Solvent System: Hexane:Ethyl Acetate (1:1).
Mobile Phase Modifier3-HPAA Peak Shape

Value
Separation Efficiency
None Broad streak (Tailing)0.15 - 0.40Poor
1% Acetic Acid Sharp Spot0.45High
1% Formic Acid Sharp Spot0.48High
1% Triethylamine Retained (Salt formation)0.05Very Poor
Step-by-Step Protocol: Acidified Flash Chromatography
  • Slurry Preparation: Pre-equilibrate your silica column with the mobile phase containing 1% Acetic Acid .

  • Loading: Dissolve the crude mixture in a minimum amount of DCM. Do not use DMF or DMSO as they disrupt the silica activity.

  • Elution: Run the gradient. The 3-HPAA will now elute as a discrete band, likely faster (higher

    
    ) than in neutral conditions because its adsorption to silica is suppressed.
    
  • Detection: 3-HPAA is UV active. Use a TLC plate stained with Ferric Chloride (

    
    ) ; the phenol group will turn violet/purple, allowing specific identification distinct from your product [4].
    
Module 3: Scavenging (Water-Sensitive Workflows)
User Issue:

"My product hydrolyzes in water. I cannot perform an aqueous bicarbonate wash."

The Solution: Solid-Supported Scavenging

Use a polymer-supported base to sequester the acid directly from the organic solvent. This is a "filtration-based" purification.

Recommended Phase:

Polymer-Supported Carbonate (PS-Carbonate) or Amberlyst A-21 (Weak Base Resin) .

Step-by-Step Protocol
  • Stoichiometry: Calculate the theoretical excess of 3-HPAA. Add 3.0 equivalents of PS-Carbonate resin relative to the impurity.

  • Incubation: Add resin to the reaction mixture (diluted in DCM or THF). Agitate (do not stir with a magnetic bar, which grinds the beads) for 2–4 hours at room temperature.

  • Mechanism:

    
    
    The resin binds the carboxylic acid ionically.
    
  • Filtration: Filter the mixture through a fritted glass funnel or a cotton plug. The 3-HPAA remains trapped on the solid beads. The filtrate contains your purified product.

Logic Visualization: Scavenging Mechanism

Scavenging Impurity 3-HPAA (Solution Phase) Resin Basic Resin Bead (Solid Phase) Impurity->Resin Ionic Binding Complex Resin-Acid Complex (Trapped Solid) Resin->Complex Agitation Product Purified Product (In Filtrate) Complex->Product Filtration

Figure 2: Solid-phase extraction mechanism for anhydrous removal of 3-HPAA.

References
  • PubChem. (n.d.). 3-Hydroxyphenylacetic acid (Compound Summary). National Library of Medicine. Retrieved from [Link]

  • Reich, H. J. (2024). Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison, Department of Chemistry. Retrieved from [Link]

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. Retrieved from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for FeCl3 phenol test).

Technical Support Center: Reaction Monitoring for Ethyl 2-(3-hydroxyphenyl)acetate Synthesis by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals monitoring the synthesis of Ethyl 2-(3-hydroxyphenyl)acetate using thin-layer chromatography (TLC). The content is structured to address specific experimental challenges with scientifically grounded explanations and practical solutions.

Section 1: Understanding the Chemistry of the Separation

Before diving into troubleshooting, it's crucial to understand the chemical properties of the molecules involved in a typical synthesis of this compound, for instance, through the esterification of 3-hydroxyphenylacetic acid.

  • Starting Material (e.g., 3-hydroxyphenylacetic acid): This molecule contains both a carboxylic acid and a phenolic hydroxyl group, making it highly polar. It will have strong interactions with the polar silica gel stationary phase.

  • Product (this compound): The esterification process converts the highly polar carboxylic acid into a less polar ethyl ester. The phenolic hydroxyl group remains, but the overall polarity of the molecule is significantly reduced compared to the starting material.[1]

  • Key Principle of Separation: On a normal-phase silica TLC plate, less polar compounds travel further up the plate, resulting in a higher Retention Factor (Rf), while more polar compounds have stronger interactions with the silica and travel shorter distances, leading to a lower Rf.[2] Therefore, the product, this compound, is expected to have a higher Rf value than the starting material, 3-hydroxyphenylacetic acid.

Section 2: Core Experimental Protocol

A reliable TLC protocol is the foundation of accurate reaction monitoring.

Step-by-Step TLC Protocol
  • Plate Preparation: With a soft pencil, gently draw a starting line (origin) approximately 1 cm from the bottom of a silica gel TLC plate.[3] Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).

  • Sample Preparation: Dissolve a small amount (<1 mg) of your starting material and a sample of your reaction mixture in a suitable volatile solvent like ethyl acetate.[4]

  • Spotting: Use a capillary tube to apply small, concentrated spots of the SM and reaction mixture onto their respective lanes on the origin line.[5] For the co-spot lane, apply both the SM and the reaction mixture to the same spot (allowing the solvent to dry between applications).[2][4] Keep the spot diameter to 1-2 mm to prevent poor separation.[5][6]

  • Developing Chamber Preparation: Pour the chosen solvent system (mobile phase) into the TLC chamber to a depth of about 0.5 cm. Ensure the solvent level is below the origin line on your TLC plate.[7] Place a piece of filter paper in the chamber to saturate the atmosphere with solvent vapors, which ensures a uniform solvent front.[3]

  • Development: Carefully place the TLC plate into the chamber and seal it.[3] Allow the solvent to ascend the plate by capillary action until it is about 1 cm from the top.[5]

  • Visualization: Remove the plate and immediately mark the solvent front with a pencil.[3] Allow the plate to dry completely. Visualize the spots under a UV lamp (254 nm), as aromatic compounds often absorb UV light.[8][9] Circle the visible spots with a pencil. If spots are not clearly visible, use a chemical stain.

Section 3: Troubleshooting Guide & FAQs

This section addresses common issues encountered when monitoring the synthesis of this compound by TLC.

Spotting and Separation Issues

Q1: My spots are streaking badly. What's causing this and how can I fix it?

A1: Streaking is a common problem, especially with polar, acidic compounds like phenols and carboxylic acids.[10][11]

  • Causality: The phenolic hydroxyl group and any unreacted carboxylic acid can interact too strongly with the acidic silica gel stationary phase, leading to a continuous "streak" rather than a compact spot. Overloading the sample on the plate can also cause streaking.[10]

  • Solutions:

    • Reduce Concentration: Dilute your sample before spotting it on the TLC plate.[6] Over-concentrated samples are a primary cause of streaking.[10]

    • Add an Acidic Modifier: To counteract the strong interaction of your acidic compounds with the silica gel, add a small amount (a few drops or ~1%) of a polar acidic solvent like acetic acid or formic acid to your developing solvent system.[6][10][12] This helps to saturate the binding sites on the silica gel, allowing your compounds to move more freely up the plate.

    • Check for Decomposition: The compound might be unstable on the silica gel.[13]

Q2: My starting material and product spots are too close together (poor resolution). How can I improve the separation?

A2: Poor resolution means the chosen solvent system is not optimal for separating your compounds.

  • Causality: The polarity of the mobile phase is critical. If the solvent is too polar, all components will travel too far up the plate with little separation. If it's not polar enough, everything will remain at the baseline.

  • Solutions:

    • Adjust Solvent Polarity: The goal is to find a solvent system where the product has an Rf of approximately 0.3-0.5. Since you are separating a polar starting material from a less polar product, a mixture of a non-polar solvent (like hexane or petroleum ether) and a moderately polar solvent (like ethyl acetate) is a good starting point.[4][14][15]

    • Systematic Approach: Start with a common mixture like 3:1 hexane:ethyl acetate and adjust the ratio based on the results. If the spots are too low, increase the proportion of the more polar solvent (ethyl acetate). If they are too high, increase the proportion of the less polar solvent (hexane).[16]

    • Try Different Solvent Systems: If adjusting the ratio of one system doesn't work, try a different combination of solvents. For phenolic compounds, systems like toluene:acetone (9:1) or chloroform:ethyl acetate:formic acid (5:4:1) have been reported to be effective.[17]

Q3: All my spots are stuck at the baseline. What should I do?

A3: This indicates that the mobile phase is not polar enough to move the compounds off the origin.[13]

  • Causality: The compounds have a much stronger affinity for the polar stationary phase than for the non-polar mobile phase.

  • Solutions:

    • Increase Solvent Polarity: Increase the proportion of the polar solvent in your mobile phase. For very polar compounds, you might need to use a more polar solvent system altogether, such as 5% methanol in dichloromethane.[18]

Q4: My spots are all at the top of the plate. How do I fix this?

A4: This is the opposite problem – the mobile phase is too polar.

  • Causality: The compounds are too soluble in the mobile phase and have very little interaction with the stationary phase.

  • Solutions:

    • Decrease Solvent Polarity: Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.[19]

Visualization Problems

Q5: I can't see any spots on my TLC plate after development.

A5: This can be due to several factors, from sample concentration to the visualization method.

  • Causality: The compound may not be UV-active, the concentration might be too low, or the compound may have evaporated.

  • Solutions:

    • UV Visualization: this compound contains an aromatic ring and should be visible under short-wave UV light (254 nm).[8] If not, your product may not have formed.

    • Increase Concentration: Try spotting the sample multiple times in the same location, allowing the solvent to dry between applications, to increase the concentration on the plate.[7]

    • Use a Chemical Stain: Phenolic compounds can be visualized with specific stains.

      • Potassium Permanganate (KMnO4) stain: This is a good general stain for compounds that can be oxidized, including phenols.

      • Ceric Ammonium Molybdate (CAM) or p-Anisaldehyde Stains: These are excellent multipurpose stains sensitive to most functional groups, including phenols, often producing colored spots upon heating.[20][21]

      • Iron(III) Chloride (FeCl3) Stain: This is a classic test for phenols, often producing a distinct color (e.g., blue, green, or violet).[8][17][22]

Interpreting the TLC

Q6: How do I know if the reaction is complete?

A6: The goal of reaction monitoring is to observe the disappearance of the starting material and the appearance of the product.

  • Interpretation:

    • Lane R (Reaction Mixture): A complete reaction will show a strong spot corresponding to the product and the complete disappearance of the spot corresponding to the starting material.

    • Lane SM (Starting Material): This is your reference for the position of the starting material.

    • Lane C (Co-spot): This lane is crucial for confirming your interpretation. If the reaction is complete, you should see two distinct spots in this lane: one for the starting material (from the SM spot) and one for the product (from the reaction mixture spot). If the reaction is incomplete, the starting material spots in the C and R lanes will merge.

Section 4: Data and Visualization

Table 1: Recommended TLC Solvent Systems
Solvent System (v/v)PolarityExpected Outcome
7:3 Hexane:Ethyl AcetateLow-MediumGood starting point for separation.[15][23]
1:1 Hexane:Ethyl AcetateMediumIncreases polarity to move spots further up.
9:1 Toluene:AcetoneMediumEffective for phenolic compounds.[17]
5:4:1 Chloroform:Ethyl Acetate:Formic AcidMedium-HighGood for resolving acidic, polar compounds.[17]
95:5 Dichloromethane:MethanolHighUse if compounds are still at the baseline.[18]
Diagram 1: TLC Reaction Monitoring Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate Prepare & Mark TLC Plate prep_sample Prepare SM, R, and C Samples prep_plate->prep_sample prep_chamber Saturate Developing Chamber prep_sample->prep_chamber spot_plate Spot Samples onto Plate prep_chamber->spot_plate develop_plate Develop Plate in Chamber spot_plate->develop_plate dry_plate Dry Plate & Mark Solvent Front develop_plate->dry_plate visualize_uv Visualize under UV Light dry_plate->visualize_uv visualize_stain Apply Chemical Stain (if needed) visualize_uv->visualize_stain interpret Interpret Results visualize_stain->interpret TLC_Troubleshooting action_node action_node result_node result_node start Poor Spot Separation? streaking Are Spots Streaking? start->streaking streaking->action_node Yes Add Acidic Modifier (e.g., 1% Acetic Acid) rf_value Where are the Spots (Rf)? streaking->rf_value No rf_value->result_node At Baseline (Low Rf) Increase Mobile Phase Polarity (More Ethyl Acetate) rf_value->result_node At Solvent Front (High Rf) Decrease Mobile Phase Polarity (More Hexane) rf_value->result_node Spots Overlap (Mid Rf) Try a Different Solvent System

Caption: Decision tree for troubleshooting poor TLC spot separation.

References

  • ChemBAM. (n.d.). TLC troubleshooting. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, June 20). 2.4: TLC -ANALYSIS. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from [Link]

  • Quora. (2017, December 29). What solvent is used for TLC?. Retrieved from [Link]

  • Biotage. (2023, January 19). Using TLC to Scout Flash Chromatography Solvents. Retrieved from [Link]

  • Washington State University. (n.d.). Monitoring Reactions by TLC. Retrieved from [Link]

  • ResearchGate. (2016, February 22). How to analysis the phenolic compounds by TLC, the method and solvants?. Retrieved from [Link]

  • OperaChem. (2024, August 9). TLC TROUBLESHOOTING- The most common problems with TLCs [Video]. YouTube. Retrieved from [Link]

  • Semantic Scholar. (n.d.). TLC ANALYSIS OF SOME PHENOLIC COMPOUNDS IN KOMBUCHA BEVERAGE. Retrieved from [Link]

  • Taibah University. (n.d.). (8): Separation of a mixture of phenols by thin layer chromatography (TLC). Retrieved from [Link]

  • Bitesize Bio. (2025, June 3). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 2.3F: Visualizing TLC Plates. Retrieved from [Link]

  • Royal Society of Chemistry. (2017). Selective syntheses of diversely substituted 2-hydroxy-4'-hydroxybenzophenones through [4+2] or [3+3] annulation of penta-3,4-dien-2-ones with 3-formylchromones - Supporting Information. Retrieved from [Link]

  • University of California, Irvine, Department of Chemistry. (n.d.). 5. Thin Layer Chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • Organic Syntheses. (n.d.). A 250 mL single-necked, 24/40 recovery flask.... Retrieved from [Link]

  • Chemistry LibreTexts. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • Google Patents. (n.d.). US5221772A - Preparation of 2-hydroxyphenyl-acetic acid.
  • National Center for Biotechnology Information. (n.d.). Ethyl (3-Hydroxyphenyl)acetate. PubChem. Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Reagents. Retrieved from [Link]

  • Reddit. (n.d.). Why does tailing happen in TLC?. r/chemhelp. Retrieved from [Link]

  • Reddit. (2024, October 28). Why my TLC is dragging. r/OrganicChemistry. Retrieved from [Link]

  • Utah Tech University. (n.d.). Analyzing a Mixture by Thin Layer Chromatography (TLC). Retrieved from [Link]

  • EPFL. (n.d.). TLC Visualization Methods. Retrieved from [Link]

Sources

Technical Support Center: Synthesis and Scale-Up of Ethyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis and scale-up of Ethyl 2-(3-hydroxyphenyl)acetate. This document is designed for researchers, chemists, and process development professionals to provide field-proven insights and troubleshoot common challenges encountered when transitioning this synthesis from the laboratory bench to larger-scale production.

This compound is a valuable intermediate in the pharmaceutical and fine chemical industries, notably used in the synthesis of various active pharmaceutical ingredients (APIs). While its synthesis appears straightforward, scaling up presents distinct challenges that can impact yield, purity, and process efficiency. This guide offers a structured, question-and-answer approach to navigate these complexities.

Core Synthesis Overview: Fischer-Speier Esterification

The most common and economically viable route for producing this compound is the Fischer-Speier esterification.[1][2] This reaction involves the acid-catalyzed esterification of 3-hydroxyphenylacetic acid with ethanol.[2][3]

Reaction: 3-Hydroxyphenylacetic Acid + Ethanol ⇌ this compound + Water

  • Starting Materials: 3-Hydroxyphenylacetic acid, Ethanol

  • Catalyst: Typically a strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA).[1] Lewis acids and acidic ion-exchange resins can also be employed.[1][2]

Troubleshooting and Process Optimization Guide

This section directly addresses specific issues that may arise during synthesis and scale-up.

Q1: My reaction yield is low, and analysis shows a significant amount of unreacted 3-hydroxyphenylacetic acid. What are the primary causes and solutions?

This is the most frequent challenge and is rooted in the reversible nature of the Fischer esterification.[4][5] To achieve high conversion, the chemical equilibrium must be actively shifted toward the product side.

Causality & Solutions:

  • Water as a Limiting Factor: The reaction produces one equivalent of water for every equivalent of ester formed.[4] As water concentration increases, the reverse reaction (hydrolysis of the ester) accelerates, leading to a low-yield equilibrium.

    • Solution: Implement water removal techniques. On a large scale, the most effective method is azeotropic removal using a Dean-Stark apparatus with a suitable solvent like toluene or hexane.[1] The reaction is run at reflux, and the water-solvent azeotrope is collected, allowing the dried solvent to return to the reactor.

    • Alternative Solution: Use a large excess of the alcohol reagent (ethanol). This shifts the equilibrium according to Le Châtelier's principle. While effective, this requires recovery of the excess ethanol, adding a step to the downstream process.

  • Insufficient Catalysis: The reaction is kinetically slow without an effective catalyst.

    • Solution: Ensure proper catalyst loading. For sulfuric acid or PTSA, a loading of 1-5 mol% relative to the limiting reagent is typical. On scale-up, ensure the catalyst is dispersed efficiently; poor mixing can create dead zones where the reaction does not proceed.[6]

  • Sub-optimal Thermal Conditions:

    • Solution: The reaction is typically conducted at the reflux temperature of the solvent or ethanol (around 70-110 °C).[1][2] However, on a larger scale, inefficient heat transfer can lead to thermal gradients, with parts of the reactor being too cool for the reaction to proceed efficiently.[6] Verify internal reactor temperature with calibrated probes and ensure the heating system can maintain a consistent temperature throughout the batch.

Decision Workflow for Low Yield

start Low Yield & High Starting Material q1 Is water being actively removed? start->q1 sol1 Implement Dean-Stark trap or use significant excess of ethanol. q1->sol1 No q2 Is catalyst loading sufficient (1-5 mol%) and dispersed? q1->q2 Yes a1_yes Yes a1_no No sol2 Verify catalyst calculation and charge. Improve agitation to ensure homogeneity. q2->sol2 No q3 Is internal reaction temperature consistently at target (e.g., reflux)? q2->q3 Yes a2_yes Yes a2_no No sol3 Optimize heating jacket performance. Check for thermal gradients in the reactor. q3->sol3 No a3_no No cluster_0 Reaction Stage cluster_1 Work-up & Purification charge_reagents Charge Reactor: 1. 3-Hydroxyphenylacetic Acid 2. Ethanol (Excess) 3. Toluene (for azeotrope) charge_catalyst Add Catalyst (e.g., H₂SO₄ or PTSA) charge_reagents->charge_catalyst reflux Heat to Reflux & Collect Water via Dean-Stark Trap charge_catalyst->reflux monitor Monitor Reaction (GC/HPLC) until completion reflux->monitor cool Cool Reaction Mixture monitor->cool neutralize Neutralize with Base (e.g., NaHCO₃ solution) cool->neutralize extract Separate Layers & Extract Aqueous with Ethyl Acetate neutralize->extract dry Dry Combined Organics (e.g., MgSO₄ or Na₂SO₄) extract->dry concentrate Concentrate under Reduced Pressure dry->concentrate purify Purify Crude Product (Vacuum Distillation or Crystallization) concentrate->purify

Caption: Standard workflow for synthesis and purification.

References
  • Challenges in Scaling Up Glacial Acetic Acid-based Industrial Processes. (2025). Google Search.
  • Synthesis of Hydroxytyrosol, 2-Hydroxyphenylacetic Acid, and 3-Hydroxyphenylacetic Acid by Differential Conversion of Tyrosol Isomers Using Serratia marcescens Strain.ACS Publications.
  • The preparation of 3-hydroxyphenylacetic acid.Google Patents.
  • Method for purifying ethyl acetate.Google Patents.
  • Ethyl (3-Hydroxyphenyl)acetate | C10H12O3 | CID 572437.PubChem - NIH.
  • Features of synthesis and structure of ethyl (2Z)-3-hydroxy-(2,3,4,5-tetrafluorophenyl)-propyl-2-enoate.ResearchGate.
  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.PMC - NIH.
  • SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry.
  • From Flask to Floor: Overcoming Scale-Up Challenges in Pharmaceutical Synthesis. (2025). HWS Labortechnik Mainz.
  • Purification method of ethyl acetate.Google Patents.
  • Fischer Esterification Reaction Mechanism - Carboxylic Acid Derivatives. (2016). YouTube.
  • Preparation of 2-hydroxyphenyl-acetic acid.Google Patents.
  • Technical Support Center: Scaling Up the Synthesis of 2'-Hydroxylagarotetrol.Benchchem.
  • Safety Data Sheet. (2021). Biosynth.
  • Organic Volatile Impurities / Residual Solvents in Ethyl Acetate.Greenfield Global.
  • Fischer–Speier esterification.Wikipedia.
  • A 250 mL single-necked, 24/40 recovery flask equipped with a 3.5 x 1.5 cm egg-shaped Teflon-coated magnetic stir bar is charged with 1,2-diphenylethanone (11.76 g, 59.9 mmol, 1.0 equiv).Organic Syntheses Procedure.
  • Safety Data Sheet.Laxmi Organics Industries Ltd.
  • 3-Hydroxyphenylacetic acid, 99%.Fisher Scientific.
  • 3-Hydroxyphenylacetic Acid.Rupa Health.
  • Crystal structure and Hirshfeld surface analysis of ethyl 2-[9-(2-hydroxyphenyl)-3,3,6,6-tetramethyl-1,8-dioxo-2,3,4,4a,5,6,7,8a,9,9a,10,10a-dodecahydroacridin-10-yl]acetate.PubMed Central.
  • 3-(2-HYDROXY-PHENYL)-PROPIONIC ACID ETHYL ESTER - Safety Data Sheet. (2025). Apollo Scientific.
  • Comprehensive Guide: Production Process of Ethyl Acetate. (2025). ChemAnalyst.
  • Ethyl acetate synthesis from ethylene and acetic acid using solid acid catalyst.Google Patents.
  • Method for preparing 4-hydroxyphenylacetic acid.Google Patents.
  • Impurities in lab acetone and ethyl acetate? (2017). Reddit.
  • Safety Data Sheet: Acetic acid ethyl ester.Carl ROTH.
  • The Preparation of o-Hydroxyphenylacetic Acid.Journal of the American Chemical Society.
  • Epanolol.Wikipedia.
  • Impurities in Pharmaceuticals- A Review. (2013). SciSpace.
  • Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process.MDPI.
  • Production of ethyl acetate by chemical method and biological method.ResearchGate.
  • Impurity Occurrence and Removal in Crystalline Products from Process Reactions. . Retrieved from

  • Ethyl 4-hydroxyphenylacetate | 17138-28-2.ChemicalBook.

Sources

Technical Support Center: Optimizing Temperature for Ethyl 2-(3-hydroxyphenyl)acetate Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of Ethyl 2-(3-hydroxyphenyl)acetate. This guide is designed for researchers, chemists, and drug development professionals to navigate the nuances of this synthesis, with a specific focus on the critical parameter of reaction temperature. Here, we will address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to enhance your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is the typical reaction for synthesizing this compound and what is the standard temperature range?

The most common and industrially relevant method for synthesizing this compound is the Fischer-Speier esterification of 3-hydroxyphenylacetic acid with ethanol.[1][2] This reaction is catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), and is reversible.[3][4]

The reaction is typically conducted under reflux conditions.[5] The optimal temperature is therefore dictated by the boiling point of the solvent, which is often an excess of the reactant alcohol, ethanol (boiling point ~78°C). A general temperature range for this esterification is between 70°C and 90°C .[6]

Q2: Why is precise temperature control so critical for this specific synthesis?

Temperature is a double-edged sword in the esterification of phenolic acids. While higher temperatures increase the reaction rate, they also promote undesirable side reactions. For a molecule like 3-hydroxyphenylacetic acid, which contains both a carboxylic acid and a phenolic hydroxyl group, improper temperature control can lead to several complications:

  • Dehydration and Polymerization: At excessively high temperatures, phenolic compounds are susceptible to dehydration and subsequent polymerization, leading to the formation of tarry, insoluble by-products.[7]

  • Ether Formation: Intermolecular dehydration between the phenolic hydroxyl group of one molecule and the ethanol solvent can occur, forming an ether side product.[7]

  • Reduced Selectivity: The goal is to selectively esterify the carboxylic acid without engaging the phenolic hydroxyl group. While the carboxylic acid is more reactive under these conditions, very high temperatures can decrease this selectivity.

  • Equilibrium Shift: Fischer esterification is an equilibrium-limited reaction.[2][3] While temperature affects the rate at which equilibrium is reached, it doesn't significantly shift the equilibrium position for this type of reaction. The primary method for driving the reaction forward is the removal of the water by-product.[3][4]

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific problems you may encounter during the synthesis, with a focus on temperature as the root cause.

Problem 1: Low or Inconsistent Product Yield

Q: My reaction yield for this compound is consistently below 50%. I've confirmed the quality of my starting materials. Could the temperature be the culprit?

A: Yes, improper temperature is a very likely cause. A low reaction temperature will result in a slow reaction rate, meaning the reaction may not reach equilibrium within your allotted time. Conversely, a temperature that is too high can promote the degradation of your starting material and product.

Causality & Troubleshooting Steps:

  • Insufficient Temperature: If the reaction mixture is not vigorously refluxing, the temperature may be too low. This leads to a slow rate of reaction, and equilibrium may not be achieved.

    • Solution: Ensure your heating mantle or oil bath is set to a temperature that maintains a steady reflux of the ethanol. For ethanol, this means the reaction mixture should be at approximately 78-80°C. Use a calibrated thermometer in the reaction vessel (if setup allows) or in the heating bath to verify the temperature.

  • Excessive Temperature: If you are using a higher-boiling solvent or have set the heating mantle too high, you risk thermal degradation. Signs of this include a darkening of the reaction mixture (from clear/pale yellow to dark brown or black) and the formation of solid precipitates.

    • Solution: Reduce the temperature to ensure a gentle, controlled reflux. It is better to run the reaction for a longer period at the optimal temperature than to try and force it with excessive heat.

  • Inefficient Water Removal: Remember, this is an equilibrium reaction.[3] Even at the perfect temperature, the reaction will not proceed to completion if the water by-product is not removed.

    • Solution: While using excess ethanol helps shift the equilibrium, for optimal results, consider using a Dean-Stark apparatus with a suitable solvent like toluene to azeotropically remove water as it forms.[5]

Problem 2: Significant Impurity Profile in Final Product

Q: My post-reaction analysis (NMR/GC-MS) shows several significant by-products. How can I adjust the temperature to obtain a cleaner product?

A: The formation of by-products is strongly correlated with excessive reaction temperatures. The presence of the phenol group makes the starting material particularly sensitive.

Causality & Troubleshooting Steps:

  • Observation: The presence of high molecular weight signals in your mass spectrum or a baseline "hump" in your NMR may indicate polymerization.

    • Scientific Rationale: Phenolic compounds can undergo polycondensation at elevated temperatures, especially under acidic conditions.[7] This process is often irreversible and leads to the formation of complex polymeric tars that are difficult to remove.

    • Corrective Action: Maintain the reaction temperature strictly at the reflux point of ethanol (~78°C). Avoid "superheating" the reaction mixture. A 5-10°C increase above the optimal reflux temperature can significantly accelerate these side reactions.

  • Observation: You identify a by-product consistent with an ether linkage.

    • Scientific Rationale: While less likely than polymerization, the phenolic -OH can react with ethanol to form an ether, particularly if the reaction is run for an extended period at a high temperature.

    • Corrective Action: Again, strict temperature control is key. Reducing the reaction time, once equilibrium is reached (monitored by TLC or GC), can also minimize the formation of such time-dependent by-products.

The following table summarizes the expected outcomes at different temperature ranges for a standard ethanol/sulfuric acid system.

Temperature RangeExpected Reaction RatePredominant Outcome / Potential Issues
< 70°C Very SlowIncomplete reaction; failure to reach equilibrium.
70°C - 80°C OptimalEfficient esterification; minimal side product formation.[6][8]
> 85°C FastIncreased risk of polymerization, ether formation, and thermal degradation.[7]

Experimental Protocols

Protocol 1: Standard Synthesis of this compound

This protocol outlines a standard lab-scale procedure using Fischer esterification.

Materials:

  • 3-hydroxyphenylacetic acid

  • Absolute Ethanol (used in excess as both reactant and solvent)

  • Concentrated Sulfuric Acid (catalyst)

  • Saturated Sodium Bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate

  • Ethyl acetate (for extraction)

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 3-hydroxyphenylacetic acid (1.0 eq).

  • Add absolute ethanol (10-20 eq, serving as the solvent).

  • Stir the mixture until the acid is fully dissolved.

  • Carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the stirring solution.

  • Heat the reaction mixture to a steady reflux (approx. 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress by TLC or GC.

  • After completion, cool the mixture to room temperature.

  • Remove the excess ethanol using a rotary evaporator.

  • Dissolve the residue in ethyl acetate.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[5]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude ester by column chromatography on silica gel if necessary.

Protocol 2: Workflow for Temperature Optimization

To find the ideal temperature for your specific setup, run a series of small-scale parallel reactions.

Procedure:

  • Set up three identical small-scale reactions as described in Protocol 1.

  • Place each reaction in a separate heating block or oil bath pre-set to a different temperature (e.g., 70°C, 75°C, and 80°C).

  • Run the reactions for the same amount of time (e.g., 4 hours).

  • Work up each reaction identically.

  • Analyze the yield and purity of the crude product from each reaction using GC-MS or quantitative NMR to determine the optimal temperature that provides the best balance of conversion and purity.

Visualizations

General Synthesis Workflow

The following diagram illustrates the key steps from reaction setup to product purification.

SynthesisWorkflow cluster_reaction Reaction Stage cluster_workup Work-up Stage cluster_purification Purification A 1. Combine Reactants (3-hydroxyphenylacetic acid, Ethanol) B 2. Add Catalyst (H₂SO₄) A->B C 3. Heat to Reflux (70-80°C) B->C D 4. Quench & Evaporate (Cool, remove excess EtOH) C->D Monitor via TLC/GC E 5. Liquid-Liquid Extraction (EtOAc, NaHCO₃ wash, Brine) D->E F 6. Dry & Concentrate (MgSO₄, Rotovap) E->F G 7. Column Chromatography (Silica Gel) F->G Crude Product H Final Product G->H

Caption: Workflow for this compound Synthesis.

Troubleshooting Decision Tree

This flowchart helps diagnose and resolve issues related to reaction temperature.

TroubleshootingTree Start Problem Observed? LowYield Low Yield Start->LowYield Yes HighImpurity High Impurity Start->HighImpurity Yes CheckTemp Is reaction at steady reflux (approx. 78-80°C)? LowYield->CheckTemp CheckColor Is reaction mixture dark brown or black? HighImpurity->CheckColor IncreaseHeat Action: Increase heat input to achieve gentle reflux. CheckTemp->IncreaseHeat No CheckWaterRemoval Consider Dean-Stark for water removal. CheckTemp->CheckWaterRemoval Yes CheckColor->CheckTemp No DecreaseHeat Action: Decrease heat input. Avoid superheating. CheckColor->DecreaseHeat Yes

Caption: Decision tree for troubleshooting temperature issues.

References

  • Integration of the Process for Production of Ethyl Acetate by an Enhanced Extraction Process. (n.d.). MDPI. Retrieved from [Link]

  • Optimization of Synthesis of Ethyl Acetate by Response Surface Method and Investigation of Reactive Sorption Effect of Hydrogel. (2022). Dergipark. Retrieved from [Link]

  • Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. (2022). Master Organic Chemistry. Retrieved from [Link]

  • Obi, C., & Okoye, I. P. (2016). Kinetics and Mechanism of Ethyl Acetate Production Using Eco-Benign Solid Catalyst. Journal of Chemical Engineering & Process Technology. Retrieved from [Link]

  • Fischer Esterification. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Esterification of phenol group-containing carboxylic acid. (1985). Google Patents.
  • Fischer Esterification-Typical Procedures. (2024). OperaChem. Retrieved from [Link]

  • Ethyl acetate synthesis from ethylene and acetic acid using solid acid catalyst. (2000). Google Patents.

Sources

Technical Support Center: Catalyst Optimization for Ethyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Catalyst Selection & Process Optimization for Esterification of 3-Hydroxyphenylacetic Acid Target Molecule: Ethyl 2-(3-hydroxyphenyl)acetate Cas No: 22446-37-3 (Acid precursor: 621-37-4) Reaction Class: Fischer Esterification

Executive Summary: The Chemo-Selectivity Challenge

Synthesizing This compound presents a specific chemo-selectivity challenge. You possess a substrate with two reactive oxygen centers:

  • Carboxylic Acid (Aliphatic): The target for esterification.[1][2][3][4]

  • Phenolic Hydroxyl (Aromatic): A potential site for side reactions (oxidation, oligomerization) or interference during workup.

The Core Objective: Drive the equilibrium toward the ethyl ester while preserving the phenolic moiety and ensuring the product does not partition into the aqueous phase during extraction.

Catalyst Selection Matrix

Do not choose a catalyst based solely on "yield." Choose based on your purification capabilities and scale.

FeatureSulfuric Acid (

)

-Toluenesulfonic Acid (

-TsOH)
Amberlyst® 15 (Solid Acid)
Type Homogeneous (Liquid)Homogeneous (Solid)Heterogeneous (Resin)
Reaction Rate Fastest (High proton density)FastModerate (Diffusion limited)
Selectivity Low (Risk of charring/oxidation)HighHighest (Mildest conditions)
Water Removal Chemical (Acts as dehydrating agent)Azeotropic (Dean-Stark)Molecular Sieves / Azeotropic
Workup Difficult (Requires neutralization)Moderate (Soluble in organic)Easiest (Filtration only)
Best For... <1g Screening / Rough substrates>10g Scale / Robust synthesisGMP / Pharma / Clean Chemistry
Catalyst Decision Logic

Use the following logic flow to determine the correct catalyst for your specific constraints.

CatalystSelection Start Start: Select Catalyst Scale What is your Scale? Start->Scale Purity Purity Requirement? Scale->Purity < 10g Equip Dean-Stark Available? Scale->Equip > 10g Resin Use Amberlyst-15 (Method A) Purity->Resin High (GMP/Pharma) H2SO4 Use H2SO4 (Rapid Screen) Purity->H2SO4 Low (Crude Int.) PTSA Use p-TsOH (Method B) Equip->PTSA Yes (Azeotropic) Equip->H2SO4 No

Figure 1: Decision tree for catalyst selection based on scale and equipment availability.

Detailed Experimental Protocols

Method A: The "Clean" Route (Amberlyst-15)

Recommended for high-value intermediates where purification is difficult.

The Logic: Amberlyst-15 is a macroreticular polystyrene resin containing sulfonic acid groups. It acts as a "solid


." Because it is a solid, it can be filtered off at the end, eliminating the need for a basic quench that could deprotonate your phenol.

Protocol:

  • Activation: Wash Amberlyst-15 (20 wt% relative to substrate) with dry ethanol to remove pore water.

  • Setup: In a round-bottom flask, dissolve 2-(3-hydroxyphenyl)acetic acid (1.0 eq) in Absolute Ethanol (0.2 M concentration).

  • Addition: Add the activated Amberlyst-15 beads.

  • Reaction: Reflux (78°C) under

    
     atmosphere for 6-12 hours.
    
    • Note: Use a drying tube packed with

      
       or molecular sieves on top of the condenser to prevent atmospheric moisture ingress.
      
  • Monitoring: Check TLC (Solvent: Hexane/Ethyl Acetate 7:3). Look for the disappearance of the baseline acid spot.

  • Workup:

    • Cool to room temperature.[3][4]

    • Filter the mixture through a sintered glass funnel to remove the catalyst beads.

    • Concentrate the filtrate in vacuo to obtain the crude ester.

    • Self-Validation: The product should be a clear to pale yellow oil. If solid residue remains, it may be unreacted acid.

Method B: The "Robust" Route ( -TsOH with Dean-Stark)

Recommended for scale-up (>10g) to physically force equilibrium.

The Logic: This method uses an entrainer (Toluene) to lower the boiling point and physically remove water via azeotrope, forcing the equilibrium to the right (Le Chatelier’s Principle).[5]

Protocol:

  • Setup: Equip a flask with a Dean-Stark trap and reflux condenser.

  • Charge: Add 2-(3-hydroxyphenyl)acetic acid (1.0 eq), Ethanol (5.0 eq), and Toluene (Volume ratio 1:2 with Ethanol).

  • Catalyst: Add

    
    -Toluenesulfonic acid monohydrate  (0.05 eq / 5 mol%).
    
  • Reaction: Reflux vigorously. The Ethanol/Toluene/Water azeotrope will boil up, and water will separate in the trap.

    • Critical: You may need to periodically add small amounts of dry ethanol if the reaction stalls, as ethanol is also removed in the azeotrope.

  • Workup (The Phenol Trap):

    • Concentrate to remove solvent.

    • Dissolve residue in Ethyl Acetate.

    • Wash 1: Saturated

      
       (Mild base). Do NOT use NaOH.
      
    • Wash 2: Brine.

    • Dry over

      
       and concentrate.
      

Troubleshooting & FAQs

Q1: My yield is stuck at ~60%. Adding more catalyst doesn't help. Why?

A: You are fighting Chemical Equilibrium , not kinetics. Esterification is reversible:



Adding more acid only speeds up the forward and reverse reactions equally. To break the 60% ceiling, you must remove water .
  • Solution: Switch to Method B (Dean-Stark) or add activated 3Å Molecular Sieves to the reaction flask (Method A).

Q2: During workup, my product disappeared from the organic layer.

A: You likely used a strong base (NaOH or KOH) for the wash. The Science: The starting material has a carboxylic acid (


) and a phenol (

). The product has only the phenol.
  • If you use NaOH (

    
    ), you deprotonate the phenol (
    
    
    
    ). The resulting phenolate salt is water-soluble and washes away.
  • Solution: Use Saturated Sodium Bicarbonate (

    
    , pH ~8.5). It is strong enough to neutralize the catalyst (
    
    
    
    -TsOH) and unreacted carboxylic acid, but too weak to deprotonate the phenol.
Q3: The product turned dark brown/black.

A: Phenols are susceptible to oxidation, forming quinones/tars. The Science: Sulfuric acid is an oxidant. If used in high concentration or with poor quality ethanol (containing aldehydes), it oxidizes the electron-rich phenolic ring.

  • Solution: Switch to Amberlyst-15 or

    
    -TsOH . Ensure the reaction is run under an inert Nitrogen (
    
    
    
    ) atmosphere.

Mechanistic Visualization

Understanding the mechanism clarifies why water removal is critical. The "Elimination" step is reversible.[6][7]

Mechanism Step1 1. Protonation (Catalyst H+ attacks C=O) Step2 2. Nucleophilic Attack (EtOH attacks Carbonyl C) Step1->Step2 Step3 3. Proton Transfer (H+ moves to -OH) Step2->Step3 Step4 4. Elimination of Water (The Rate Limiting Step) Step3->Step4 Step5 5. Deprotonation (Regenerates Catalyst) Step4->Step5 Water H2O (Must be removed) Step4->Water Product This compound Step5->Product Product->Step2 Hydrolysis (If wet)

Figure 2: Fischer Esterification Mechanism highlighting the reversibility (Hydrolysis) if water is not managed.

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Fischer Esterification protocols).

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. (Mechanistic grounding for nucleophilic acyl substitution).

  • Anwar, M. et al. (2018). "Amberlyst-15 catalyzed efficient synthesis of esters."[3][4][8][9] Journal of Saudi Chemical Society, 22(8). (Validation of Amberlyst-15 for phenolic substrates).

  • Chakraborti, A. K. et al. (2009). "Esters from carboxylic acids and alcohols using a solid acid catalyst." Journal of Organic Chemistry. (Comparison of homogeneous vs heterogeneous catalysts).

Sources

Validation & Comparative

Comparative antioxidant activity of hydroxyphenylacetate isomers

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide: Antioxidant Activity of Hydroxyphenylacetate Isomers

Abstract

This technical guide provides a comparative analysis of the antioxidant efficacy of hydroxyphenylacetic acid (HPA) isomers: 2-hydroxyphenylacetic acid (2-HPA) , 3-hydroxyphenylacetic acid (3-HPA) , and 4-hydroxyphenylacetic acid (4-HPA) . As a Senior Application Scientist, I synthesize structural-activity relationships (SAR) with rigorous experimental protocols. The guide demonstrates that while all isomers exhibit radical scavenging potential, the para-isomer (4-HPA) typically outperforms the meta-isomer due to superior resonance stabilization of the phenoxy radical, though all fall short of the catechol-structured 3,4-dihydroxyphenylacetic acid (DOPAC).

Structural-Activity Relationship (SAR) & Mechanism

The antioxidant capacity of phenolic acids is governed primarily by their ability to donate a hydrogen atom (HAT mechanism) or an electron (SET mechanism) to neutralize free radicals. The stability of the resulting phenoxy radical is the rate-determining factor.

  • 4-HPA (para-isomer): The hydroxyl group at the para position allows for effective delocalization of the unpaired electron across the aromatic ring. The alkyl side chain (-CH₂COOH) at the para position has a weak electron-donating inductive effect (+I), which helps stabilize the electron-deficient radical.

  • 3-HPA (meta-isomer): Resonance structures for the meta-radical are less stable because the unpaired electron cannot easily delocalize onto the carbon bearing the alkyl group. Consequently, 3-HPA generally exhibits higher bond dissociation energy (BDE) for the O-H bond, making it a weaker antioxidant.

  • 2-HPA (ortho-isomer): While resonance stabilization is possible, the proximity of the bulky acetate group can cause steric hindrance. However, intramolecular hydrogen bonding between the phenolic -OH and the carbonyl oxygen of the acetate tail can sometimes stabilize the parent molecule, paradoxically making H-atom abstraction more difficult compared to the para isomer.

Visualizing the Mechanism

The following diagram illustrates the stability logic dictating the performance hierarchy.

SAR_Mechanism Start Hydroxyphenylacetate Isomer Para 4-HPA (Para) -OH opposite side chain Start->Para Meta 3-HPA (Meta) -OH offset Start->Meta Ortho 2-HPA (Ortho) -OH adjacent side chain Start->Ortho Radical_P Para-Phenoxy Radical (High Resonance Stability) Para->Radical_P H-Atom Transfer Radical_M Meta-Phenoxy Radical (Low Resonance Stability) Meta->Radical_M H-Atom Transfer Radical_O Ortho-Phenoxy Radical (Steric/H-Bond Interference) Ortho->Radical_O H-Atom Transfer High_Act High Antioxidant Activity Radical_P->High_Act Stable Intermediate Low_Act Moderate/Low Activity Radical_M->Low_Act Unstable Intermediate Radical_O->Low_Act Kinetic Barrier

Caption: Mechanistic flow illustrating why 4-HPA generally outperforms 2-HPA and 3-HPA due to radical stability.

Experimental Protocols: Validating Activity

To objectively compare these isomers, one must control for pH. Phenolic acids can alter the pH of unbuffered assay solutions, leading to artifacts (e.g., pH-induced color changes in DPPH that mimic antioxidant activity).

Protocol A: Buffered DPPH Radical Scavenging Assay

Rationale: DPPH (2,2-diphenyl-1-picrylhydrazyl) is a stable radical. We use a buffered methanol system to ensure the ionization state of the carboxylic acid (-COOH vs -COO⁻) remains constant, as this affects solubility and electron density.

Reagents:

  • DPPH Stock: 0.2 mM in Methanol.

  • Buffer: 0.1 M Acetate Buffer (pH 5.5) or TRIS-HCl (pH 7.4) – Note: Acidic pH mimics gastric conditions; neutral mimics plasma.

  • Samples: 10 mM stock solutions of 2-HPA, 3-HPA, 4-HPA in Methanol.

Workflow:

  • Preparation: Dilute sample stocks to final concentrations (e.g., 10–500 µM).

  • Reaction: Mix 100 µL of sample with 100 µL of Buffer + 800 µL of DPPH Stock.

  • Incubation: Incubate in the dark at 25°C for 30 minutes.

  • Measurement: Read Absorbance at 517 nm (

    
    ).
    
  • Control: Methanol + Buffer + DPPH (

    
    ).
    
  • Calculation:

    
    .
    
Protocol B: FRAP (Ferric Reducing Antioxidant Power)

Rationale: Measures SET (Single Electron Transfer) capacity specifically.

Workflow Diagram:

Experimental_Workflow Reagents Reagent Prep TPTZ + FeCl3 + Acetate Buffer Mixing Vortex Mixing (37°C) Reagents->Mixing Sample Sample Isomers (2-, 3-, 4-HPA) Sample->Mixing Incubation Incubation 4-10 mins Mixing->Incubation Read Spectrophotometry (593 nm) Incubation->Read Data Calculate FRAP Value (µM Fe2+ Eq) Read->Data

Caption: Step-by-step workflow for the FRAP assay to determine electron donation capacity.

Comparative Data Analysis

The following data summarizes typical performance trends observed in comparative literature. Note that 3,4-DOPAC (a di-hydroxy derivative) is included as a high-performance benchmark.

CompoundStructureDPPH IC50 (µM)TEAC (Trolox Eq)Mechanism Note
4-HPA Para-OH~450 - 6000.85Moderate resonance stabilization. Best of the mono-isomers.
3-HPA Meta-OH> 10000.40Poor resonance; radical is unstable. Weakest activity.
2-HPA Ortho-OH~800 - 9500.65Steric hindrance limits interaction; intramolecular H-bond effects.
3,4-DOPAC Ortho-di-OH~15 - 302.10Benchmark. Catechol moiety allows ortho-quinone formation (2e⁻ transfer).

Note: Lower IC50 indicates higher potency. TEAC > 1.0 indicates better performance than Trolox (Vitamin E analog).

Critical Insight: The mono-hydroxylated isomers (2, 3, 4-HPA) are significantly weaker than catechols (DOPAC). However, among the isomers, 4-HPA is the preferred candidate for mild antioxidant applications where stability is required over aggressive radical scavenging. 3-HPA is negligible in activity and often serves as a negative control in SAR studies.

Discussion & Application

Why this matters for Drug Development:

  • Metabolic Stability: While DOPAC is a potent antioxidant, it is rapidly methylated by COMT (Catechol-O-methyltransferase) in vivo. 4-HPA is more metabolically stable, meaning its lower antioxidant capacity might be sustained longer in plasma.

  • Prodrug Design: If designing a prodrug moiety, the 4-HPA ester linkage offers a balance of stability and mild antioxidant protection for the payload.

  • Safety: 2-HPA and 4-HPA are endogenous metabolites of phenylalanine and tyrosine, respectively, suggesting a high safety profile for formulation.

Senior Scientist Recommendation: For formulations requiring an antioxidant excipient, 4-HPA is the logical choice among the mono-isomers. However, if the goal is therapeutic radical scavenging (e.g., neuroprotection), one must upgrade to the 3,4-dihydroxyphenyl scaffold (DOPAC or Hydroxytyrosol) despite the metabolic challenges.

References

  • Rice-Evans, C. A., Miller, N. J., & Paganga, G. (1996). Structure-antioxidant activity relationships of flavonoids and phenolic acids. Free Radical Biology and Medicine, 20(7), 933-956.

  • Brand-Williams, W., Cuvelier, M. E., & Berset, C. (1995). Use of a free radical method to evaluate antioxidant activity. LWT - Food Science and Technology, 28(1), 25-30.

  • Pereira, D. M., et al. (2009). Phenolic Profile of Castanea sativa Mill. Flowers and Antioxidant Activity. Journal of Agricultural and Food Chemistry, 57(2), 399-404. (Provides context on phenolic acid metabolite activity).

The Art of Molecular Design: A Comparative Guide to the Structure-Activity Relationship of Ethyl 2-(3-hydroxyphenyl)acetate Analogs

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. This guide delves into the structure-activity relationship (SAR) of analogs based on the Ethyl 2-(3-hydroxyphenyl)acetate scaffold. While direct, comprehensive comparative studies on this specific ethyl ester are nascent, by examining foundational principles from proximate structural classes—hydroxyphenylacetic acids and other phenolic esters—we can construct a robust predictive framework for its biological potential. This guide will focus on three key areas of activity commonly associated with this structural motif: antioxidant, anti-inflammatory, and tyrosinase inhibitory effects. We will explore the key structural determinants for each activity, present comparative data from related compounds, and provide detailed experimental protocols to empower researchers in their own investigations.

The Hydroxyphenylacetate Scaffold: A Privileged Starting Point

The hydroxyphenylacetate core is a recurring motif in natural products and synthetic compounds exhibiting a wide array of biological activities. The interplay between the hydroxyl-substituted phenyl ring and the acetic acid ester side chain provides a fertile ground for molecular modification. The phenolic hydroxyl group is a key player in antioxidant and enzyme-inhibitory activities, while the phenylacetic acid backbone is a well-known pharmacophore in non-steroidal anti-inflammatory drugs (NSAIDs)[1][2]. The ethyl ester modification in our parent compound, this compound, influences its lipophilicity, which in turn affects its membrane permeability and interaction with biological targets[3].

This guide will dissect the following key structural modifications and their anticipated impact on bioactivity:

  • Substitution on the Phenyl Ring: The number, position, and nature of substituents (e.g., hydroxyl, methoxy groups) on the aromatic ring.

  • Modification of the Acetic Acid Side Chain: Alterations to the length and functionality of the linker between the phenyl ring and the ester.

  • Variation of the Ester Group: The effect of changing the alcohol moiety of the ester on physicochemical properties and activity.

Comparative Analysis of Biological Activities

Antioxidant Activity: Quenching the Fires of Oxidative Stress

Phenolic compounds are renowned for their antioxidant properties, primarily their ability to scavenge free radicals. This activity is intrinsically linked to the hydrogen-donating ability of their hydroxyl groups.

Key SAR Insights for Antioxidant Activity:

  • Number and Position of Hydroxyl Groups: The antioxidant capacity of phenolic acids generally increases with the number of hydroxyl groups. A catechol (ortho-dihydroxy) moiety, such as that found in 3,4-dihydroxyphenylacetic acid, is particularly effective at radical scavenging[4][5][6].

  • Methoxy Substituents: The presence of methoxy groups can also enhance antioxidant activity, although their effect is generally less pronounced than additional hydroxyl groups[4].

  • Esterification: Esterification of the carboxylic acid group can modulate the antioxidant activity. While it may reduce the activity of some phenolic acids, in other cases, it can enhance lipophilicity, leading to better interaction with lipid-based radicals[7].

Comparative Antioxidant Activity of Hydroxyphenylacetic Acid Analogs

CompoundStructureDPPH Scavenging IC50 (µM)Reference
4-Hydroxyphenylacetic acid4-OH>200[4]
This compound (Predicted) 3-OH, Ethyl Ester Moderate Inferred
3,4-Dihydroxyphenylacetic acid3,4-diOH12.5 ± 0.2[4]
4-Hydroxy-3-methoxyphenylacetic acid4-OH, 3-MeO56.8 ± 1.6[4]
3-Hydroxy-4-methoxyphenylacetic acid3-OH, 4-MeO59.7 ± 3.3[4]
Amidoester of 3,4-dihydroxyphenylacetic acid3,4-diOH, Amidoester17[5][8]

Note: The activity for this compound is predicted based on the general principles of SAR for this class of compounds. The presence of a single hydroxyl group suggests moderate activity, likely lower than dihydroxy analogs.

Anti-inflammatory Activity: Targeting the COX Enzymes

The phenylacetic acid scaffold is a cornerstone of many NSAIDs that exert their anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isozyme.

Key SAR Insights for Anti-inflammatory Activity:

  • Acidic Moiety: A carboxylic acid or a group that can be metabolized to a carboxylic acid is often crucial for binding to the active site of COX enzymes.

  • Aromatic Ring Substitution: The substitution pattern on the phenyl ring significantly influences both the potency and selectivity of COX inhibition. Halogen or other electron-withdrawing groups can enhance activity.

  • Esterification/Amidation: Conversion of the carboxylic acid to an ester or amide can lead to potent and more selective COX-2 inhibitors[9].

Comparative COX-2 Inhibitory Activity of Phenylacetic Acid Derivatives

CompoundStructureCOX-2 IC50 (µM)Reference
DiclofenacPhenylacetic acid derivative0.026 - 0.822[10][11]
This compound (Predicted) Hydroxyphenylacetic acid ester Weak to Moderate Inferred
Indomethacin Amide DerivativeIndole acetic acid derivative0.009[9]
Meclofenamate Amide DerivativeAnthranilic acid derivative0.12[9]
Celecoxib (Reference)Pyrazole derivative0.08 - 0.091[11][12][13]

Note: The predicted anti-inflammatory activity of this compound is based on its structural similarity to the core of some NSAIDs. However, without specific substitutions known to enhance COX inhibition, its activity is likely to be modest.

Signaling Pathway: COX-2 in Inflammation

COX2_Pathway ProInflammatory_Stimuli Pro-inflammatory Stimuli (LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) ProInflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid Releases COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 Substrate PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Catalyzes Prostaglandins Prostaglandins (PGE2, PGD2, etc.) PGH2->Prostaglandins Isomerized Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediates NSAIDs This compound Analogs (Predicted Target) NSAIDs->COX2 Inhibits

COX-2 pathway in the inflammatory response.
Tyrosinase Inhibitory Activity: Modulating Melanin Synthesis

Tyrosinase is a key enzyme in the biosynthesis of melanin, and its inhibition is a target for treating hyperpigmentation and for use in cosmetics. Many phenolic compounds are known to inhibit tyrosinase.

Key SAR Insights for Tyrosinase Inhibitory Activity:

  • Hydroxyl Group Position: The presence and position of hydroxyl groups on the phenyl ring are critical. A 3,4-dihydroxy (catechol) or a 2,4-dihydroxy substitution pattern often leads to potent tyrosinase inhibition[3][14].

  • Mimicking the Substrate: Compounds that mimic the structure of L-tyrosine or L-DOPA, the natural substrates of tyrosinase, can act as competitive inhibitors.

  • Esterification: Esterification of cinnamic acid derivatives has been shown to produce more potent tyrosinase inhibitors than the parent compounds[15]. This suggests that modifying the side chain of hydroxyphenylacetic acids could also be a viable strategy.

Comparative Tyrosinase Inhibitory Activity of Phenolic Compounds

CompoundStructureTyrosinase Inhibition IC50 (µM)Reference
Kojic Acid (Reference)γ-Pyrone derivative14.15 ± 0.46[3]
This compound (Predicted) Monohydroxylated Phenylacetate Weak Inferred
3,4-Dihydroxycinnamic acid (Caffeic acid)Cinnamic acid derivativePotent[3]
Cinnamic acid-eugenol ester (3,4-dihydroxy)Cinnamic acid ester3.07 ± 0.28[3]
Rhodanine-3-propionic acidRhodanine derivative734.9[16]

Note: The predicted tyrosinase inhibitory activity of this compound is likely to be weak due to the presence of only a single hydroxyl group. Analogs with a dihydroxy substitution pattern are expected to be significantly more potent.

Signaling Pathway: Tyrosinase in Melanogenesis

Tyrosinase_Pathway cluster_melanosome Melanosome Tyrosine L-Tyrosine Tyrosinase Tyrosinase Tyrosine->Tyrosinase Substrate DOPA L-DOPA DOPA->Tyrosinase Substrate Dopaquinone Dopaquinone Melanin Melanin Dopaquinone->Melanin Series of reactions Tyrosinase->DOPA Hydroxylation Tyrosinase->Dopaquinone Oxidation Inhibitors Hydroxyphenylacetate Analogs (Predicted Target) Inhibitors->Tyrosinase Inhibits

The role of tyrosinase in the melanin synthesis pathway.

Experimental Protocols for Activity Assessment

To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are detailed, step-by-step methodologies for assessing the antioxidant, anti-inflammatory, and tyrosinase inhibitory activities of this compound analogs.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay is based on the reduction of the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical by an antioxidant, which is measured by a decrease in absorbance.

Workflow Diagram

DPPH_Workflow A Prepare DPPH stock solution (e.g., 0.1 mM in methanol) D Add DPPH solution to each well A->D B Prepare serial dilutions of test compounds and positive control (e.g., Ascorbic acid) C In a 96-well plate, add test compound/control solution B->C C->D E Incubate in the dark at room temperature for 30 minutes D->E F Measure absorbance at ~517 nm using a microplate reader E->F G Calculate % inhibition and IC50 value F->G

Workflow for the DPPH radical scavenging assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol. Store in an amber bottle and protect from light.

    • Prepare a stock solution of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., methanol or DMSO).

    • Perform serial dilutions of the stock solutions to obtain a range of concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume (e.g., 100 µL) of each concentration of the test compounds and positive control to separate wells.

    • Add an equal volume of the solvent to a well to serve as a blank.

    • Add a specific volume (e.g., 100 µL) of the DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Data Analysis:

    • Measure the absorbance of each well at approximately 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the DPPH solution without the sample, and Abs_sample is the absorbance of the DPPH solution with the sample.

    • Plot the % inhibition against the concentration of the test compounds and determine the IC50 value (the concentration required to inhibit 50% of the DPPH radicals).

COX-2 Inhibition Assay (Anti-inflammatory Activity)

This assay measures the ability of a compound to inhibit the peroxidase activity of human recombinant COX-2, which is a key enzyme in the synthesis of prostaglandins.

Workflow Diagram

COX2_Workflow A Prepare assay buffer, COX-2 enzyme, probe, and cofactor solutions C In a 96-well plate, add assay buffer, COX-2 enzyme, and test compound/inhibitor A->C B Prepare serial dilutions of test compounds and a known COX-2 inhibitor (e.g., Celecoxib) B->C D Incubate for a short period (e.g., 10-15 min) at 37°C C->D E Initiate the reaction by adding Arachidonic Acid (substrate) D->E F Measure fluorescence (e.g., Ex/Em = 535/587 nm) kinetically or at a fixed time point E->F G Calculate % inhibition and IC50 value F->G

Workflow for the COX-2 inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Use a commercial COX-2 inhibitor screening kit or prepare the following reagents: Tris-HCl buffer (pH 8.0), human recombinant COX-2 enzyme, a suitable fluorometric probe (e.g., Amplex Red), and arachidonic acid (substrate).

    • Prepare stock solutions of test compounds and a positive control (e.g., celecoxib) in DMSO.

    • Perform serial dilutions of the stock solutions.

  • Assay Procedure:

    • In a 96-well black microplate, add the assay buffer, COX-2 enzyme solution, and the fluorometric probe to each well.

    • Add the test compounds or positive control at various concentrations to their respective wells. Add DMSO to the control wells.

    • Pre-incubate the plate at 37°C for 10-15 minutes.

    • Initiate the reaction by adding arachidonic acid to all wells.

  • Data Analysis:

    • Measure the fluorescence intensity (e.g., excitation at 535 nm and emission at 587 nm) immediately and at regular intervals for a set period, or at a single endpoint.

    • Calculate the percentage of COX-2 inhibition using the formula: % Inhibition = [(RFU_control - RFU_sample) / RFU_control] * 100 where RFU_control is the relative fluorescence units of the uninhibited enzyme, and RFU_sample is the RFU in the presence of the test compound.

    • Plot the % inhibition against the concentration of the test compounds to determine the IC50 value.

Mushroom Tyrosinase Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the oxidation of L-DOPA to dopachrome by mushroom tyrosinase.

Workflow Diagram

Tyrosinase_Workflow A Prepare phosphate buffer (pH 6.8), mushroom tyrosinase solution, and L-DOPA solution C In a 96-well plate, add phosphate buffer and test compound/inhibitor A->C D Add mushroom tyrosinase solution to each well and pre-incubate A->D E Initiate the reaction by adding L-DOPA (substrate) A->E B Prepare serial dilutions of test compounds and a known inhibitor (e.g., Kojic acid) B->C C->D D->E F Incubate at a controlled temperature (e.g., 25-37°C) for a set time E->F G Measure absorbance at ~475 nm F->G H Calculate % inhibition and IC50 value G->H

Workflow for the mushroom tyrosinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a phosphate buffer solution (e.g., 50 mM, pH 6.8).

    • Prepare a solution of mushroom tyrosinase in the phosphate buffer (e.g., 100 units/mL).

    • Prepare a solution of L-DOPA in the phosphate buffer (e.g., 2 mM). This should be made fresh.

    • Prepare stock solutions of the test compounds and a positive control (e.g., kojic acid) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well microplate, add a specific volume of phosphate buffer and the test compound solution at various concentrations to their respective wells.

    • Add the mushroom tyrosinase solution to each well and pre-incubate for 5-10 minutes at a controlled temperature (e.g., 25°C).

    • Initiate the reaction by adding the L-DOPA solution to all wells.

  • Data Analysis:

    • Measure the absorbance at approximately 475 nm at a specific time point (e.g., after 15-20 minutes of incubation).

    • Calculate the percentage of tyrosinase inhibition using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100 where Abs_control is the absorbance of the reaction without the inhibitor, and Abs_sample is the absorbance in the presence of the test compound.

    • Plot the % inhibition against the concentration of the test compounds to determine the IC50 value.

Conclusion and Future Directions

This guide provides a comprehensive framework for understanding and investigating the structure-activity relationship of this compound analogs. By leveraging SAR data from related compound classes, we can make informed predictions about the antioxidant, anti-inflammatory, and tyrosinase inhibitory potential of novel derivatives. The key takeaways for designing more potent analogs are:

  • For enhanced antioxidant activity: Prioritize the introduction of a second hydroxyl group to create a catechol moiety (3,4-dihydroxy substitution).

  • For potential anti-inflammatory activity: Explore the introduction of substituents on the phenyl ring that are known to enhance COX-2 inhibition and consider the synthesis of amide analogs.

  • For improved tyrosinase inhibition: Focus on creating analogs with a dihydroxy substitution pattern on the phenyl ring, particularly at the 3,4- or 2,4-positions.

The provided experimental protocols offer a robust starting point for researchers to validate these predictions and generate quantitative data for their own series of analogs. Future research should focus on the synthesis and systematic evaluation of a library of this compound derivatives to build a direct and quantitative SAR dataset. This will enable the development of more potent and selective agents for a variety of therapeutic and cosmetic applications.

References

  • Kalgutkar, A. S., Crews, B. C., Rowlinson, S. W., Marnett, A. B., & Marnett, L. J. (2000). Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors. Proceedings of the National Academy of Sciences, 97(2), 925–930. [Link]

  • ResearchGate. (n.d.). IC 50 values for selected compounds versus DO activity of human tyrosinase. ResearchGate. [Link]

  • ResearchGate. (n.d.). In vitro inhibitory concentration (IC 50 ) of COX-1 and COX-2 enzyme.... ResearchGate. [Link]

  • ResearchGate. (n.d.). IC 50 values for the inhibition of COX-1 and COX-2 in the human whole.... ResearchGate. [Link]

  • ResearchGate. (n.d.). Graphical representation of IC 50 (COX-1 and COX-2) values for the.... ResearchGate. [Link]

  • Lin, C.-Y., et al. (2023). Discovery of Potential Tyrosinase Inhibitors via Machine Learning and Molecular Docking with Experimental Validation of Activity and Skin Permeation. International Journal of Molecular Sciences, 24(13), 10892. [Link]

  • Gomes, A., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 30(13), 3045. [Link]

  • Wellendorph, P., et al. (2005). Phenylacetic acids and the structurally related non-steroidal anti-inflammatory drug diclofenac bind to specific gamma-hydroxybutyric acid sites in rat brain. Neurochemistry International, 46(5), 397-404. [Link]

  • Zhang, L., et al. (2023). Synthesis, Anti-Tyrosinase Activity, and Spectroscopic Inhibition Mechanism of Cinnamic Acid–Eugenol Esters. Molecules, 28(16), 5998. [Link]

  • Papakyriakou, A., et al. (2017). A novel and efficient synthesis of 3,4-dihydroxyphenylacetic ester and amide derivatives/conjugates and assessment of their antioxidant activity. Natural Product Research, 32(16), 1889-1897. [Link]

  • Merza, J. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. AASCIT Journal of Chemistry, 3(5), 42-47. [Link]

  • ResearchGate. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. ResearchGate. [Link]

  • Papakyriakou, A., et al. (2017). A novel and efficient synthesis of 3,4-dihydroxyphenylacetic ester and amide derivatives/conjugates and assessment of their antioxidant activity. Natural Product Research, 32(16), 1889-1897. [Link]

  • ResearchGate. (2025). Structure-activity relationships of anti-tyrosinase and antioxidant activities of cinnamic acid and its derivatives. ResearchGate. [Link]

  • Whitaker, J. R., & Lee, C. Y. (2009). Variations in IC50 Values with Purity of Mushroom Tyrosinase. Journal of Food Science, 74(7), C538-C544. [Link]

  • Gomes, A., et al. (2025). Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules, 30(13), 3045. [Link]

  • Navarrete-Vázquez, G., et al. (2021). Anti-Inflammatory Activity of 3, 5-Diprenyl-4-hydroxyacetophenone Isolated from Ageratina pazcuarensis. Molecules, 26(11), 3183. [Link]

  • García-Molina, F., et al. (2022). The Relationship between the IC50 Values and the Apparent Inhibition Constant in the Study of Inhibitors of Tyrosinase Diphenolase Activity Helps Confirm the Mechanism of Inhibition. International Journal of Molecular Sciences, 23(21), 13349. [Link]

  • Reddy, C. B., & Appu, A. P. (2024). Unlocking the Potential of Hydroxycinnamic Acid Bioconjugates: Tailored Derivatives for Biomedical, Cosmetic, and Food Applications. Molecules, 29(1), 1. [Link]

  • Park, H., et al. (2021). Identification of Tyrosinase Inhibitors and Their Structure-Activity Relationships via Evolutionary Chemical Binding Similarity and Structure-Based Methods. International Journal of Molecular Sciences, 22(3), 1037. [Link]

  • da Silva, A. B., et al. (2018). Correlation Between Phenolic Compounds Contents, Anti-tyrosinase and Antioxidant Activities of Plant Extracts. Chemical Engineering Transactions, 64, 49-54. [Link]

  • Utomo, R. Y., et al. (2023). Potential Utilization of Phenolic Acid Compounds as Anti-Inflammatory Agents through TNF-α Convertase Inhibition Mechanisms: A Network Pharmacology, Docking, and Molecular Dynamics Approach. Molecules, 28(23), 7858. [Link]

  • Laranjinha, J. A., et al. (1995). Antioxidative activity of 3,4-dihydroxyphenylacetic acid and caffeic acid in rat plasma. Archives of Biochemistry and Biophysics, 323(2), 373-381. [Link]

  • Roscigno, G., et al. (2021). Antioxidant Properties of Ester Derivatives of Cinnamic and Hydroxycinnamic Acids in Nigella sativa and Extra-Virgin Olive Oils-Based Emulsions. Antioxidants, 10(12), 1993. [Link]

  • Wikipedia. (2024). 3,4-Dihydroxyphenylacetic acid. In Wikipedia. [Link]

  • ResearchGate. (n.d.). Evaluation of antioxidant and antimicrobial activity of phenolic lipids produced by the transesterification of 4-hydroxyphenylacetic acid and triglycerides. ResearchGate. [Link]

  • Chen, Q., et al. (2022). Tyrosinase inhibitory mechanism and anti-browning properties of novel kojic acid derivatives bearing aromatic aldehyde moiety. Food Chemistry, 396, 133711. [Link]

  • Wikipedia. (2024). Analgesic. In Wikipedia. [Link]

Sources

A Senior Application Scientist's Guide to Cross-Validation of Analytical Methods for Ethyl 2-(3-hydroxyphenyl)acetate

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the robust and reliable quantification of pharmaceutical intermediates is paramount. Ethyl 2-(3-hydroxyphenyl)acetate, a key building block in the synthesis of various active pharmaceutical ingredients (APIs), is no exception. The integrity of downstream processes and the quality of the final product hinge on the accuracy and precision of its analytical characterization. This guide provides an in-depth comparison of common analytical methodologies for this compound, supported by experimental data derived from closely related phenolic compounds and established validation principles. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering detailed protocols and a discussion of their respective strengths and limitations in the context of this analyte.

The Analytical Imperative: Why Method Validation Matters

Before we dissect specific techniques, it is crucial to underscore the foundational importance of analytical method validation. The International Council for Harmonisation (ICH) guidelines provide a framework to ensure that an analytical method is suitable for its intended purpose.[1][2][3][4][5] This involves a thorough evaluation of parameters such as accuracy, precision, specificity, linearity, range, and robustness. A validated method provides a high degree of assurance that the measurements are scientifically sound and trustworthy, a non-negotiable requirement in a regulated environment.

Physicochemical Properties of this compound

A foundational understanding of the analyte's properties is critical for method development.

PropertyValue
Molecular FormulaC₁₀H₁₂O₃
Molecular Weight180.20 g/mol
AppearanceColorless to yellow liquid
Boiling Point292.5 °C at 760 mmHg
Flash Point123.6 °C
LogP1.49780

Data sourced from supplier specifications.

The presence of a phenolic hydroxyl group and an ester functional group dictates the compound's polarity and chemical reactivity, influencing choices in chromatographic separation and detection.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

HPLC is the predominant technique for the analysis of non-volatile and thermally labile compounds like this compound. Its versatility in column chemistries and mobile phase compositions allows for fine-tuning of the separation.

The Rationale Behind Method Selection

For a compound with the polarity of this compound, reversed-phase HPLC (RP-HPLC) is the logical choice. A C18 stationary phase provides a non-polar environment, and a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile or methanol, is used for elution. The inclusion of an acid, such as formic or phosphoric acid, in the mobile phase is crucial to suppress the ionization of the phenolic hydroxyl group, thereby ensuring a consistent retention time and sharp peak shape.[6][7]

Comparative HPLC Method Parameters

Based on methods validated for similar phenolic acids, the following conditions are proposed for the analysis of this compound:

ParameterProposed ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmIndustry standard for reversed-phase separation of moderately polar compounds.
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileProvides good peak shape and resolution for phenolic compounds.
Gradient 10% B to 90% B over 15 minAllows for the elution of a range of potential impurities with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column, providing a balance of speed and efficiency.
Column Temp. 30 °CEnsures reproducible retention times by minimizing viscosity fluctuations.
Detection (UV) 275 nmCorresponds to a UV absorbance maximum for many phenolic compounds.
Injection Vol. 10 µLA typical injection volume for analytical HPLC.
Expected Performance Characteristics

The following table summarizes the typical performance characteristics for an HPLC method for phenolic acid analysis, which can be extrapolated for this compound.

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) ≤ 2.0%
LOD Signal-to-Noise ≥ 3:1
LOQ Signal-to-Noise ≥ 10:1
Specificity Peak purity index > 0.995

Gas Chromatography (GC): An Alternative for Volatile Analytes

While HPLC is often the primary choice, Gas Chromatography can be a powerful alternative, particularly when coupled with a mass spectrometer (GC-MS) for enhanced specificity and identification of unknown impurities.

To Derivatize or Not to Derivatize?

Direct injection of polar, acidic compounds like this compound can be challenging in GC.[1][3] The free hydroxyl group can interact with active sites in the injector and on the column, leading to poor peak shape (tailing) and reduced sensitivity. Two primary approaches can be considered:

  • Direct Injection: This requires a specialized, inert column, often with a polyethylene glycol (PEG) stationary phase, that is more resistant to interactions with acidic analytes. While simpler, it may suffer from lower sensitivity and reproducibility.

  • Derivatization: This involves chemically modifying the analyte to make it more volatile and less polar. For this compound, the hydroxyl group can be silylated (e.g., with BSTFA) to form a trimethylsilyl (TMS) ether. This approach generally yields sharper peaks, improved sensitivity, and better chromatographic performance.

Comparative GC Method Parameters
ParameterDirect InjectionDerivatization (TMS Ether)Rationale
Column PEG-based (e.g., DB-WAX)Phenyl-methyl polysiloxane (e.g., DB-5ms)PEG columns are more polar and suitable for underivatized acids. DB-5ms is a versatile, non-polar column for general-purpose analysis.
Injector Temp. 250 °C250 °CEnsures rapid volatilization of the sample.
Oven Program 100 °C (2 min), ramp to 240 °C at 10 °C/min80 °C (2 min), ramp to 280 °C at 15 °C/minOptimized to provide good separation from the solvent and potential impurities.
Carrier Gas HeliumHeliumInert carrier gas compatible with most detectors.
Detector FID or MSFID or MSFID provides good sensitivity for carbon-containing compounds. MS offers definitive identification.

Stability-Indicating Methods: The Litmus Test for Robustness

A critical aspect of pharmaceutical analysis is the ability of a method to be "stability-indicating." This means the method can accurately quantify the analyte of interest in the presence of its degradation products.[8] To achieve this, forced degradation studies are performed where the drug substance is subjected to harsh conditions such as acid and base hydrolysis, oxidation, heat, and light.

For this compound, the ester and phenol functionalities are the most likely sites of degradation.

  • Hydrolysis: The ester linkage is susceptible to cleavage under acidic or basic conditions, yielding 3-hydroxyphenylacetic acid and ethanol.

  • Oxidation: The phenolic hydroxyl group can be oxidized, potentially leading to the formation of quinone-type structures or polymeric degradation products.

An effective stability-indicating method must be able to resolve the parent compound from all significant degradation products.

Experimental Protocols

The following are detailed, step-by-step methodologies for the analysis of this compound.

HPLC Protocol
  • Standard Preparation:

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water. This is the stock standard solution.

    • Prepare working standards by further diluting the stock solution to concentrations spanning the expected sample concentration range.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample expected to contain approximately 25 mg of this compound into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the diluent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Set up the HPLC system with the parameters outlined in the "Comparative HPLC Method Parameters" table.

    • Equilibrate the column with the initial mobile phase composition for at least 30 minutes.

    • Perform a blank injection (diluent) to ensure a clean baseline.

    • Inject the standard solutions to establish the calibration curve.

    • Inject the sample solutions for analysis.

  • System Suitability:

    • Inject a working standard solution five times.

    • The relative standard deviation (%RSD) of the peak areas should be ≤ 2.0%.

    • The tailing factor for the this compound peak should be ≤ 2.0.

    • The theoretical plates should be ≥ 2000.

GC Protocol (with Derivatization)
  • Standard and Sample Preparation:

    • Prepare stock solutions of the reference standard and sample in a suitable solvent (e.g., dichloromethane) at a concentration of approximately 1 mg/mL.

  • Derivatization:

    • Transfer 100 µL of the standard or sample solution to a clean, dry autosampler vial.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Analysis:

    • Set up the GC-MS system with the parameters for derivatized analysis.

    • Inject the derivatized standard and sample solutions.

  • System Suitability:

    • The %RSD of the peak areas for five replicate injections of the derivatized standard should be ≤ 5.0%.

Visualization of Workflows

Analytical_Workflow cluster_sample_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing & Reporting Sample Weigh Sample Dissolve_Sample Dissolve & Dilute Sample->Dissolve_Sample Standard Weigh Standard Dissolve_Standard Dissolve & Dilute Standard->Dissolve_Standard Filter Filter (HPLC) or Evaporate (GC) Dissolve_Sample->Filter Derivatize Derivatize (GC) Filter->Derivatize GC Only HPLC HPLC System Filter->HPLC HPLC Only GC GC System Derivatize->GC Data Data Acquisition HPLC->Data GC->Data Integrate Peak Integration Data->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantification Calibrate->Quantify Report Final Report Quantify->Report Method_Validation_Logic Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ Repeatability Repeatability Precision->Repeatability Repeatability Intermediate_Precision Intermediate_Precision Precision->Intermediate_Precision Intermediate Precision

Caption: Key parameters in analytical method validation.

Conclusion: Selecting the Optimal Method

Both HPLC and GC are viable techniques for the analysis of this compound, each with its own set of advantages.

  • HPLC is generally the preferred method due to its simplicity, robustness, and the ability to analyze the compound directly without derivatization. It is particularly well-suited for routine quality control applications.

  • GC-MS , especially after derivatization, offers superior specificity and is an excellent tool for impurity identification and structure elucidation. It is invaluable during process development and for troubleshooting out-of-specification results.

The choice of method will ultimately depend on the specific application, the available instrumentation, and the information required. A thorough, ICH-compliant validation is essential to ensure that the chosen method is fit for its intended purpose, providing reliable data that underpins the quality and safety of the final pharmaceutical product.

References

  • SIELC Technologies. (2018, February 16). 2-Hydroxyphenylacetic acid. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures. Retrieved from [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]

  • International Council for Harmonisation. (2023, November 30). Validation of Analytical Procedures Q2(R2). Retrieved from [Link]

  • Lab Manager. (n.d.). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]

  • Diva-portal.org. (2020, May 19). Development of a GC Method for the Quantification of Short Chain Carboxylic Acids in Aqueous Solution. Retrieved from [Link]

  • Agilent. (2018, April 5). A comparison study of the analysis of volatile organic acids and fatty acids. Retrieved from [Link]

  • Asian Journal of Pharmaceutical Research. (n.d.). Forced Degradation Study: An Important Tool in Drug Development. Retrieved from [Link]

  • BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals. Retrieved from [Link]

Sources

Peer-reviewed studies on "Ethyl 2-(3-hydroxyphenyl)acetate"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Comparison Guide: Ethyl 2-(3-hydroxyphenyl)acetate

Executive Summary

This compound (CAS: 22446-37-3) is a specialized phenolic ester intermediate used primarily in the synthesis of neuroprotective agents, opioid analgesics, and lipophilic antioxidants.[1] Unlike its methyl analogue, the ethyl ester offers a distinct balance of hydrolytic stability and lipophilicity, making it the preferred substrate for lipase-mediated kinetic resolutions and orthogonal protection strategies in multi-step organic synthesis.[1]

This guide objectively compares the Ethyl ester against its primary alternatives: the Methyl ester (rapid kinetics but lower stability) and the Free Acid (high polarity, reactive carboxyl).[1]

Part 1: Chemical Profile & Comparative Physiochemistry

In drug development, the choice between an ethyl and methyl ester often dictates the solubility profile in organic solvents and the rate of subsequent enzymatic cleavage.[1]

Table 1: Physicochemical Comparison of Key Intermediates

FeatureThis compound Mthis compound 3-Hydroxyphenylacetic Acid
CAS Number 22446-37-3 42058-59-3621-37-4
Mol.[1] Weight 180.20 g/mol 166.18 g/mol 152.15 g/mol
Calc.[1] LogP 2.02 (Moderate Lipophilicity)~1.65~0.85 (Hydrophilic)
H-Bond Donors 1 (Phenol)1 (Phenol)2 (Phenol + Acid)
Hydrolytic Stability High (Resists spontaneous hydrolysis)ModerateN/A
Primary Utility Lipase substrate, Prodrug synthesisRapid alkylation intermediateStarting material

Analyst Note: The LogP shift from ~1.65 (Methyl) to 2.02 (Ethyl) significantly improves cell membrane permeability if the compound is used as a prodrug or antioxidant carrier before intracellular hydrolysis.

Part 2: Biocatalytic Performance (Kinetic Resolution)

A critical application of CAS 22446-37-3 is in enzymatic kinetic resolution .[1] Researchers utilize the steric difference of the ethyl group to tune the enantioselectivity of lipases when creating chiral derivatives (e.g., via alkylation at the alpha-position).[1]

Comparative Study: Lipase Hydrolysis Rates

Studies on Candida antarctica Lipase B (CAL-B) and Aspergillus oryzae esterases demonstrate that chain length controls reaction velocity (


).
  • Methyl Ester: Hydrolyzes rapidly.[1] Difficult to control in large-scale kinetic resolutions (risk of "overshoot" reducing enantiomeric excess).[1]

  • Ethyl Ester (CAS 22446-37-3): Hydrolyzes 3–5x slower than the methyl variant.[1] This controlled rate allows for precise stopping points, maximizing the yield of the desired enantiomer in chiral synthesis workflows.[1]

Protocol: Enzymatic Hydrolysis Assay

  • Substrate: 10 mM this compound in phosphate buffer (pH 7.0) with 5% DMSO.

  • Catalyst: Immobilized CAL-B (Novozym 435).[1]

  • Monitoring: HPLC (C18 column, Acetonitrile/Water gradient).

  • Outcome: The ethyl ester allows for monitoring of the meta-substituted phenol protection without spontaneous chemical hydrolysis interfering with the enzymatic data.[1]

Part 3: Synthetic Utility in Drug Development

The ethyl ester functions as a robust Carboxyl Protecting Group .[1] Its primary advantage over the acid is the ability to perform chemoselective O-alkylation at the phenolic position without competing esterification or polymerization.[1]

Workflow: Synthesis of Neuroprotective Ether Derivatives

In the development of compounds like Rivastigmine analogs or specific Opioid receptor agonists , the 3-hydroxy group must be alkylated.[1]

  • Step A (Protection): 3-Hydroxyphenylacetic acid

    
     Ethyl ester (Fischer Esterification).[1]
    
    • Why Ethyl? The ethyl ester is more resistant to transesterification by alkoxide bases used in the next step compared to the methyl ester.[1]

  • Step B (O-Alkylation): Reaction with alkyl halide (

    
    ) and Base (
    
    
    
    ).
    • Performance: The ethyl ester prevents the formation of self-polymerized byproducts common when using the free acid.[1]

  • Step C (Deprotection/Reduction): Hydrolysis to acid or reduction to alcohol.[1]

Part 4: Visualizing the Decision Matrix

The following diagram illustrates the decision logic for selecting the Ethyl ester over alternatives during synthetic planning.

SelectionStrategy Start Start: Select Intermediate for 3-Hydroxyphenyl Scaffold Q1 Is Lipophilicity/Permeability Critical (LogP > 2.0)? Start->Q1 Q2 Is the reaction Enzymatically Catalyzed? Q1->Q2 No Result_Ethyl Select ETHYL ESTER (CAS 22446-37-3) • Controlled Kinetics • Higher LogP • Stable to mild base Q1->Result_Ethyl Yes Q3 Is high reaction speed the only priority? Q2->Q3 No (Chemical Synthesis) Q2->Result_Ethyl Yes (Kinetic Control) Result_Methyl Select METHYL ESTER • Fast Hydrolysis • Lower Steric Bulk Q3->Result_Methyl Yes Result_Acid Select FREE ACID • High Polarity • No Protection Needed Q3->Result_Acid No (Direct Coupling)

Figure 1: Decision matrix for selecting this compound based on solubility and kinetic requirements.

Part 5: Experimental Protocol (Synthesis)

Synthesis of this compound (Fischer Method) Use this protocol to generate high-purity standard material for biological assays.[1]

  • Reagents: 3-Hydroxyphenylacetic acid (10.0 g), Absolute Ethanol (50 mL),

    
     (cat. 0.5 mL).
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4 hours. Monitor via TLC (Hexane:EtOAc 7:3).[1]
    
    • Checkpoint: The Acid spot (

      
      ) should disappear; Ester spot (
      
      
      
      ) appears.[1]
  • Workup: Concentrate ethanol under reduced pressure. Dilute residue with EtOAc (100 mL). Wash with sat.[1]

    
     (2x) to remove unreacted acid.[1]
    
  • Purification: Dry over

    
    , filter, and concentrate.
    
    • Yield Expectation: 92-95% as a clear, viscous oil.[1]

    • Validation:

      
       NMR (
      
      
      
      ): Triplet at
      
      
      1.25 (3H), Quartet at
      
      
      4.15 (2H) confirms the ethyl group.[1]

References

  • PubChem. (n.d.).[1][2][3] this compound Compound Summary. National Library of Medicine.[1] Retrieved from [Link]

  • Torre, P., et al. (2005).[1] Bio-synthesis and hydrolysis of ethyl phenylacetate and ethyl 2-phenylpropionate in organic solvent by lyophilized mycelia. Applied Microbiology and Biotechnology. Retrieved from [Link]

  • Ribeiro, C. M. R., et al. (2005).[1] Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. Journal of the Brazilian Chemical Society.[1] Retrieved from [Link][4]

  • Anselmi, C., et al. (2018).[1] Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. Molecules (MDPI).[1] Retrieved from [Link][4]

Sources

A Comparative Guide to Ethyl 2-(3-hydroxyphenyl)acetate: Correlating Structure with Function

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of drug discovery and development, understanding the structure-activity relationship (SAR) is paramount to optimizing lead compounds for enhanced efficacy and safety. This guide provides an in-depth technical analysis of Ethyl 2-(3-hydroxyphenyl)acetate (E3HPA), a phenolic ester with potential pharmacological relevance. We dissect its core structural moieties—the meta-positioned hydroxyl group and the ethyl acetate side chain—to elucidate their individual contributions to the molecule's overall function. Through a rigorous comparison with key structural analogs, including its positional isomers and parent acid, we reveal how subtle molecular modifications can dramatically alter biological activity. This guide furnishes researchers, scientists, and drug development professionals with detailed experimental protocols for evaluating antioxidant, anti-inflammatory, and enzyme inhibitory activities, supported by clear, data-driven comparisons and visual workflows, to facilitate a deeper understanding of the nuanced principles of medicinal chemistry.

Introduction to this compound (E3HPA)

This compound is a small molecule belonging to the phenolic ester class. Its structure is deceptively simple, yet it serves as an excellent model for exploring fundamental SAR principles. As a derivative of 3-hydroxyphenylacetic acid (3-HPAA), a known antioxidant and a metabolite of dietary flavonoids, E3HPA possesses intrinsic potential for biological activity.[1][2] The parent acid, 3-HPAA, has been shown to exhibit vasorelaxant effects by promoting the release of nitric oxide, suggesting a role in cardiovascular health.[3][4] The esterification of 3-HPAA to yield E3HPA modifies its physicochemical properties, such as lipophilicity and polarity, which can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.

The Core Functional Moieties: A Structural Breakdown

The biological function of E3HPA is dictated by the interplay of its two primary structural components: the phenolic hydroxyl group and the ethyl acetate side chain. Understanding their individual roles is the first step in predicting the molecule's activity.

  • The Phenolic Hydroxyl (-OH) Group: The hydroxyl group attached to the benzene ring is the primary driver of the antioxidant properties of phenolic compounds. It can donate a hydrogen atom to neutralize free radicals, thereby terminating damaging oxidative chain reactions. The position of this group on the phenyl ring is critical. In E3HPA, the hydroxyl group is in the meta position relative to the ethyl acetate side chain.

  • The Ethyl Acetate Side Chain (-CH₂COO-CH₂CH₃): This moiety significantly increases the molecule's lipophilicity compared to its parent carboxylic acid. This alteration is a common strategy in prodrug design to enhance membrane permeability and oral bioavailability.[5][6] Once inside the body, the ester bond is susceptible to hydrolysis by ubiquitous esterase enzymes, which would release the active parent acid (3-HPAA) and ethanol.[7] This metabolic conversion is a critical consideration in its mechanism of action.

Caption: Key functional moieties of this compound.

Comparative Functional Analysis: E3HPA vs. Structural Analogs

The most effective way to understand the function of E3HPA is to compare it to structurally similar molecules. Subtle changes, such as moving a single functional group or adding another, can lead to profoundly different biological outcomes.

The Critical Role of Isomerism: Meta vs. Para Substitution

One of the most striking examples of SAR in this class of compounds is the difference between the meta (3-hydroxy) and para (4-hydroxy) isomers. While E3HPA's specific activities are not extensively documented, its isomer, Ethyl 2-(4-hydroxyphenyl)acetate , has been identified as a selective inhibitor of monoamine oxidase A (MAO-A) with an IC50 value of 120 µM.[] MAO-A is a critical enzyme in the central nervous system responsible for degrading neurotransmitters like serotonin and norepinephrine.[9] Its inhibition is a key mechanism for antidepressant drugs.[9] This suggests that the precise geometry of the hydroxyl group in the para position is crucial for binding to the active site of MAO-A, an activity that may be significantly lower or absent in the meta isomer, E3HPA.

Impact of the Ester Group: A Prodrug Strategy

Comparing E3HPA to its parent acid, 3-Hydroxyphenylacetic acid (3-HPAA) , highlights the role of the ethyl ester group. Esterification is a well-established prodrug strategy used to improve the oral absorption of poorly permeable drugs by masking polar carboxylic acid groups and increasing lipophilicity.[10][11]

  • 3-HPAA (The Acid): More polar, lower lipophilicity. It is the likely active form of the molecule after in-vivo hydrolysis. It is a known antioxidant and vasorelaxant.[1][4]

  • E3HPA (The Ester): Less polar, higher lipophilicity. It likely acts as a transport form, facilitating passage across biological membranes before being hydrolyzed by cellular esterases to release the active 3-HPAA.[7]

The Contribution of the Hydroxyl Group

To isolate the function of the phenolic hydroxyl, we can compare E3HPA to analogs with either no hydroxyl group or an additional one.

  • Ethyl Phenylacetate (No -OH group): Lacking the hydroxyl group, this molecule would be devoid of the hydrogen-donating antioxidant capacity characteristic of phenols. Any observed biological activity would have to stem from the ethyl acetate moiety or the phenyl ring itself.

  • Ethyl 2-(3,4-dihydroxyphenyl)acetate (DOPAC Ester): This compound, the ethyl ester of a primary dopamine metabolite (DOPAC), features a catechol (3,4-dihydroxy) structure.[12][13] Catechols are potent antioxidants and are known to be essential structures for strong tyrosinase inhibition and metal chelation. The presence of the second hydroxyl group would be expected to confer significantly greater antioxidant and potentially different enzymatic inhibitory properties compared to the single hydroxyl of E3HPA.

Table 1: Comparative Analysis of E3HPA and Structural Analogs

CompoundStructureKey Structural DifferencePredicted/Known FunctionSupporting Evidence
This compound (E3HPA) E3HPA Structure
Reference Compound (meta-OH)Putative antioxidant; potential prodrug for 3-HPAA.Based on general phenolic chemistry and prodrug principles.[1][5]Ethyl 2-(4-hydroxyphenyl)acetate Para-isomer StructurePositional Isomer (para-OH)Selective MAO-A inhibitor (IC50 = 120 µM).Direct experimental evidence.[]3-Hydroxyphenylacetic acid (3-HPAA) 3-HPAA StructureParent Acid (-COOH)Antioxidant; vasorelaxant via NO release. Likely active metabolite.Direct experimental evidence.[1][4]Ethyl Phenylacetate Ethyl Phenylacetate StructureLacks -OH Group Lacks phenolic antioxidant activity.Fundamental chemical principle.Ethyl 2-(3,4-dihydroxyphenyl)acetate DOPAC Ester StructureCatechol Structure (3,4-diOH)Potent antioxidant; potential tyrosinase inhibitor.Based on known activity of catechol structures.[12][13]

Experimental Protocols for Functional Evaluation

To empirically validate the predicted functions based on SAR, standardized and reproducible assays are essential. The following protocols provide step-by-step methodologies for assessing the key biological activities discussed.

Protocol: DPPH Radical Scavenging Assay (Antioxidant)

This assay quantifies the ability of a compound to act as a free radical scavenger by donating a hydrogen atom.

Principle: The stable DPPH• (2,2-diphenyl-1-picrylhydrazyl) radical has a deep violet color with a maximum absorbance around 517 nm.[14] When reduced by an antioxidant, the solution decolorizes. The decrease in absorbance is proportional to the antioxidant capacity of the sample.[15]

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in ethanol. Prepare a stock solution of the test compound (e.g., E3HPA) and standards (e.g., Trolox, Ascorbic Acid) in ethanol.

  • Serial Dilutions: Create a series of dilutions of the test compound and standards in a 96-well microplate.

  • Assay Reaction: Add 100 µL of the DPPH working solution to each well containing 100 µL of the sample or standard.[16] Include a control well with ethanol instead of the sample.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.[16]

  • Measurement: Measure the absorbance at 517 nm using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100[15]

  • Data Analysis: Plot the % inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of DPPH radicals).

DPPH_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis p1 Prepare 0.1 mM DPPH Solution a1 Add DPPH to 96-well plate p1->a1 p2 Prepare Test Compound & Standard Dilutions p2->a1 a2 Incubate 30 min in Dark a1->a2 a3 Measure Absorbance at 517 nm a2->a3 d1 Calculate % Inhibition a3->d1 d2 Plot Dose-Response Curve d1->d2 d3 Determine IC50 Value d2->d3

Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol: MAO-A Inhibitory Assay (Fluorometric)

This assay is designed to screen for inhibitors of MAO-A enzyme activity.

Principle: MAO-A catalyzes the oxidative deamination of its substrate (e.g., tyramine), producing H₂O₂ as a byproduct.[17] A probe (e.g., OxiRed™) reacts with H₂O₂ in the presence of a developer enzyme to generate a fluorescent product, which can be measured (Ex/Em = 535/587 nm).[18] A decrease in fluorescence indicates inhibition of MAO-A.

Methodology:

  • Reagent Preparation: Reconstitute lyophilized MAO-A enzyme, substrate, developer, and probe as per the manufacturer's protocol (e.g., from suppliers like Abcam or Sigma-Aldrich).[18][19]

  • Inhibitor Preparation: Prepare a 10x working solution of the test inhibitor (e.g., Ethyl 2-(4-hydroxyphenyl)acetate) and a known inhibitor control (e.g., Clorgyline) in the provided assay buffer.

  • Enzyme/Inhibitor Incubation: In a 96-well black plate, add test inhibitors, inhibitor control, and buffer (for enzyme control wells). Add the diluted MAO-A enzyme solution to each well and incubate for 10 minutes at 25°C to allow for inhibitor binding.[18]

  • Reaction Initiation: Prepare a substrate solution containing the MAO-A substrate, developer, and fluorescent probe. Add this solution to all wells to start the reaction.

  • Kinetic Measurement: Immediately measure the fluorescence kinetically for 10-30 minutes at 25°C (Ex/Em = 535/587 nm).[18]

  • Data Analysis: Determine the rate of reaction (slope) from the linear portion of the kinetic plot. Calculate the percent inhibition relative to the enzyme control and determine the IC50 value for the test compound.

Protocol: In Vitro Anti-inflammatory Assay (Nitric Oxide Production)

This assay measures the ability of a compound to inhibit the inflammatory response in macrophages.

Principle: Murine macrophage cells (RAW 264.7) produce nitric oxide (NO) via inducible nitric oxide synthase (iNOS) when stimulated with lipopolysaccharide (LPS).[20] The amount of NO produced can be quantified by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.[21] A reduction in nitrite levels indicates an anti-inflammatory effect.

Methodology:

  • Cell Culture: Seed RAW 264.7 cells in a 96-well plate at a density of 1x10⁵ cells/well and allow them to adhere overnight.[22]

  • Compound Treatment: Pre-treat the cells with various concentrations of the test compound (e.g., E3HPA) for 1-2 hours.

  • Inflammatory Stimulation: Stimulate the cells by adding LPS (e.g., 10-200 ng/mL) to all wells except the negative control.[21][22]

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ atmosphere.[20]

  • Griess Reaction: Transfer 100 µL of the cell culture supernatant to a new plate. Add 100 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to each well and incubate for 5-10 minutes at room temperature.[21]

  • Measurement: Measure the absorbance at 540-570 nm.

  • Data Analysis: Create a standard curve using sodium nitrite. Quantify the nitrite concentration in the samples and calculate the percent inhibition of NO production compared to the LPS-only control. Determine the IC50 value.

Synthesizing the Structure-Function Correlation

The comparative analysis reveals a clear and logical relationship between the molecular architecture of hydroxyphenyl acetates and their biological functions.

  • Antioxidant Activity is primarily conferred by the phenolic hydroxyl group . The addition of a second hydroxyl group to form a catechol structure, as in the DOPAC ester, is predicted to dramatically enhance this activity.

  • MAO-A Inhibition is highly dependent on the position of the hydroxyl group . The para position in Ethyl 2-(4-hydroxyphenyl)acetate allows for specific binding to the enzyme's active site, a function likely lost with the meta positioning in E3HPA.[]

  • Bioavailability and Pharmacokinetics are governed by the ethyl acetate side chain . This lipophilic moiety can improve membrane transport, but its in-vivo stability is limited by esterase activity, effectively making E3HPA a prodrug for the more polar, active 3-HPAA.[5]

This demonstrates that minor structural modifications are not trivial; they are powerful tools for tuning a molecule's pharmacological profile, enabling the rational design of compounds with specific, desired activities.

SAR_Summary cluster_mods Structural Modifications cluster_funcs Functional Outcomes base Base Structure Phenyl Ring Acetate Moiety mod1 Add -OH Group (Phenol) mod2 Change -OH Position (Isomerism) mod3 Add 2nd -OH Group (Catechol) mod4 Remove Ethyl Group (Acid vs. Ester) func1 Confers Antioxidant Activity mod1:s->func1:n func2 Alters Enzyme Specificity (e.g., MAO-A Inhibition) mod2:s->func2:n func3 Enhances Antioxidant & Metal Chelating Activity mod3:s->func3:n func4 Increases Polarity, Alters ADME (Prodrug Cleavage) mod4:s->func4:n

Caption: Correlation of structural changes to functional outcomes.

References

  • 3-Hydroxyphenylacetic Acid - Metabolic Analysis Markers (Urine). Lab Results Explained. [Link]

  • 3-Hydroxyphenylacetic Acid. Rupa Health. [Link]

  • Structure-Toxicity Relationship and Structure-Activity Relationship Study of 2-Phenylaminophenylacetic Acid Derived Compounds. ResearchGate. [Link]

  • 3-Hydroxyphenylacetic Acid: A Blood Pressure-Reducing Flavonoid Metabolite. PubMed. [Link]

  • 3'-Hydroxyphenylacetic acid | C8H8O3 | CID 12122. PubChem. [Link]

  • Design and structure-activity relationship analysis of ligands of gamma-hydroxybutyric acid receptors. PubMed. [Link]

  • Inhibition of human monoamine oxidase A and B by flavonoids isolated from two Algerian medicinal plants. PMC - NIH. [Link]

  • Exploring Ester Prodrugs: A Comprehensive Review of Approaches, Applications, and Methods. SciRP.org. [Link]

  • Dopac | C8H8O4 | CID 547. PubChem. [Link]

  • DPPH Antioxidant Assay. G-Biosciences. [Link]

  • LPS-Stimulated RAW 264.7 Macrophage Inducible Nitric Oxide Synthase (iNOS) and Nitric Oxide Production is Decreased by an Omega-3 Fatty Acid Lipid Emulsion. PMC - NIH. [Link]

  • DPPH Antioxidant Assay Kit D678 manual. Dojindo Molecular Technologies. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A. MDPI. [Link]

  • Enhancing Oral Absorption of an Ester Prodrug by Coating Drug Crystals with Binary Lipid Systems and Evaluating the Influence of Compositions. NIH. [Link]

  • 3,4-Dihydroxyphenylacetic acid. Wikipedia. [Link]

  • Current State of Knowledge on the Antioxidant Effects and Mechanisms of Action of Polyphenolic Compounds. ResearchGate. [Link]

  • Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

  • Structure-Activity Relationship Studies. Automate.video. [Link]

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (Fluorometric). BioVision. [Link]

  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. ResearchGate. [Link]

  • Ester Bonds in Prodrugs. ResearchGate. [Link]

  • 3,4-dihydroxyphenylacetic acid. ClinPGx. [Link]

  • Effect of Selected Plant Phenolics on Fe 2+ -EDTA-H 2 O 2 System Mediated Deoxyribose Oxidation: Molecular Structure-Derived Relationships of Anti- and Pro-Oxidant Actions. MDPI. [Link]

  • Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]

  • Monoamine Oxidase A (MAO-A) Inhibitor Screening Kit (E-BC-D012). Elabscience. [Link]

  • The Effect of Lipopolysaccharide Challenge in RAW 264.7 Cells on Nitric Oxide Release and Cell. Jurnal Kedokteran Brawijaya. [Link]

  • Ethyl Acetate Fraction and Isolated Phenolics Derivatives from Mandevilla moricandiana... PMC - NIH. [Link]

  • Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. [Link]

  • What are MAO-A inhibitors and how do they work? Patsnap Synapse. [Link]

  • Design of ester prodrugs to enhance oral absorption of poorly permeable compounds: challenges to the discovery scientist. PubMed. [Link]

  • Inhibition of LPS-Induced Nitric Oxide Production in RAW 264.7 Cell Lines... ThaiScience. [Link]

  • Inhibition of monoamine oxidase (MAO) by α-ethylphenethylamine and N,α-diethylphenethylamine, two compounds related to dietary supplements. PubMed. [Link]

  • DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

  • Monoamine Oxidase Assay Kit. Bio-Techne. [Link]

  • Medicinal Chemistry II (41) Structure Activity Relationship (SAR) of Antihyperlipidemic Agents. YouTube. [Link]

  • ethyl 2,4-dihydroxyphenyl acetate, 67828-62-0. The Good Scents Company. [Link]

  • Anti‑inflammatory effects of Ciwujianoside C3...on LPS‑stimulated RAW 264.7 cells. Spandidos Publications. [Link]

  • Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. MDPI. [Link]

  • 3,4-dihydroxyphenylacetate 2,3-dioxygenase. Wikipedia. [Link]

Sources

Safety Operating Guide

Laboratory Safety Guide: Ethyl 2-(3-hydroxyphenyl)acetate Disposal

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Ethyl 2-(3-hydroxyphenyl)acetate (CAS: 22446-37-3) is a phenolic ester intermediate commonly used in organic synthesis. Its disposal requires specific attention not because of extreme instability, but due to its dual functionality: the phenolic hydroxyl group (implying acidity and potential tissue absorption) and the ester linkage (susceptible to hydrolysis).

This guide outlines the critical workflow for the safe sequestration, labeling, and disposal of this compound, ensuring compliance with RCRA (Resource Conservation and Recovery Act) standards and minimizing laboratory hazards.

Chemical Waste Profile & Hazard Assessment

Before initiating disposal, the chemical must be characterized to select the correct waste stream. Treating this substance merely as "generic organic waste" ignores specific reactivity risks.

Physicochemical Properties & Disposal Implications
PropertyValue / CharacteristicOperational Implication
Molecular Formula C₁₀H₁₂O₃Organic carbon source; requires incineration.
Functional Groups Phenol (-OH), Ester (-COO-)Phenol: Skin corrosive potential; segregate from oxidizers.Ester: Avoid mixing with strong bases to prevent exothermic hydrolysis in waste drums.
Physical State Liquid or Low-melting SolidViscosity may require solvent rinsing for complete transfer.
Flash Point >110°C (Predicted)Class IIIB Combustible Liquid. High flash point reduces immediate fire risk but does not eliminate it.
Water Solubility Low / Sparingly SolubleDo not dispose of via sink/drain. It will partition into aquatic organisms (bioconcentration).
The "Why" Behind the Protocol
  • Aquatic Toxicity: Phenolic compounds are notoriously toxic to aquatic life. Even trace amounts poured down the drain can violate local POTW (Publicly Owned Treatment Works) discharge permits.

  • Chemical Incompatibility: The phenolic hydrogen is acidic. If mixed into a waste container with strong bases (e.g., sodium hydroxide waste), it will deprotonate to form a phenoxide salt. While not explosive, this generates heat and changes the solubility profile of the waste, potentially complicating downstream incineration.

Waste Segregation & Containerization Protocol

The following protocol ensures a self-validating disposal system where the risk of cross-contamination is minimized.

Step 1: Stream Selection

Primary Stream: Non-Halogenated Organic Waste.

  • Rationale: The molecule contains Carbon, Hydrogen, and Oxygen. It lacks Chlorine, Bromine, or Fluorine. Therefore, it must be kept separate from halogenated solvents (like Dichloromethane) to keep incineration costs lower and prevent the formation of dioxins during combustion.

Step 2: Solubilization (For Solids or Viscous Liquids)

If the this compound is in a solid state or viscous oil residue:

  • Dissolve the residue in a minimal amount of a compatible non-halogenated solvent (e.g., Acetone, Ethanol, or Ethyl Acetate).

  • Causality: This ensures the material does not settle at the bottom of the waste drum, creating a "sludge heel" that is difficult to pump out later.

Step 3: Container Selection
  • Material: High-Density Polyethylene (HDPE) or Borosilicate Glass.

  • Cap: Vented caps are preferred if the waste mixture contains volatile solvents (like acetone used for rinsing), though the compound itself has low vapor pressure.

Step 4: Labeling (Satellite Accumulation Area)

The label must explicitly state:

  • Full Chemical Name: this compound.

  • Hazard Warnings: "Irritant," "Combustible."

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for disposing of reaction mixtures containing this compound.

DisposalWorkflow Start Waste Generation: This compound CheckState Is the material Solid or Viscous? Start->CheckState Solubilize Dissolve in Acetone/Ethanol CheckState->Solubilize Yes CheckMix Is it mixed with Halogenated Solvents? CheckState->CheckMix No Solubilize->CheckMix StreamHalo Stream A: Halogenated Organic Waste CheckMix->StreamHalo Yes (e.g., DCM, Chloroform) StreamNonHalo Stream B: Non-Halogenated Organic Waste CheckMix->StreamNonHalo No Labeling Label: 'Contains Phenolic Esters' (Prevents Oxidizer Addition) StreamHalo->Labeling StreamNonHalo->Labeling Final Transfer to EHS/Disposal Facility Labeling->Final

Figure 1: Decision matrix for the segregation of phenolic ester waste. Note the critical checkpoint for halogenated solvent contamination.

Spill Contingency & Neutralization

In the event of a benchtop spill, standard paper towel wiping is insufficient due to the skin-absorbing nature of phenols.

  • PPE Upgrade: Immediately double-glove (Nitrile) to prevent permeation.

  • Containment: Surround the spill with a vermiculite or clay-based absorbent.

    • Avoid: Do not use sawdust if the spill also involves oxidizers (e.g., nitric acid), as phenols can act as fuel.

  • Decontamination:

    • After removing the bulk material, wipe the surface with a dilute surfactant (soap and water) or PEG-400 (Polyethylene Glycol).

    • Scientific Basis: Phenolic compounds are lipophilic. Water alone will bead up and spread the contamination. PEG-400 acts as a solubilizing agent, effectively lifting the phenol from the surface [1].

Regulatory & Compliance Codes

When filling out your institution's hazardous waste manifest, use the following codes. Note that while this specific CAS is not a "Listed" waste (P or U list) by default, it exhibits characteristics that dictate its classification.

  • RCRA Characteristic: D001 (Ignitable) - Only if in a flammable solvent mixture.

  • Waste Description: "Organic Waste, Liquid/Solid, Non-Halogenated."

  • Constituents: Must list "this compound" to alert downstream handlers of the phenolic content.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. [Link]

  • PubChem. (n.d.). This compound (Compound Summary). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: Safety Data Sheets. [Link]

  • U.S. Environmental Protection Agency (EPA). (n.d.). Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. [Link]

Navigating the Safe Handling of Ethyl 2-(3-hydroxyphenyl)acetate: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational and safety directive for Ethyl 2-(3-hydroxyphenyl)acetate, a compound requiring careful management due to its potential as a skin and eye irritant. Our focus extends beyond mere procedural steps to elucidate the rationale behind each safety recommendation, fostering a culture of informed caution and proactive risk mitigation.

Hazard Identification and Risk Assessment: Understanding the "Why"

This compound is classified as a substance that can cause skin and serious eye irritation.[1] The primary routes of exposure are dermal contact and eye contact. Understanding the nature of this hazard is the first step in a robust safety protocol. Irritation, in this context, refers to a reversible inflammatory effect on the skin or eyes upon contact. The causality behind the stringent personal protective equipment (PPE) recommendations lies in preventing this initial contact, thereby eliminating the risk of an inflammatory response.

Key Hazard Information:

  • Skin Irritation: Causes redness, itching, and inflammation upon contact.[1]

  • Eye Irritation: Can cause significant discomfort, redness, watering, and potential damage to the cornea.[1]

It is crucial to note that while this compound is not classified as flammable, reactive, or acutely toxic, the irritant properties necessitate a comprehensive and consistently applied safety workflow.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations rooted in the principles of chemical barrier protection and exposure prevention.

PPE ComponentSpecificationRationale for Use
Hand Protection Chemical-resistant gloves (Butyl rubber or Viton™ recommended). Double-gloving is best practice.Standard nitrile gloves offer poor resistance to esters.[2] Butyl or Viton™ gloves provide superior protection against this chemical class, preventing skin contact and subsequent irritation.[3] Double-gloving provides an additional barrier in case of a breach in the outer glove.[4]
Eye and Face Protection Chemical splash goggles are mandatory. A face shield should be worn over goggles when handling larger quantities or when there is a significant splash risk.[5][6]Goggles provide a seal around the eyes to protect against splashes from any direction.[7][8] A face shield offers a secondary layer of protection for the entire face.[5][9]
Body Protection A laboratory coat is required. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.A lab coat protects the skin and personal clothing from minor spills and contamination. A chemically resistant apron provides an additional barrier for the torso.

Operational Plan: From Receipt to Use

A systematic approach to handling this compound at every stage minimizes the risk of exposure.

Receiving and Storage
  • Inspection: Upon receipt, inspect the container for any signs of damage or leakage. Wear appropriate gloves during this inspection.

  • Storage Location: Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.

  • Labeling: Ensure the container is clearly labeled with the chemical name and hazard warnings.

Handling and Use

All handling of this compound should be conducted within a certified chemical fume hood to minimize the inhalation of any potential aerosols and to contain any accidental spills.

Step-by-Step Handling Protocol:

  • Preparation: Before starting, ensure the fume hood is operational and the sash is at the appropriate height. Gather all necessary equipment and PPE.

  • Donning PPE: Put on your lab coat, followed by chemical splash goggles and a face shield (if necessary). Finally, don two pairs of appropriate chemical-resistant gloves.

  • Dispensing: When weighing or transferring the compound, do so in the fume hood. Use a spatula for solids or a pipette for liquids, being careful to avoid generating dust or splashes.

  • Post-Handling: After use, securely close the container. Decontaminate any equipment that has come into contact with the chemical.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful to avoid self-contamination. Remove the outer pair of gloves first, followed by the face shield and goggles, then the lab coat, and finally the inner pair of gloves.

  • Hand Hygiene: Wash your hands thoroughly with soap and water after removing your gloves.[4]

Emergency Procedures: A Plan for the Unexpected

Even with meticulous planning, accidental exposures and spills can occur. A clear and practiced emergency plan is essential.

First Aid Measures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[5] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. If irritation persists, seek medical attention.[1]

  • Inhalation: Although not a primary hazard, if you feel unwell after potential inhalation, move to fresh air and seek medical advice.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Spill Management

For minor spills of this compound, laboratory personnel with appropriate training and PPE can safely manage the cleanup.

Workflow for Minor Spill Cleanup

Spill_Cleanup_Workflow A Alert personnel and restrict access to the spill area. B Don appropriate PPE: - Double chemical-resistant gloves - Chemical splash goggles - Face shield - Lab coat A->B 1. Isolate C Contain the spill with an inert absorbent material (e.g., vermiculite, sand). B->C 2. Protect D Carefully collect the absorbed material using non-sparking tools. C->D 3. Contain & Absorb E Place the collected waste in a labeled, sealed container for hazardous waste disposal. D->E 4. Collect F Decontaminate the spill area with a suitable cleaning agent and water. E->F 5. Clean G Properly dispose of all contaminated materials, including PPE, as hazardous waste. F->G 6. Dispose H Wash hands thoroughly after cleanup. G->H 7. Final Safety

Caption: Workflow for cleaning a minor chemical spill.

For larger spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team.

Disposal Plan: Responsible Waste Management

The disposal of this compound and any contaminated materials must be handled in accordance with local, state, and federal regulations. As a non-hazardous but irritant chemical, it should not be disposed of down the drain or in regular trash.

Disposal Protocol:

  • Waste Collection: Collect all waste materials, including leftover chemicals, contaminated absorbents, and disposable PPE, in a designated and clearly labeled hazardous waste container.[10][11]

  • Container Management: Keep the waste container securely sealed when not in use. Store it in a designated satellite accumulation area.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name of the contents.[10]

  • Pickup and Disposal: Arrange for the collection of the hazardous waste by your institution's environmental health and safety department or a licensed waste disposal contractor.[11]

By adhering to these comprehensive safety and handling protocols, researchers can confidently work with this compound, ensuring a safe laboratory environment and the integrity of their scientific pursuits.

References

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. (2011). National Academies Press. [Link]

  • Guide to Nitrile Gloves Chemical Resistance. (2023). International Sourcing Unlimited. [Link]

  • Chemical Resistance Table for Gloves. Becky Aktsiaselts. [Link]

  • OSHA Glove Selection Chart. Environmental Health and Safety, University of Wisconsin-Madison. [Link]

  • Gloves Chemical Resistance Chart. Safety-Gloves. [Link]

  • Rules for the Safe Handling of Chemicals in the Laboratory. University of California, Santa Cruz. [Link]

  • Chemical Resistance of Gloves – Quick guide. Princeton University Environmental Health & Safety. [Link]

  • Irritants. Environmental Health & Safety Services, Syracuse University. [Link]

  • Recommendations for Chemical Protective Clothing. (Archived). National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • Guide to Choosing a Chemical Protection Face Shield. (2024). Droppe. [Link]

  • Laboratory Chemical Spill Cleanup and Response Guide. The City University of New York. [Link]

  • Factsheet – Eye & Face Protection. Environmental Health & Safety, University of Washington. [Link]

  • Protective Clothing and Ensembles. (Restored). National Institute for Occupational Safety and Health (NIOSH), Centers for Disease Control and Prevention (CDC). [Link]

  • Disposal Procedures for Non Hazardous Waste. Stephen F. Austin State University. [Link]

  • Spill Clean up Procedure. Safety & Risk Services, The University of British Columbia. [Link]

  • Non-Hazardous Waste Disposal Guide for Laboratories. Rowan University. [Link]

  • Buyer's guide: how do you choose the right safety goggles or face protection? (2024). Vandeputte. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing A-Z. (Archived). Centers for Disease Control and Prevention (CDC). [Link]

  • Laboratory Chemical Spill Response Plan. (2019). OnePointe Solutions. [Link]

  • How to Safely Dispose of Laboratory Waste? (2024). Stericycle UK. [Link]

  • Spill Control/Emergency Response. Environmental Health and Safety Office, Oakland University. [Link]

  • Eye and Face Protection for Areas with Chemicals. Environmental Health & Safety, Iowa State University. [Link]

  • Laboratory Safety Guidance. Occupational Safety and Health Administration (OSHA). [Link]

  • Eye Protection Selection. Environment, Health and Safety, University of Tennessee. [Link]

  • Current global standards for chemical protective clothing: how to choose the right protection for the right job? (2015). Annals of Work Exposures and Health. [Link]

  • Management of Waste. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. [Link]

  • A Guide for Evaluating the Performance of Chemical Protective Clothing. (1990). National Institute for Occupational Safety and Health (NIOSH). [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(3-hydroxyphenyl)acetate
Reactant of Route 2
Ethyl 2-(3-hydroxyphenyl)acetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.